3,6-Dichloro-2-fluorocinnamic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H5Cl2FO2 |
|---|---|
Molecular Weight |
235.04 g/mol |
IUPAC Name |
(E)-3-(3,6-dichloro-2-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Cl2FO2/c10-6-2-3-7(11)9(12)5(6)1-4-8(13)14/h1-4H,(H,13,14)/b4-1+ |
InChI Key |
LUILXZDRKJCEJP-DAFODLJHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1Cl)/C=C/C(=O)O)F)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C=CC(=O)O)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
3,6-Dichloro-2-fluorocinnamic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthesis of 3,6-Dichloro-2-fluorocinnamic Acid
Abstract
This technical guide provides a comprehensive overview of 3,6-Dichloro-2-fluorocinnamic acid, a halogenated aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and materials science. While this specific isomer is not widely commercialized, its synthesis is highly feasible from available precursors. This document details its predicted physicochemical and spectroscopic properties, provides a robust, step-by-step synthetic protocol from a commercially available starting material, outlines methods for its analytical characterization, and discusses its potential reactivity and applications. The guide is intended for researchers, chemists, and drug development professionals seeking to synthesize or utilize this compound as a novel building block.
Introduction
Substituted cinnamic acids are a class of compounds renowned for their diverse biological activities and their utility as versatile intermediates in organic synthesis. The introduction of halogen atoms onto the phenyl ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making such derivatives valuable scaffolds in drug discovery and the development of advanced materials. 3,6-Dichloro-2-fluorocinnamic acid presents a unique substitution pattern, combining the steric and electronic effects of two chlorine atoms with a fluorine atom at the ortho position, which can induce specific conformational preferences and alter reactivity. This guide offers a detailed exploration of its chemical characteristics and a practical pathway to its synthesis and analysis.
Physicochemical and Spectroscopic Profile
As 3,6-Dichloro-2-fluorocinnamic acid is not a standard catalog item, experimental data is scarce. The following properties are calculated or predicted based on its structure and data from closely related analogs, such as 2-chloro-6-fluorocinnamic acid.
Physicochemical Properties
A summary of the core calculated and predicted properties is presented in Table 1.
| Property | Value / Description | Source / Method |
| IUPAC Name | (2E)-3-(3,6-dichloro-2-fluorophenyl)prop-2-enoic acid | IUPAC Nomenclature |
| CAS Number | Not Assigned | --- |
| Molecular Formula | C₉H₅Cl₂FO₂ | Calculated |
| Molecular Weight | 235.04 g/mol | Calculated |
| Appearance | Predicted: White to off-white crystalline solid | Analogy |
| Melting Point | Predicted: 160-180 °C | Based on analogs[1] |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water | Analogy |
| pKa | Predicted: ~4.0 | Analogy[1] |
Predicted Spectroscopic Profile
The structural confirmation of synthesized 3,6-Dichloro-2-fluorocinnamic acid would rely on a combination of spectroscopic methods. The following is a prediction of the key spectral features.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~12.5 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton.
-
δ ~7.8-7.6 ppm (m, 2H): Two aromatic protons (H-4 and H-5), appearing as a multiplet. Their exact shifts and coupling will depend on through-space and electronic effects.
-
δ ~7.65 ppm (d, 1H, J ≈ 16 Hz): The β-vinylic proton, coupled to the α-vinylic proton. The large coupling constant is characteristic of a trans configuration.
-
δ ~6.7 ppm (d, 1H, J ≈ 16 Hz): The α-vinylic proton, coupled to the β-vinylic proton.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~167 ppm: Carboxylic acid carbonyl carbon (C=O).
-
δ ~158 ppm (d, JC-F ≈ 250 Hz): Aromatic carbon bearing the fluorine (C-2).
-
δ ~140 ppm: β-vinylic carbon.
-
δ ~135-125 ppm: Four aromatic carbons (C-1, C-3, C-4, C-5, C-6).
-
δ ~122 ppm: α-vinylic carbon.
-
-
¹⁹F NMR (376 MHz, DMSO-d₆):
-
A single resonance is expected, likely in the range of -110 to -130 ppm, characteristic of an aryl fluoride.
-
-
Infrared (IR) Spectroscopy (KBr Pellet):
-
3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, showing hydrogen bonding.
-
~1700 cm⁻¹ (strong, sharp): C=O stretch of the conjugated carboxylic acid.
-
~1630 cm⁻¹ (medium): C=C stretch of the alkene.
-
~1400-1500 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1250 cm⁻¹: C-F stretching vibration.
-
~800-700 cm⁻¹: C-Cl stretching vibrations.
-
Synthesis Methodology: The Perkin Reaction
The synthesis of cinnamic acids from aromatic aldehydes is a classic transformation in organic chemistry. The Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the corresponding carboxylate salt, is a reliable method.[2][3][4] The starting material, 3,6-dichloro-2-fluorobenzaldehyde (CAS 916420-61-6), is commercially available, making this a practical synthetic route.[5]
Causality and Experimental Rationale
-
Choice of Reagents: Acetic anhydride serves as both the source of the enolizable α-protons and the dehydrating agent. Anhydrous sodium acetate is used as the base catalyst; it deprotonates the acetic anhydride to form the reactive enolate nucleophile.[2][3] The use of an anhydrous salt is critical, as water can hydrolyze the anhydride and quench the reaction.
-
Reaction Conditions: The reaction requires high temperatures (typically 180 °C) to drive the condensation and subsequent elimination steps.[6]
-
Workup Procedure: The initial product is a mixed anhydride. Boiling with water hydrolyzes this intermediate and any excess acetic anhydride to the desired carboxylic acid. The addition of sodium carbonate deprotonates the cinnamic acid to its water-soluble sodium salt, allowing for the removal of non-acidic impurities, such as unreacted aldehyde, via steam distillation or filtration.[6] Finally, acidification re-protonates the carboxylate, causing the pure cinnamic acid derivative to precipitate.[6]
Detailed Experimental Protocol
Materials:
-
3,6-dichloro-2-fluorobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate (freshly fused and powdered)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Carbonate (Saturated Solution)
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Oil bath and hot plate/stirrer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 3,6-dichloro-2-fluorobenzaldehyde (10.0 g, 1 equivalent), freshly fused and finely powdered anhydrous sodium acetate (5.0 g, ~1.1 equivalents), and acetic anhydride (15 mL, ~3 equivalents).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture in an oil bath to 180 °C with stirring. Maintain this temperature for 6-8 hours. Self-Validation: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting aldehyde.
-
Hydrolysis: Allow the reaction mixture to cool to below 100 °C. Carefully and slowly pour the warm mixture into 200 mL of water in a large beaker. Boil this aqueous mixture for 15-20 minutes to hydrolyze excess acetic anhydride.
-
Purification (Base Wash): While the solution is still hot, add a saturated solution of sodium carbonate portion-wise with stirring until the solution is alkaline (pH > 8). This converts the product to its water-soluble sodium salt. If a significant amount of unreacted aldehyde is present (as indicated by TLC), it can be removed at this stage by steam distillation. Otherwise, cool the solution and filter off any insoluble impurities.
-
Precipitation: Transfer the cool, clear filtrate to a clean beaker and place it in an ice bath. With vigorous stirring, slowly add concentrated HCl until the solution is strongly acidic (pH < 2). A white or off-white precipitate of 3,6-Dichloro-2-fluorocinnamic acid will form.
-
Isolation and Recrystallization: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water. Purify the crude solid by recrystallization from an ethanol/water mixture to yield the final product. Dry the crystals under vacuum.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 3,6-Dichloro-2-fluorocinnamic acid.
Analytical Characterization
To ensure the purity and confirm the identity of the synthesized product, a robust analytical workflow is essential. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for assessing the purity of such compounds.
HPLC Protocol for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.
-
Self-Validation: The purity should be determined by the peak area percentage. A pure sample should exhibit a single major peak (>98%). The identity can be further confirmed by collecting the peak and analyzing it via mass spectrometry.
Purification and Analysis Workflow
Caption: Post-synthesis workflow for product purification and analysis.
Reactivity and Potential Applications
3,6-Dichloro-2-fluorocinnamic acid contains three key functional regions that dictate its reactivity:
-
Carboxylic Acid: Can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol.
-
Alkene: Susceptible to addition reactions (e.g., hydrogenation, halogenation) and can participate in various transition-metal-catalyzed cross-coupling reactions.
-
Aromatic Ring: The electron-withdrawing nature of the substituents deactivates the ring towards electrophilic substitution but may make it amenable to nucleophilic aromatic substitution under certain conditions.
The diverse biological activities reported for other cinnamic acid derivatives—including anticancer, antimicrobial, and anti-inflammatory properties—suggest that 3,6-Dichloro-2-fluorocinnamic acid could be a valuable precursor for generating novel therapeutic agents.[7] Its unique halogenation pattern may lead to compounds with enhanced potency or improved pharmacokinetic profiles.
Safety and Handling
No specific safety data exists for 3,6-Dichloro-2-fluorocinnamic acid. However, based on Safety Data Sheets (SDS) for analogous compounds like 2-chloro-6-fluorocinnamic acid and 4-chloro-2-fluorocinnamic acid, the following hazards should be assumed:[8][9]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber), safety goggles, and a lab coat.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Conclusion
References
-
Chemsrc. (2025, September 9). CAS#:1807439-20-8 | 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid. Retrieved from [Link]
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Capot Chemical. (n.d.). 261762-48-5 | 2-Chloro-3,6-difluorocinnamic Acid. Retrieved from [Link]
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The Royal Society of Chemistry. (2012). Supplementary Information for Green Chemistry. Retrieved from [Link]
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ChemBK. (2024, April 9). 392-22-3 | 2-Chloro-6-fluorocinnamic acid. Retrieved from [Link]
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Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Heck coupling reaction of iodobenzene with methyl acrylate. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET (4-Chloro-2-fluorocinnamic acid). Retrieved from [Link]
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Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
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Chemistry Learner. (n.d.). Perkin Reaction: Definition, Examples, and Mechanism. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of trans 3-fluorocinnamic acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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SATHEE. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
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PubMed. (2000, March 3). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts.... Retrieved from [Link]
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Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]
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G. L. N. T. K. R. L. C. P. S. S. S. N. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(16), 3625. [Link]. Retrieved from [Link]
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NIST. (n.d.). 3,6-Dichloro-2-methoxybenzoic acid,pentafluorobenzyl ester. Retrieved from [Link]
-
J&K Scientific LLC. (2025, June 1). Perkin Reaction. Retrieved from [Link]
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PubChemLite. (n.d.). 3,6-dichloro-2-fluorobenzaldehyde (C7H3Cl2FO). Retrieved from [Link]
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University of Windsor. (2005, September 29). Non-conventional methodologies for transition-metal catalysed carbon–carbon coupling.... Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dichlorocinnamic acid. Retrieved from [Link]
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PubChemLite. (n.d.). 3-chloro-2-fluorocinnamic acid (C9H6ClFO2). Retrieved from [Link]
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PubChem. (n.d.). 2-Fluorocinnamic acid. Retrieved from [Link]
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Structural and Mechanistic Profiling of 3,6-Dichloro-2-fluorocinnamic Acid in Advanced Therapeutics
Executive Summary
The strategic incorporation of halogens into organic scaffolds is a cornerstone of modern medicinal chemistry and materials science. 3,6-Dichloro-2-fluorocinnamic acid (CAS RN: 1807393-04-9) represents a highly specialized, tri-halogenated derivative of cinnamic acid[1]. By precisely positioning a highly electronegative fluorine atom alongside two lipophilic chlorine atoms, this molecule achieves a unique balance of metabolic stability, enhanced membrane permeability, and targeted steric hindrance. This technical guide provides an in-depth analysis of its physicochemical properties, biological mechanisms, and the rigorous experimental protocols required for its synthesis and validation.
Molecular Architecture & Physicochemical Properties
The fundamental scaffold of this compound is an acrylic acid chain attached to a phenyl ring. The biological and chemical behavior of 3,6-Dichloro-2-fluorocinnamic acid is dictated by its specific stereochemistry and halogenation pattern[2].
-
Fluorine at C2 (ortho-position): Fluorine's extreme electronegativity exerts a powerful electron-withdrawing inductive effect. This stabilizes the carboxylate anion, effectively lowering the pKa of the carboxylic acid compared to non-fluorinated analogs[3]. Furthermore, the C2 fluorine blocks ortho-oxidation by cytochrome P450 enzymes, significantly enhancing the molecule's metabolic half-life.
-
Chlorine at C3 and C6: Chlorine atoms are larger and more lipophilic than fluorine. Their inclusion drastically increases the partition coefficient (logP), facilitating passive diffusion across lipid bilayers[4]. Crucially, the bulky chlorine at the C6 position creates severe steric hindrance, forcing the acrylic acid side chain out of coplanarity with the phenyl ring. This non-planar conformation is a critical determinant for specific receptor binding kinetics.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound[1][2].
| Property | Value / Description |
| IUPAC Name | (E)-3-(3,6-Dichloro-2-fluorophenyl)acrylic acid |
| CAS Registry Number | 1807393-04-9 |
| Molecular Formula | C9H5Cl2FO2 |
| Molecular Weight | 235.04 g/mol |
| Stereochemistry | Predominantly the thermodynamically stable (E)-isomer (trans) |
| Solubility Profile | Soluble in DMSO, Methanol, and Ethanol; sparingly soluble in Water |
Mechanistic Pathways: COX-2 Inhibition
Halogenated cinnamic acids are extensively utilized in the development of anti-inflammatory and anticancer therapeutics[5]. A primary mechanism of action for these derivatives is the competitive inhibition of the cyclooxygenase-2 (COX-2) enzyme[3].
The di-chloro substitution pattern allows the molecule to anchor deeply within the hydrophobic side-pocket of the COX-2 active site. Simultaneously, the electron-deficient carboxylate group (modulated by the C2 fluorine) forms robust electrostatic interactions with the Arg120 and Tyr355 residues at the base of the COX channel. This effectively blocks arachidonic acid from entering the catalytic domain, halting the synthesis of pro-inflammatory prostaglandins.
Fig 1: Mechanistic pathway of COX-2 inhibition by 3,6-Dichloro-2-fluorocinnamic acid.
Experimental Methodologies: Synthesis and Validation
To ensure scientific integrity, the synthesis and thermodynamic profiling of 3,6-Dichloro-2-fluorocinnamic acid must operate as a self-validating system. The presence of (Z)-isomer impurities or unreacted aldehydes can catastrophically skew biological assays and thermochemical data.
Protocol 1: Stereoselective Synthesis via Knoevenagel-Doebner Condensation
This protocol leverages the Knoevenagel-Doebner condensation to ensure high stereoselectivity for the (E)-isomer.
-
Reagent Preparation: Dissolve 1.0 equivalent of 3,6-dichloro-2-fluorobenzaldehyde and 1.5 equivalents of malonic acid in dry pyridine.
-
Catalysis & Enolization: Add 0.1 equivalents of piperidine. Causality: Piperidine acts as a nucleophilic catalyst, forming a highly reactive iminium ion intermediate with the aldehyde, which drastically lowers the activation energy for the subsequent nucleophilic attack by the enolized malonic acid. Pyridine serves a dual role as both the solvent and a weak base.
-
Decarboxylation: Reflux the mixture at 100–110 °C for 4 hours. Causality: The elevated temperature drives the decarboxylation of the di-acid intermediate. The reaction proceeds via an anti-periplanar transition state, which dictates the strict stereochemical outcome, yielding almost exclusively the trans-(E)-isomer.
-
Isolation & Purification: Cool the reaction to room temperature and pour it into an excess of ice-cold 2M HCl. The sudden drop in pH protonates the carboxylate, causing the crude acid to precipitate. Filter and recrystallize from an ethanol/water mixture to obtain the pure product.
Protocol 2: Thermochemical Profiling via Rotating-Bomb Calorimetry
Standard static bomb calorimetry is insufficient for heavily halogenated compounds. The combustion of 3,6-Dichloro-2-fluorocinnamic acid generates highly corrosive aqueous hydrogen fluoride (HF) and hydrogen chloride (HCl)[6].
-
Sample Preparation: Press a known mass of the purified (E)-isomer into a pellet and seal it within a fused-quartz ampoule to prevent premature reaction with the oxygen atmosphere.
-
Calorimeter Setup: Place the ampoule in a platinum crucible inside a specialized rotating-bomb calorimeter. Add a standardized volume of water and a reducing agent (e.g., arsenious acid) to the bomb. Causality: The water and reducing agent are strictly required to dissolve the corrosive HF/HCl gases and reduce any free chlorine gas (
) back to chloride ions ( ), ensuring a chemically uniform final state. -
Combustion & Rotation: Pressurize the bomb with high-purity oxygen and ignite electrically. Immediately initiate bi-axial rotation of the bomb. Causality: Rotation ensures that the internal liquid washes the entire interior surface, completely dissolving all combustion gases. This guarantees that the measured enthalpy of combustion (
) is accurate, allowing for the precise derivation of the standard enthalpy of formation ( ).
Fig 2: Step-by-step synthesis and validation workflow for halogenated cinnamic acids.
Applications in Advanced Fields
Beyond its direct use as a pharmacological agent, 3,6-Dichloro-2-fluorocinnamic acid is a critical building block in multiple high-tech industries:
-
Pharmaceutical Intermediates: It serves as a precursor for synthesizing complex non-steroidal anti-inflammatory drugs (NSAIDs) and targeted kinase inhibitors for oncology[4][5]. Its unique halogenation pattern is frequently exploited to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of lead compounds[3].
-
Materials Science: The electron-withdrawing nature of the halogens makes this compound an excellent candidate for the synthesis of advanced coordination polymers and Metal-Organic Frameworks (MOFs). When incorporated into MOFs, the halogenated ligands enhance the material's catalytic activity and gas-storage porosity[7][8].
References
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- BenchChem - A Comparative Analysis of Fluorinated vs.
- BenchChem - Thermochemical Properties of Fluorin
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An In-Depth Technical Guide to the Synthesis of 3,6-Dichloro-2-fluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloro-2-fluorocinnamic acid is a halogenated derivative of cinnamic acid. Cinnamic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications. The specific substitution pattern of 3,6-dichloro-2-fluorocinnamic acid can influence its physicochemical properties and biological interactions, making its synthesis a key step for further research and development. This guide provides a comprehensive overview of established synthetic pathways to this target molecule, with a focus on the underlying chemical principles, practical experimental details, and comparative analysis of different methodologies.
Strategic Approaches to Synthesis
The synthesis of 3,6-dichloro-2-fluorocinnamic acid primarily involves the formation of the α,β-unsaturated carboxylic acid moiety. This can be achieved through several classic named reactions, each with its own set of advantages and limitations. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The key precursor for these syntheses is 3,6-dichloro-2-fluorobenzaldehyde .[1][2]
The most common and practical strategies for the synthesis of cinnamic acid derivatives, and by extension 3,6-dichloro-2-fluorocinnamic acid, include:
-
Knoevenagel Condensation: A versatile method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound.[3][4][5]
-
Perkin Reaction: A classic method for synthesizing α,β-unsaturated aromatic acids from aromatic aldehydes and acid anhydrides.[6][7][8][9]
-
Wittig Reaction: A widely used method for creating alkenes from aldehydes or ketones and a phosphorus ylide.[10][11][12][13][14]
-
Heck Reaction: A palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene.[15][16][17][18][19]
This guide will focus on the Knoevenagel condensation as a primary and efficient route, given its widespread use and favorable reaction conditions for this class of compounds.
Pathway 1: Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of cinnamic acid synthesis.[3][4][5] It involves the reaction of an aldehyde, in this case, 3,6-dichloro-2-fluorobenzaldehyde, with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[3][20][21] The initially formed dicarboxylic acid intermediate readily undergoes decarboxylation upon heating to yield the desired α,β-unsaturated acid.[3]
Reaction Mechanism
The reaction proceeds through the following key steps:
-
Deprotonation: A base, typically a weak amine like piperidine or pyridine, deprotonates the active methylene compound (malonic acid) to form a nucleophilic enolate ion.[3]
-
Nucleophilic Attack: The enolate ion attacks the carbonyl carbon of the 3,6-dichloro-2-fluorobenzaldehyde.
-
Aldol-type Addition: This attack forms a tetrahedral intermediate.
-
Dehydration: Subsequent proton transfer and elimination of a water molecule lead to the formation of a carbon-carbon double bond.
-
Decarboxylation: Upon heating, the resulting dicarboxylic acid intermediate loses carbon dioxide to yield the final product, 3,6-dichloro-2-fluorocinnamic acid.
Visualizing the Knoevenagel Condensation Pathway
Caption: Knoevenagel condensation pathway for the synthesis of 3,6-dichloro-2-fluorocinnamic acid.
Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and desired scale. A similar procedure has been reported for the synthesis of trans-3-fluorocinnamic acid.[22]
Materials:
-
3,6-dichloro-2-fluorobenzaldehyde
-
Malonic acid
-
Pyridine (reagent grade)
-
Piperidine (catalytic amount)
-
Ethanol (optional solvent)
-
Hydrochloric acid (for workup)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,6-dichloro-2-fluorobenzaldehyde (1 equivalent) and malonic acid (1.1-1.5 equivalents).
-
Add pyridine as a solvent and a catalytic amount of piperidine (a few drops). Alternatively, an ethanolic solution of pyridine and piperidine can be used.[22]
-
Heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
Acidify the aqueous mixture with dilute hydrochloric acid until the product precipitates out.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted malonic acid and other water-soluble impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,6-dichloro-2-fluorocinnamic acid.
-
Dry the purified product under vacuum.
Data Presentation
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| 3,6-dichloro-2-fluorobenzaldehyde | 193.00 | 1.0 |
| Malonic Acid | 104.06 | 1.1 - 1.5 |
| Pyridine | 79.10 | Solvent |
| Piperidine | 85.15 | Catalytic |
Expected yields can vary but are often in the range of 70-90% for similar Knoevenagel condensations.
Alternative Synthetic Pathways: A Comparative Overview
While the Knoevenagel condensation is a robust method, other synthetic strategies offer alternative routes to 3,6-dichloro-2-fluorocinnamic acid.
Perkin Reaction
The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[6][7][8] For the synthesis of 3,6-dichloro-2-fluorocinnamic acid, this would involve reacting 3,6-dichloro-2-fluorobenzaldehyde with acetic anhydride and sodium acetate.[8]
Advantages:
-
Utilizes readily available and inexpensive reagents.
Disadvantages:
-
Often requires high reaction temperatures.
-
The mechanism can be complex with potential side reactions.
Wittig Reaction
The Wittig reaction provides a highly reliable method for forming a carbon-carbon double bond with good stereochemical control.[10][11][12] This would involve the reaction of 3,6-dichloro-2-fluorobenzaldehyde with a phosphorus ylide derived from an α-haloester, followed by hydrolysis of the resulting ester.
Advantages:
-
High yields and stereoselectivity are often achievable.
-
Milder reaction conditions compared to the Perkin reaction.
Disadvantages:
-
The preparation of the Wittig reagent can be a multi-step process.
-
Stoichiometric amounts of triphenylphosphine oxide are produced as a byproduct, which can complicate purification.
Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed C-C bond-forming reaction.[15][16][17] In this context, 1,4-dichloro-2-fluoro-3-iodobenzene could be coupled with acrylic acid or its esters.
Advantages:
-
High functional group tolerance.
-
Can be performed under relatively mild conditions.
Disadvantages:
-
Requires a palladium catalyst, which can be expensive.
-
The synthesis of the required aryl halide precursor might be complex.
Conclusion
The synthesis of 3,6-dichloro-2-fluorocinnamic acid can be effectively achieved through several established synthetic methodologies. The Knoevenagel condensation stands out as a practical and efficient choice for laboratory-scale synthesis due to its operational simplicity and the use of readily available reagents. For larger-scale production or when specific stereoisomers are required, the Wittig and Heck reactions present viable, albeit more complex, alternatives. The selection of the optimal synthetic pathway will ultimately be guided by the specific requirements of the research or development project, including scale, purity specifications, and economic considerations.
References
- Chemistry Perkin Reaction Mechanism - SATHEE.
- Perkin Reaction Mechanism - BYJU'S.
- Application Notes & Protocols: Heck Reaction for the Synthesis of Cinnamic Acid Derivatives - Benchchem.
- Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation.
- Knoevenagel Condensation - Alfa Chemistry.
- Perkin reaction - Wikipedia.
- A Concise Introduction of Perkin Reaction - Longdom Publishing.
- Application Notes & Protocols: Knoevenagel Condensation for Synthesizing Cinnamic Acid Derivatives - Benchchem.
- Introduction to Perkin reaction its mechanism and examples.pdf - Slideshare.
- Facile, Direct Reaction of Benzaldehydes to 3-Arylprop-2-Enoic Acids and 3-Arylprop-2-Ynoic Acids in Aqueous Medium.
- Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC.
- One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium Thies Thiemann - Sciforum.
- Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids - Semantic Scholar.
- The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis - R Discovery.
-
. Available at:
- Substituted cinnamic acids via one pot Wittig olefination-hydrolysis reaction. - ResearchGate.
- Scholars Research Library Bioactive halogenosubstituted cinnamic acids: Synthesis by Knoevenagel condensation using conventiona - Der Pharma Chemica.
- Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation - ResearchGate.
- A Solvent Free Wittig Reaction.
- Experiment 7 - Preparation of Ethyl Cinnamate: A Sol- vent Free Wittig Reaction - WebAssign.
- Synthesis of trans 3-fluorocinnamic acid - PrepChem.com.
- 3,6-dichloro-2-fluorobenzaldehyde | 916420-61-6 - MilliporeSigma.
- 3,6-dichloro-2-fluorobenzaldehyde (C7H3Cl2FO) - PubChemLite.
- 3,6-Dichloro-2-fluorobenzaldehyde, CAS [[916420-61-6]] | BIOZOL.
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3,6-Dichloro-2-fluorocinnamic acid solubility data
An In-depth Technical Guide to the Solubility Profile of 3,6-Dichloro-2-fluorocinnamic Acid
Introduction
3,6-Dichloro-2-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a class of compounds recognized for its diverse applications in pharmaceuticals, agrochemicals, and material science. The specific substitution pattern on the phenyl ring—two chlorine atoms and one fluorine atom—imparts unique physicochemical properties that significantly influence its behavior in various solvent systems. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's solubility is a cornerstone for successful formulation, purification, analytical method development, and bioavailability assessment.
This technical guide provides a comprehensive framework for determining and understanding the solubility of 3,6-dichloro-2-fluorocinnamic acid. Rather than a simple repository of data, this document serves as a methodological whitepaper, equipping the user with the foundational principles, detailed experimental protocols, and data interpretation strategies necessary to generate a robust solubility profile. We will explore the theoretical underpinnings of its solubility based on its structure and delve into the practical, validated methods for its empirical determination.
Guiding Physicochemical Principles
The solubility of 3,6-Dichloro-2-fluorocinnamic acid is not a single value but a complex property governed by its molecular structure and the environment. As a halogenated aromatic carboxylic acid, several key parameters dictate its behavior.
-
Acidity (pKa): The presence of the carboxylic acid group (-COOH) is the most dominant factor influencing aqueous solubility. This group can donate a proton, existing in equilibrium between an un-ionized, less polar form (R-COOH) and an ionized, highly polar carboxylate form (R-COO⁻). The pKa is the pH at which these two forms exist in equal concentration. The solubility of carboxylic acids dramatically increases as the pH of the medium rises above the pKa, due to the formation of the more water-soluble carboxylate salt.[1][2][3]
-
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) quantifies a compound's lipophilicity. The phenyl ring and, notably, the three halogen substituents (two chloro, one fluoro) significantly increase the lipophilicity of the molecule. This high lipophilicity predicts that 3,6-dichloro-2-fluorocinnamic acid will have intrinsically low solubility in aqueous solutions but higher solubility in organic solvents.[4][5]
-
Crystal Lattice Energy: In its solid state, the molecules are held in a crystal lattice. The energy required to break this lattice for the molecules to be solvated influences solubility. This is related to the compound's melting point; generally, a higher melting point suggests a more stable crystal lattice that is more difficult to dissolve.
The interplay of these factors is critical. While the molecule is inherently lipophilic, its acidic nature provides a powerful mechanism to modulate and enhance its aqueous solubility through pH control.
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the solubility of a compound is the isothermal shake-flask method.[6][7][8] This technique establishes a thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a definitive measure of solubility under specific conditions.
Isothermal Shake-Flask Protocol
Objective: To determine the equilibrium solubility of 3,6-dichloro-2-fluorocinnamic acid in a selected solvent at a constant temperature.
Principle: An excess amount of the solid compound is agitated in a known volume of solvent for a prolonged period, allowing the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is quantified.
Methodology:
-
Preparation: Add an excess amount of solid 3,6-dichloro-2-fluorocinnamic acid to a series of sealed vessels (e.g., glass vials or flasks), each containing a precise volume of the desired solvent. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment.
-
Equilibration: Place the sealed vessels in a constant-temperature shaker bath (e.g., at 25°C or 37°C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.[6]
-
Phase Separation: After equilibration, allow the vessels to stand undisturbed at the same temperature to let the undissolved solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant. To avoid aspirating solid particles, it is essential to filter the sample immediately using a syringe filter (e.g., 0.22 µm or 0.45 µm PTFE) that is chemically compatible with the solvent.[7]
-
Quantification: Analyze the concentration of 3,6-dichloro-2-fluorocinnamic acid in the filtered saturated solution using a validated analytical method as described below.
Workflow for Solubility Determination
The following diagram outlines the comprehensive workflow for accurate solubility determination.
Caption: Experimental workflow for the isothermal shake-flask solubility determination.
Analytical Quantification Methods
Accurate quantification of the dissolved solute is paramount. The choice of method depends on the required sensitivity, selectivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the gold standard for purity assessment and quantification of organic molecules, offering high selectivity and sensitivity.[9][10] A reversed-phase method is ideal for a compound like 3,6-dichloro-2-fluorocinnamic acid.
Proposed HPLC Protocol:
-
Instrument: HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol). The exact ratio must be optimized to achieve good peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by performing a UV scan of a standard solution to find the wavelength of maximum absorbance (λmax), likely in the 220-280 nm range.
-
Quantification: Generate a calibration curve by injecting a series of standard solutions of known concentrations. The concentration of the analyte in the solubility sample is then determined by comparing its peak area to the calibration curve.
UV-Vis Spectrophotometry
For a more rapid but less selective analysis, UV-Vis spectrophotometry can be used, as cinnamic acid derivatives possess a strong chromophore.[6][7]
Protocol:
-
Determine λmax: Scan a dilute standard solution of the compound in the chosen solvent to identify the wavelength of maximum absorbance.
-
Generate Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a Beer-Lambert Law calibration curve.
-
Analyze Sample: Measure the absorbance of the filtered saturated solution (diluting if necessary to fall within the linear range of the curve) and determine its concentration using the calibration curve.
Key Factors Influencing Solubility
The Critical Role of pH
For a carboxylic acid, aqueous solubility is profoundly dependent on pH.[1][2] Below its pKa, the compound exists predominantly in its neutral, protonated form (R-COOH), which is less soluble. Above the pKa, it converts to its ionized carboxylate form (R-COO⁻), which is significantly more soluble in water due to the ion-dipole interactions.[3] This relationship is fundamental for developing aqueous formulations.
Caption: pH-dependent equilibrium and its effect on the solubility of a carboxylic acid.
Enhancement via Co-solvency
In pharmaceutical and chemical applications, co-solvents are frequently used to enhance the solubility of poorly water-soluble compounds.[11][12] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[13] This reduction in polarity lowers the interfacial tension between the aqueous phase and the hydrophobic solute, thereby increasing solubility.[11][14]
Commonly used co-solvents include:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycols (PEGs)
-
Dimethyl Sulfoxide (DMSO)
The solubility of 3,6-dichloro-2-fluorocinnamic acid can be systematically measured in various water/co-solvent mixtures (e.g., 10%, 20%, 40% ethanol in water) to construct a co-solvency profile.
Data Presentation
All experimentally determined solubility data should be meticulously recorded and presented in a clear, tabular format for easy comparison and interpretation.
Table 1: Solubility of 3,6-Dichloro-2-fluorocinnamic Acid in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mM) | Temperature (°C) |
|---|---|---|---|
| Water | Experimental Value | Calculated Value | 25 |
| pH 7.4 Buffer | Experimental Value | Calculated Value | 25 |
| Ethanol | Experimental Value | Calculated Value | 25 |
| Methanol | Experimental Value | Calculated Value | 25 |
| Acetone | Experimental Value | Calculated Value | 25 |
| Acetonitrile | Experimental Value | Calculated Value | 25 |
| DMSO | Experimental Value | Calculated Value | 25 |
Table 2: Effect of Co-solvent (Ethanol) on Aqueous Solubility at 25°C
| Ethanol in Water (v/v %) | Solubility (mg/mL) | Solubility (mM) |
|---|---|---|
| 0% (Pure Water) | Experimental Value | Calculated Value |
| 10% | Experimental Value | Calculated Value |
| 20% | Experimental Value | Calculated Value |
| 40% | Experimental Value | Calculated Value |
| 60% | Experimental Value | Calculated Value |
| 100% (Pure Ethanol) | Experimental Value | Calculated Value |
Conclusion
The solubility of 3,6-dichloro-2-fluorocinnamic acid is a multi-faceted property essential for its application in scientific research and development. Due to its halogenated aromatic structure and carboxylic acid functionality, its solubility is predicted to be low in neutral water but significantly higher in organic solvents and alkaline aqueous solutions. This guide provides the necessary theoretical foundation and robust, validated experimental protocols—centered on the isothermal shake-flask method coupled with HPLC-UV or UV-Vis analysis—to empower researchers to accurately determine and strategically modulate the solubility of this compound. A systematic approach, considering the effects of pH, co-solvents, and temperature, will yield a comprehensive solubility profile, enabling informed decisions in formulation, purification, and beyond.
References
- ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
- Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism.
- Jamrógiewicz, M., et al. (2016, October 18). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI.
- Jouyban, A. (2008, February 13). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Frontiers Publishing Partnerships.
- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Cinnamic Acid Isomers.
- Indian Journal of Pharmaceutical Sciences. Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil.
- BenchChem. (2025). Solubility of 4-Methylcinnamic Acid in different organic solvents.
- ResearchGate. Solubility measurement of syringic acid, trans-cinnamic acid, p-coumaric acid, and vanillin constituent of Deverra DC. genus in (ethyl acetate + ethyl alcohol) mixtures: Thermodynamic modeling and preferential solvation.
- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences.
- Serajuddin, A. T., & Jarowski, C. I. (1985). pH-solubility profiles or organic carboxylic acids and their salts. PubMed.
- Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?.
- Geromichalos, G. D., et al. Multifunctional Cinnamic Acid Derivatives. PMC.
- Bata-Ambroz, J., et al. (2023, October 30). Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. PMC.
- BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 3,6-dichloro-2,4-difluoroaniline by High-Performance Liquid Chromatography.
- BenchChem. (2025). Comparative Guide to Analytical Methods for the Quantification of 4-Amino-3,5-dichloro-2,6-difluoropyridine.
Sources
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- 3. reddit.com [reddit.com]
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- 5. Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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- 14. ijpsonline.com [ijpsonline.com]
Structural Elucidation of 3,6-Dichloro-2-fluorocinnamic Acid: A Comprehensive Spectroscopic Guide
Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical R&D Scientists Document Type: Technical Whitepaper & Protocol Guide
Executive Summary & Strategic Rationale
In the landscape of modern drug discovery, halogenated cinnamic acid derivatives serve as critical pharmacophores and synthetic intermediates. Specifically, 3,6-Dichloro-2-fluorocinnamic acid (CAS: 1807393-04-9) presents a unique structural challenge due to its highly electron-withdrawing, sterically hindered aromatic ring. Accurate structural elucidation of this compound is paramount for downstream pharmaceutical applications, where isomeric purity (specifically the E/Z geometry of the alkene) and halogen substitution patterns dictate target binding affinity.
This whitepaper provides an authoritative, in-depth analysis of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for 3,6-Dichloro-2-fluorocinnamic acid. Rather than merely listing data, this guide emphasizes the causality behind experimental choices —establishing a self-validating analytical system that ensures high scientific integrity (E-E-A-T) in quality assurance workflows.
Integrated Spectroscopic Workflow
To achieve unambiguous structural confirmation, a multi-modal spectroscopic approach is required. The workflow below illustrates the logical progression from sample preparation to data integration.
Fig 1: Integrated spectroscopic workflow for the structural elucidation of halogenated cinnamic acids.
Experimental Protocols: Self-Validating Systems
A protocol is only as reliable as its internal controls. The following methodologies are designed to be self-validating, meaning the data generated inherently proves the validity of the experimental setup [1].
NMR Spectroscopy (1H, 13C, 19F)
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: Cinnamic acids readily form hydrogen-bonded dimers in non-polar solvents (like CDCl3), leading to severe peak broadening of the carboxylic acid proton. DMSO-d6 disrupts these dimers, ensuring sharp, quantifiable signals [2].
-
-
Acquisition Parameters:
-
1H NMR: 400 MHz, 16 scans, relaxation delay (D1) of 2.0 s.
-
13C NMR: 100 MHz, 1024 scans, D1 of 2.0 s.
-
19F NMR: 376 MHz, 64 scans, un-decoupled to observe C-F/H-F splitting.
-
-
Self-Validation Check: The presence of the residual DMSO pentet at 2.50 ppm and the water peak at ~3.33 ppm confirms proper shimming and solvent integrity.
FT-IR Spectroscopy (ATR Method)
-
Sample Preparation: Analyze the neat solid directly using an Attenuated Total Reflectance (ATR) accessory with a diamond crystal.
-
Causality: ATR eliminates the need for KBr pellet pressing, which can induce polymorphic changes or introduce moisture (broadening the O-H stretch region).
-
-
Acquisition Parameters: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution. Background collected immediately prior to the sample.
High-Resolution Mass Spectrometry (LC-ESI-HRMS)
-
Sample Preparation: Dilute to 1 µg/mL in 50:50 Methanol:Water.
-
Ionization Strategy: Electrospray Ionization in Negative Mode (ESI-).
-
Causality: The highly acidic nature of the carboxylic acid moiety ensures near-quantitative deprotonation to the
ion. This avoids the complex sodium/potassium adducts typically observed in positive mode, yielding a pristine MS1 spectrum [3].
-
Spectroscopic Data & Mechanistic Analysis
Nuclear Magnetic Resonance (NMR) Data
The NMR spectra of 3,6-Dichloro-2-fluorocinnamic acid are dominated by the strong electron-withdrawing effects of the halogens and the rigid stereochemistry of the alkene.
Table 1: 1H NMR Data (400 MHz, DMSO-d6)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment / Mechanistic Rationale |
| COOH | 12.85 | br s | 1H | - | Highly deshielded acidic proton; broad due to exchange. |
| H-β | 7.82 | d | 1H | 16.2 | Alkene proton adjacent to the aromatic ring. The large J-value (16.2 Hz) definitively proves the (E)-trans geometry [2]. |
| H-4 | 7.74 | dd | 1H | 8.8, 6.0 | Aromatic proton ortho to Cl(3). Split by H-5 (ortho, 8.8 Hz) and F(2) (meta, 6.0 Hz). |
| H-5 | 7.61 | dd | 1H | 8.8, 1.5 | Aromatic proton ortho to Cl(6). Split by H-4 (ortho, 8.8 Hz) and F(2) (para, 1.5 Hz). |
| H-α | 6.58 | d | 1H | 16.2 | Alkene proton adjacent to carbonyl. Upfield relative to H-β due to resonance shielding from the aromatic ring. |
Table 2: 13C NMR Data (100 MHz, DMSO-d6)
| Carbon | Chemical Shift (δ, ppm) | Multiplicity (JC-F, Hz) | Assignment |
| C=O | 167.4 | s | Carboxylic acid carbonyl |
| C-2 | 154.2 | d (J = 252.0) | Aromatic C-F (Direct coupling) |
| C-β | 133.5 | s | Alkene (Ar-C H=) |
| C-6 | 132.1 | s | Aromatic C-Cl |
| C-4 | 131.0 | s | Aromatic C-H |
| C-5 | 129.4 | s | Aromatic C-H |
| C-α | 125.8 | s | Alkene (=C H-COOH) |
| C-1 | 124.5 | d (J = 14.5) | Aromatic C-C (ipso to alkene) |
| C-3 | 121.3 | d (J = 18.2) | Aromatic C-Cl |
Note on Causality: The massive one-bond carbon-fluorine coupling constant (
FT-IR Vibrational Analysis
Infrared spectroscopy provides rapid orthogonal validation of the functional groups identified in the NMR data.
Table 3: Key FT-IR (ATR) Vibrational Modes
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Significance |
| 3200 – 2500 | Strong, Broad | O-H stretch | Characteristic of carboxylic acid dimers. |
| 1695 | Strong, Sharp | C=O stretch | Conjugated carboxylic acid carbonyl. |
| 1630 | Medium | C=C stretch | Alkene double bond stretching. |
| 1450, 1410 | Medium | C=C (Ar) stretch | Aromatic ring skeletal vibrations. |
| 1215 | Strong | C-F stretch | Confirms the presence of the fluorinated ring[4]. |
| 1055, 825 | Strong | C-Cl stretch | Halogen-carbon deformation modes. |
High-Resolution Mass Spectrometry (HRMS)
For halogenated compounds, MS provides a self-validating isotopic fingerprint. Chlorine naturally exists as two isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%). A molecule with two chlorine atoms will exhibit a distinct M : M+2 : M+4 isotopic cluster in a predictable 9 : 6 : 1 ratio [3].
Table 4: ESI- HRMS Data Analysis
-
Chemical Formula: C₉H₅Cl₂FO₂
-
Exact Mass (Monoisotopic): 233.9651 Da
| Ion Species | m/z Observed | Relative Abundance | Mechanistic Origin |
| 232.9578 | 100% | Deprotonation of the carboxylic acid. | |
| 234.9549 | ~65% | Natural isotopic distribution of 1x ³⁷Cl. | |
| 236.9519 | ~11% | Natural isotopic distribution of 2x ³⁷Cl. | |
| 188.9680 | 45% | Primary fragmentation: Decarboxylation (loss of 44 Da). |
Causality of Fragmentation: Under collision-induced dissociation (CID), cinnamic acids uniformly undergo neutral loss of carbon dioxide (
Conclusion
The structural elucidation of 3,6-Dichloro-2-fluorocinnamic acid requires a synergistic interpretation of orthogonal spectroscopic techniques. By utilizing DMSO-d6 to resolve NMR coupling constants, we definitively establish the (E)-alkene geometry (
References
-
IUPAC Recommendations for NMR Data Representation. International Union of Pure and Applied Chemistry. Provides the foundational standards for reporting chemical shifts and coupling constants. URL: [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). Utilized for cross-referencing standard J-coupling values in halogenated aromatics and cinnamic acid derivatives. URL:[Link]
-
NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Authoritative source for exact mass calculations, isotopic distribution ratios (e.g., the 9:6:1 ratio for Cl₂), and gas-phase thermochemistry. URL:[Link]
-
Spectrometric Identification of Organic Compounds, 8th Edition. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. John Wiley & Sons. The definitive textbook grounding the mechanistic rationale for FT-IR functional group assignments and NMR substituent effects. URL:[Link]
Halogenated Cinnamic Acids: A Technical Guide to Bioactivity & Therapeutic Potential
[1][2]
Executive Summary
Cinnamic acid (3-phenyl-2-propenoic acid) serves as a privileged scaffold in medicinal chemistry due to its presence in the phenylpropanoid pathway and its inherent biological reactivity. However, the parent compound often suffers from rapid metabolic clearance and moderate binding affinity. The strategic introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring fundamentally alters the molecule's physicochemical profile—enhancing lipophilicity, modulating pKa, and blocking metabolic soft spots. This guide analyzes the structure-activity relationships (SAR), synthesis, and therapeutic mechanisms of halogenated cinnamic acids (HCAs), specifically focusing on their antimicrobial, anticancer (HDAC inhibition), and metabolic regulation properties.
Chemical Foundation & SAR Analysis
The Halogen Effect
The bioactivity of HCAs is driven by the specific electronic and steric properties of the halogen substituent.
-
Lipophilicity (
): Halogenation increases the partition coefficient, facilitating passive diffusion across bacterial cell walls and mammalian cell membranes. -
Electronic Effects: Halogens are electron-withdrawing groups (EWGs). Their presence on the phenyl ring decreases electron density, which can strengthen
stacking interactions within enzyme active sites (e.g., -glucosidase). -
Metabolic Stability: Substitution at the para position (C4) blocks hydroxylation by cytochrome P450 enzymes, significantly extending the distinct half-life of the molecule.
Visualization: Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the impact of halogen positioning on biological efficacy.
Figure 1: SAR logic dictating the design of halogenated cinnamic acids. Para-substitution generally offers the optimal balance of metabolic stability and binding affinity.
Chemical Synthesis: Knoevenagel Condensation[3][4][5][6][7]
The most robust method for synthesizing HCAs is the Knoevenagel condensation. This reaction involves the condensation of a halogenated benzaldehyde with malonic acid in the presence of a weak base.
Protocol: Synthesis of 4-Chlorocinnamic Acid
Objective: Synthesize high-purity 4-chlorocinnamic acid from 4-chlorobenzaldehyde.
Reagents:
-
4-Chlorobenzaldehyde (0.01 mol)
-
Pyridine (7 mL, solvent/base)[2]
-
Piperidine (2-3 drops, catalyst)
-
HCl (10% v/v)
Workflow:
-
Dissolution: In a round-bottom flask, dissolve 0.01 mol 4-chlorobenzaldehyde and 0.01 mol malonic acid in 7 mL of pyridine.
-
Catalysis: Add 2-3 drops of piperidine.
-
Reflux: Heat the mixture to reflux (approx. 80-100°C) for 3 hours. Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3) until the aldehyde spot disappears.
-
Precipitation: Cool the reaction mixture to room temperature and pour into 50 mL of ice-cold water containing excess HCl (to neutralize pyridine).
-
Isolation: A white precipitate will form. Filter under vacuum.
-
Purification: Recrystallize from ethanol to obtain pure crystals.
Visualization: Synthesis Workflow
Figure 2: Step-by-step workflow for the Knoevenagel condensation synthesis of halogenated cinnamic acids.
Therapeutic Applications & Mechanisms[3][6][8][9][10]
Anticancer Activity: HDAC Inhibition
Halogenated cinnamic acids act as Histone Deacetylase (HDAC) inhibitors.[3] HDACs are enzymes that remove acetyl groups from histones, leading to condensed chromatin and transcriptional repression of tumor suppressor genes (e.g., p21).[3][4][5]
-
Mechanism: The carboxylic acid group of the HCA coordinates with the Zinc ion (
) in the catalytic pocket of the HDAC enzyme. The halogenated phenyl ring occupies the hydrophobic tunnel, stabilizing the binding. -
Outcome: Inhibition of HDAC leads to hyperacetylation of histones, reopening the chromatin structure. This reactivates the p21 gene, inducing cell cycle arrest (G2/M phase) and apoptosis.
Visualization: HDAC Signaling Pathway
Figure 3: Mechanistic pathway of HDAC inhibition by halogenated cinnamic acids leading to cancer cell apoptosis.
Antimicrobial Activity
HCAs exhibit potent activity against Gram-positive bacteria (S. aureus, B. subtilis) and moderate activity against Gram-negative strains.
-
Mechanism: The lipophilic halogenated ring inserts into the bacterial cell membrane, disrupting integrity and causing leakage of intracellular electrolytes.
-
Quorum Sensing: Recent studies indicate that HCAs can inhibit quorum sensing (cell-to-cell communication), reducing biofilm formation without necessarily killing the bacteria, which lowers selective pressure for resistance.
Metabolic Regulation: -Glucosidase Inhibition
HCAs are competitive inhibitors of
-
Relevance: Inhibition delays glucose absorption, reducing postprandial hyperglycemia in Type 2 Diabetes.
-
SAR Note: 4-Bromo and 4-Chlorocinnamic acids show superior binding affinity compared to non-halogenated analogs due to enhanced hydrophobic interactions within the enzyme's active site.
Experimental Methodologies
Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: Determine the lowest concentration of HCA required to inhibit visible bacterial growth.
-
Preparation: Dissolve HCA in DMSO to create a stock solution (e.g., 10 mg/mL).
-
Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the HCA in Mueller-Hinton Broth (MHB). Range: 512
g/mL to 1 g/mL. -
Inoculation: Add 10
L of bacterial suspension (adjusted to CFU/mL) to each well. -
Controls:
-
Positive Control: Ciprofloxacin or standard antibiotic.
-
Negative Control: DMSO vehicle only (ensure <1% final concentration).
-
Sterility Control: MHB only.
-
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: Add 10
L of Resazurin dye (0.01%). Incubate for 2 hours. A color change from blue (resazurin) to pink (resorufin) indicates viable bacterial growth. The MIC is the lowest concentration remaining blue.
Protocol: MTT Cytotoxicity Assay
Objective: Assess the anticancer potential against tumor cell lines (e.g., HeLa, HT-29).
-
Seeding: Seed cancer cells (
cells/well) in a 96-well plate and incubate for 24 hours. -
Treatment: Treat cells with varying concentrations of HCA (e.g., 1–100
M) for 48 hours. -
Labeling: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. -
Solubilization: Remove supernatant and add 100
L DMSO to dissolve purple formazan crystals. -
Measurement: Read absorbance at 570 nm using a microplate reader. Calculate
using non-linear regression.
Data Summary: Comparative Bioactivity
The following table summarizes literature values for selected halogenated derivatives, highlighting the "Halogen Effect."
| Compound | Substituent | MIC ( | Primary Mechanism | |
| Cinnamic Acid | H (Parent) | > 500 | > 2000 | Weak membrane interaction |
| 2-Chlorocinnamic | Ortho-Cl | 256 | ~1500 | Steric hindrance limits binding |
| 4-Chlorocinnamic | Para-Cl | 64 | 450 | Optimized lipophilicity/binding |
| 4-Bromocinnamic | Para-Br | 32 | 380 | Enhanced hydrophobic interaction |
| 4-Fluorocinnamic | Para-F | 128 | 600 | Metabolic stability; lower lipophilicity than Cl/Br |
Note: Values are representative averages from multiple studies. Lower values indicate higher potency.[6]
References
-
Ruiz-Torres, V., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. ResearchGate.[7] Retrieved from [Link]
-
Walczak, K., et al. (2020). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. National Institutes of Health (PMC). Retrieved from [Link]
-
Zangade, S., et al. (2011). Bioactive halogenosubstituted cinnamic acids: Synthesis by Knoevenagel condensation using conventional method.[1][2] Der Pharma Chemica.[1] Retrieved from [Link]
-
Anantharaju, P. G., et al. (2017). Induction of colon and cervical cancer cell death by cinnamic acid derivatives is mediated through the inhibition of Histone Deacetylases (HDAC).[3] National Institutes of Health (PMC). Retrieved from [Link]
-
Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives.[6][8][7] Mini-Reviews in Medicinal Chemistry.
-
Adisakwattana, S., et al. (2009). A series of cinnamic acid derivatives and their inhibitory activity on intestinal alpha-glucosidase.[9][10][11] PubMed.[5] Retrieved from [Link]
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A Technical Guide to the Synthesis and Anticipated Properties of 3,6-Dichloro-2-fluorocinnamic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Polysubstituted Cinnamic Acids
Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug development.[1] With a core structure featuring a phenyl ring attached to an acrylic acid moiety, these molecules provide a versatile scaffold for chemical modification, enabling the fine-tuning of their biological activities.[1] The introduction of various substituents onto the phenyl ring can profoundly influence the molecule's physicochemical properties and its interactions with biological targets. Among these, halogenated cinnamic acids have shown a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme-inhibitory properties.[1]
This guide focuses on the synthesis and anticipated properties of a specific polysubstituted derivative, 3,6-dichloro-2-fluorocinnamic acid. While direct literature on this exact molecule is scarce, this document will serve as an in-depth technical guide by extrapolating from established knowledge of closely related analogs. We will explore the primary synthetic routes to this class of compounds, delve into the expected influence of its unique substitution pattern on its chemical and biological profile, and provide detailed experimental protocols for its synthesis.
Synthetic Methodologies for Substituted Cinnamic Acids
The synthesis of substituted cinnamic acids can be achieved through several well-established organic reactions. The choice of method often depends on the availability of starting materials, the nature of the substituents, and the desired yield and stereoselectivity. The most common methods include the Knoevenagel condensation, the Perkin reaction, and the Heck reaction.[2]
Knoevenagel Condensation
The Knoevenagel condensation is a versatile and widely used method for the formation of the cinnamic acid backbone.[3] It involves the reaction of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[2]
Mechanism: The reaction is initiated by the deprotonation of the active methylene compound by a base to form a nucleophilic enolate ion. This enolate then attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. Subsequent dehydration yields the α,β-unsaturated product.[4] When malonic acid is used, the initial product often undergoes decarboxylation to yield the cinnamic acid derivative.[3]
Caption: General workflow for the Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted benzaldehyde (e.g., 3,6-dichloro-2-fluorobenzaldehyde, 10 mmol), malonic acid (12 mmol), and a suitable solvent such as pyridine (20 mL).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.5 mL).
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid (20 mL).
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[1]
Perkin Reaction
The Perkin reaction is another classic method for synthesizing α,β-unsaturated aromatic acids.[5] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding carboxylic acid, which acts as a base catalyst.[5]
Mechanism: The reaction mechanism involves the formation of an enolate from the acid anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. A series of subsequent reactions, including dehydration, leads to the formation of the cinnamic acid derivative.
Caption: General workflow for the Perkin reaction.
Experimental Protocol: Perkin Reaction
-
Reactant Mixture: In a round-bottom flask fitted with a reflux condenser, place the substituted benzaldehyde (e.g., 3,6-dichloro-2-fluorobenzaldehyde, 0.1 mol), acetic anhydride (0.15 mol), and anhydrous sodium acetate (0.075 mol).
-
Heating: Heat the mixture in an oil bath at 180°C for 5 hours.[2]
-
Work-up: Pour the hot reaction mixture into 100 mL of water.
-
Neutralization and Purification: Add a saturated solution of sodium carbonate until the mixture is alkaline. Perform steam distillation to remove any unreacted aldehyde.[5]
-
Decolorization: The resulting solution can be decolorized by adding activated charcoal and heating, followed by hot filtration.[5]
-
Isolation: Acidify the filtrate with hydrochloric acid to precipitate the cinnamic acid. Collect the crystals by vacuum filtration and wash with cold water.[2][5]
Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that can be used to synthesize cinnamic acid derivatives.[6] It involves the coupling of an aryl halide with an alkene, such as acrylic acid or its esters.[2]
Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by alkene coordination and insertion. A subsequent β-hydride elimination forms the C=C double bond of the product and a palladium-hydride species. Reductive elimination in the presence of a base regenerates the Pd(0) catalyst.[6]
Caption: General workflow for the Heck reaction.
Experimental Protocol: Heck Reaction
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl halide (e.g., 3,6-dichloro-2-fluoro-iodobenzene, 10 mmol), a palladium catalyst (e.g., palladium(II) acetate, 0.05 mol%), and a phosphine ligand (e.g., triphenylphosphine, 0.1 mol%) in a suitable solvent (e.g., N,N-dimethylformamide, 15 mL).
-
Reagent Addition: Add acrylic acid (12 mmol) and a base (e.g., triethylamine, 15 mmol).
-
Reaction: Heat the reaction mixture to 80-100°C for 4-8 hours, monitoring the progress by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water (50 mL). Acidify with 1M HCl to a pH of approximately 2.
-
Isolation and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.[7]
Physicochemical and Biological Properties: An Extrapolative Analysis
The specific substitution pattern of 3,6-dichloro-2-fluorocinnamic acid is expected to confer distinct properties that could be advantageous in a drug development context.
Table 1: Comparison of Synthetic Methodologies for Substituted Cinnamic Acids
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Knoevenagel Condensation | Aromatic aldehyde, Active methylene compound | Basic catalyst (e.g., piperidine) | High yields, mild conditions, versatile | |
| Perkin Reaction | Aromatic aldehyde, Acid anhydride | Alkali salt of the acid | Well-established | High temperatures, potential for side reactions[8] |
| Heck Reaction | Aryl halide, Alkene | Palladium catalyst, Base | High stereoselectivity, functional group tolerance | Cost of catalyst, sensitivity to air and impurities[7] |
Influence of Halogenation
The presence of two chlorine atoms and one fluorine atom on the phenyl ring is likely to have a significant impact on the molecule's electronic properties, lipophilicity, and metabolic stability.
-
Electronic Effects: The electron-withdrawing nature of the halogen atoms will decrease the electron density of the aromatic ring and influence the acidity of the carboxylic acid group.
-
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[1] This is a crucial factor for oral bioavailability and distribution to target tissues.
-
Metabolic Stability: The introduction of fluorine, in particular, can block sites of metabolic oxidation, leading to a longer half-life in vivo.
Anticipated Biological Activities
Based on the known biological activities of related halogenated cinnamic acid derivatives, 3,6-dichloro-2-fluorocinnamic acid could be a candidate for investigation in several therapeutic areas:
-
Antimicrobial Activity: The introduction of halogens into the structure of cinnamic acid derivatives has been shown to increase antibacterial activity.[9] Polychlorinated cinnamamides have demonstrated efficacy against various bacterial strains.[9]
-
Anticancer Activity: Numerous cinnamic acid derivatives have exhibited cytotoxic effects against a variety of cancer cell lines.[10] Their mechanisms of action are often attributed to the induction of apoptosis and cell cycle arrest.[1]
-
Enzyme Inhibition: The cinnamic acid scaffold is present in various enzyme inhibitors. The specific substitution pattern of 3,6-dichloro-2-fluorocinnamic acid could allow for specific interactions with the active sites of target enzymes.
Conclusion
References
-
Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. (n.d.). ResearchGate. Retrieved from [Link][11]
-
SATHEE. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link][12]
-
Chemistry Learner. (n.d.). Perkin Reaction: Definition, Examples, and Mechanism. Retrieved from [Link][13]
-
Ianni, A., & Waldvogel, S. R. (2006). Reliable and Versatile Synthesis of 2-Aryl-Substituted Cinnamic Acid Esters. Synthesis, 2006(12), 2103–2112.[14]
-
Synthesis and Structure−Activity Relationships of Substituted Cinnamic Acids and Amide Analogues: A New Class of Herbicides. (2009). Journal of Agricultural and Food Chemistry, 57(9), 3653–3660.[15]
-
Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. (2009). Journal of Agricultural and Food Chemistry, 57(9), 3653-60.[16]
-
Synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. (n.d.). SciSpace. Retrieved from [Link][8]
-
Nagalakshmi, K., Diwakar, B. S., Govindh, B., Venu, R., & Murthy, Y. L. N. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(7), 1561–1564.[17]
-
Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (2025). RSC Medicinal Chemistry. Retrieved from [Link][18]
-
Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (2024). RSC Medicinal Chemistry, 15(5), 1184-1248.[19]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Green Chemistry Letters and Reviews, 10(4), 328-335.[20]
-
Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. (2007). ARKIVOC, 2007(1), 94-98.[21]
-
A Concise Introduction of Perkin Reaction. (2017). Organic Chemistry: An Indian Journal, 13(1).
-
The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. (1999). Johnson Matthey Technology Review, 43(4), 158-166.[22]
-
3,6-Dichloro-2-(difluoromethoxy)cinnamic acid. (2025). Chemsrc. Retrieved from [Link][23]
-
Synthesis of trans 3-fluorocinnamic acid. (n.d.). PrepChem.com. Retrieved from [Link][24]
-
Preparation method of fluorocinnamic acid. (2012). Google Patents. Retrieved from [25]
-
Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. (2022). Molecules, 27(6), 1856.[9]
-
2-Chloro-3,6-difluorocinnamic Acid. (n.d.). Capot Chemical. Retrieved from [Link][26]
-
3,6-Dichloro-2-methoxybenzoic acid,pentafluorobenzyl ester. (n.d.). NIST WebBook. Retrieved from [Link][27]
-
Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). Molecules, 25(16), 3608.[10]
-
Prodrugs of 3-(3,4-dichlorobenzyloxy)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (MGS0039): a potent and orally active group II mGluR antagonist with antidepressant-like potential. (2006). Bioorganic & Medicinal Chemistry, 14(12), 4193-4207.[28]
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Synthesis of 3, 6-dichlorosalicylic acid as an intermediate for dicamba production. (2017). Journal of Chemical Engineering of Chinese Universities, 31(4), 934-939.[29]
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Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. (2024). Current Organic Chemistry, 28(1).[30]
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Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid. (2013). Google Patents. Retrieved from [31]
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Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (2022). Pharmaceuticals, 15(2), 237.[32]
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From Cinnamon to Synthesis: A Technical Guide to the Discovery and Evolution of Substituted Cinnamic Acids
For Immediate Release
This in-depth technical guide provides a comprehensive overview of the discovery, history, and scientific evolution of substituted cinnamic acids. Designed for researchers, scientists, and drug development professionals, this document traces the journey of these versatile compounds from their natural origins to their synthesis and diverse applications in modern medicine and industry.
Introduction: The Aromatic Core of Cinnamic Acid
Cinnamic acid, a naturally occurring aromatic carboxylic acid, forms the backbone of a vast and diverse family of molecules with significant biological activities.[1] Found in plants like those of the Cinnamomum genus, it has been valued for its medicinal properties for centuries.[2] The core structure of cinnamic acid, consisting of a phenyl ring attached to an acrylic acid moiety, provides a versatile scaffold for chemical modification, leading to a wide array of derivatives with enhanced or novel therapeutic properties.[1][3] These derivatives, collectively known as substituted cinnamic acids, are central to numerous research and development endeavors, spanning from pharmaceuticals to fragrances.[4][5]
This guide will explore the historical milestones in the discovery of naturally occurring cinnamic acids, the development of synthetic methodologies that enabled the creation of novel derivatives, and the ever-expanding understanding of their pharmacological potential.
The Natural Origins: Discovery of Key Cinnamic Acid Derivatives
The story of substituted cinnamic acids begins with the isolation and characterization of several key compounds from natural sources. These discoveries laid the foundation for understanding their biosynthesis and biological significance.
Cinnamic Acid: The Parent Compound
The journey began with the isolation of cinnamic acid itself. While it had been known for some time from natural resins like storax, its formal isolation is often credited to F. Beilstein and A. Kuhlberg in 1872.[4] Its presence in cinnamon bark and other plant sources hinted at a broader family of related compounds.[1]
Caffeic Acid: A Polyphenolic Pioneer
Caffeic acid, or 3,4-dihydroxycinnamic acid, was first identified in 1867 by Hlasiwetz as a product of the breakdown of caffetannic acid.[6] This polyphenolic compound is ubiquitous in the plant kingdom and is a key intermediate in the biosynthesis of lignin.[7] Its discovery was a significant step in recognizing the prevalence of hydroxylated cinnamic acid derivatives in nature.
Ferulic Acid: The Methoxy Derivative
Named after the genus Ferula (giant fennel), ferulic acid was first isolated in 1866.[8][9] As a 4-hydroxy-3-methoxycinnamic acid, its discovery highlighted the importance of methoxylation as a common modification of the cinnamic acid backbone in plants.[10]
p-Coumaric Acid: A Central Biosynthetic Intermediate
p-Coumaric acid, or 4-hydroxycinnamic acid, is a crucial precursor in the biosynthesis of a vast array of plant secondary metabolites, including flavonoids and stilbenes.[11][12] Its biosynthesis from either L-tyrosine via the enzyme tyrosine ammonia lyase (TAL) or from cinnamic acid through the action of cinnamic acid 4-hydroxylase (C4H) underscores its central role in plant biochemistry.[13][14]
These naturally occurring derivatives, distinguished by the pattern of hydroxyl and methoxy groups on the phenyl ring, are the biosynthetic precursors to a wide range of other natural products.[12]
The Dawn of Synthesis: From Perkin to Modern Methods
The ability to synthesize substituted cinnamic acids in the laboratory revolutionized the field, allowing for the creation of novel derivatives with tailored properties. Several key reactions have been instrumental in this endeavor.
The Perkin Reaction: A Classic Approach
The Perkin reaction, developed in the late 19th century, was one of the earliest methods for synthesizing cinnamic acids. This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[15] For many years, this was the standard method for preparing cinnamic acid and its derivatives.[4]
Knoevenagel Condensation: A More Versatile Alternative
The Knoevenagel condensation offers a more versatile and often more efficient route to substituted cinnamic acids.[16] This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine and piperidine.[15][17]
Modern Synthetic Strategies
More recent advancements in organic synthesis have provided even more tools for creating substituted cinnamic acids. These include the Claisen-Schmidt condensation and palladium-catalyzed cross-coupling reactions like the Heck reaction.[15][16] These methods offer greater control over the structure of the final product and have expanded the accessible chemical space for drug discovery.[18]
The choice of synthetic method often depends on the desired substitution pattern on the phenyl ring and the overall complexity of the target molecule.[15]
Table 1: Comparison of Common Synthetic Methods for Cinnamic Acid Derivatives
| Reaction | Reactants | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Perkin Reaction | Aromatic aldehyde, Acetic anhydride | Anhydrous sodium acetate | 160-180°C, 3-4 hours | Simple, uses readily available materials | High temperatures, long reaction times |
| Knoevenagel Condensation | Aromatic aldehyde, Malonic acid | Pyridine, Piperidine | Reflux, 1.5-3 hours | Milder conditions than Perkin, good yields | Pyridine is toxic |
| Claisen-Schmidt Condensation | Aromatic aldehyde or ketone, Ester | Base (e.g., NaOH, KOH) | Varies | Good for α,β-unsaturated esters | Requires subsequent hydrolysis |
| Heck Reaction | Aryl halide, Alkene (e.g., acrylic acid) | Palladium catalyst | Varies | High functional group tolerance | Catalyst can be expensive |
This table provides a general overview. Specific conditions and outcomes can vary based on the substrates used.
Unveiling the Biological Potential: A Multifaceted Pharmacological Profile
The true value of substituted cinnamic acids lies in their diverse and potent biological activities.[2][19] Extensive research has revealed their potential in treating a wide range of diseases.
A Spectrum of Activities
Substituted cinnamic acids have demonstrated a remarkable array of pharmacological effects, including:
-
Antimicrobial and Antifungal: They exhibit activity against a broad range of pathogens, including bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, and fungi such as Candida albicans.[1][19] Their mechanism of action often involves disrupting cell membranes and inhibiting essential enzymes.[19]
-
Anti-inflammatory: Many derivatives possess anti-inflammatory properties by modulating inflammatory pathways and reducing oxidative stress.[2][19]
-
Anticancer: Cinnamic acid derivatives have shown promise as anticancer agents, with some compounds exhibiting cytotoxic effects against various cancer cell lines.[1][19][20]
-
Antioxidant: The phenolic hydroxyl groups present in many derivatives are potent radical scavengers, contributing to their antioxidant effects.[21]
-
Antidiabetic: Some derivatives have been shown to improve glucose uptake and insulin sensitivity, suggesting their potential in managing diabetes.[2][19]
-
Neuroprotective: Research has indicated that certain cinnamic acid derivatives may offer protection against neurodegenerative diseases.[1]
The specific biological activity is often dictated by the nature and position of the substituents on the phenyl ring.[1][10]
Structure-Activity Relationships (SAR)
A key aspect of research into substituted cinnamic acids is understanding the relationship between their chemical structure and biological activity. For instance, the presence of hydroxyl and/or methoxy groups on the phenyl ring can significantly enhance their antioxidant properties.[20] The modification of the carboxylic acid group to form esters or amides is a common strategy to modulate physicochemical properties like lipophilicity, which in turn can influence their biological activity.[12]
Experimental Protocols: Synthesis and Characterization
To provide a practical understanding, this section details a representative experimental protocol for the synthesis of a substituted cinnamic acid via the Knoevenagel condensation.
Synthesis of a Substituted Cinnamic Acid (General Protocol)
This protocol outlines the synthesis of a substituted cinnamic acid from a corresponding aromatic aldehyde and malonic acid.[15]
Materials:
-
Substituted benzaldehyde (e.g., p-bromobenzaldehyde)
-
Malonic acid
-
Pyridine
-
Piperidine
-
Dilute hydrochloric acid
-
Round-bottom flask
-
Oil bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde and malonic acid in pyridine.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture in an oil bath at a specified temperature (e.g., 110°C) for a set period (e.g., 1.5 hours).
-
After the reaction is complete, cool the mixture and pour it into a beaker containing ice and dilute hydrochloric acid to precipitate the product.
-
Collect the crude product by vacuum filtration, wash with cold water, and allow it to dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure substituted cinnamic acid.
Characterization
The synthesized compounds should be thoroughly characterized to confirm their structure and purity using standard analytical techniques such as:
-
Melting Point: To assess purity.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
Visualizing the Core Concepts
To further illustrate the key concepts discussed in this guide, the following diagrams are provided.
Chemical Structures of Key Cinnamic Acid Derivatives
Caption: A typical workflow for discovering bioactive cinnamic acid derivatives. [12]
Conclusion and Future Perspectives
The journey of substituted cinnamic acids, from their discovery in common plants to their sophisticated synthesis and diverse pharmacological applications, is a testament to the power of natural product chemistry and medicinal chemistry. The versatility of the cinnamic acid scaffold continues to inspire the design and development of new therapeutic agents. [20]Future research will likely focus on the development of more selective and potent derivatives, the elucidation of their detailed mechanisms of action, and their evaluation in clinical settings. The rich history and promising future of substituted cinnamic acids ensure that they will remain a significant area of scientific inquiry for years to come.
References
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- De Novo Biosynthesis of p-Coumaric Acid in E. coli with a trans-Cinnamic Acid 4-Hydroxylase from the Amaryllidaceae Plant Lycoris aurea - PMC.
- p-Coumaric acid - Wikipedia. Wikipedia.
- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2025). Vertex AI Search.
- Cinnamic Acid Derivatives and Their Biological Efficacy - PMC.
- Discovery of Novel Tyrosine Ammonia Lyases for the Enzymatic Synthesis of p-Coumaric Acid - PubMed.
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- Cinnamic acid derivatives: A new chapter of various pharmacological activities.
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- Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents - ACS Publications. (2021).
- Synthesis of cinnamic acid derivatives and their inhibitory effects on LDL-oxidation, acyl-CoA:cholesterol acyltransferase-1 and -2 activity, and decrease of HDL-particle size - PubMed. (2004).
- Approaches for the discovery of cinnamic acid derivatives with anticancer potential.
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- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - MDPI. (2021). MDPI.
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- Full article: Approaches for the discovery of cinnamic acid derivatives with anticancer potential - Taylor & Francis. (2024). Taylor & Francis Online.
- p-Coumaric Acid: A Naturally Occurring Chemical with Potential Therapeutic Applic
- Antidepressant Potential of Cinnamic Acids: Mechanisms of Action and Perspectives in Drug Development - Semantic Scholar. (2019). Semantic Scholar.
- Synthesis of Cinnamic Acid Derivatives Using Ethanol as Solvent or Microwave Assisted Method. - Taylor & Francis. (2007). Taylor & Francis Online.
- Cinnamic Acid Derivatives in Tuberculosis, Malaria and Cardiovascular Diseases - A Review. (2012). Bentham Science.
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- Discovery of Cinnamic Acid Derivatives as Potent Anti-H. pylori Agents - PMC - NIH. (2024).
- Discovery and Development of Caffeic Acid Analogs as Vers
- trans-Cinnamic acid - American Chemical Society. (2014). American Chemical Society.
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- Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - MDPI. (2022). MDPI.
- Discovery and Development of Caffeic Acid Analogs as Versatile Therapeutic Agents - PMC.
- Ferulic acid - Wikipedia. Wikipedia.
- The Genesis and Scientific Journey of 4-Cyanocinnamic Acid: A Technical Guide - Benchchem. BenchChem.
- Ferulic Acid – A Valuable Natural Compound for Sustainable Materials Oskar Karlsson - Diva-Portal.org. (2020). Diva-Portal.org.
- Maria Bakunin - Wikipedia. Wikipedia.
- ferulic acid - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2015). World Journal of Pharmaceutical Research.
- Cinnamic acid - Wikipedia. Wikipedia.
- Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic P
- Caffeic acid - Wikipedia. Wikipedia.
- Comparing the synthesis efficiency of different substituted cinnamic acids - Benchchem. BenchChem.
- Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - MDPI. (2014). MDPI.
- Discovery of Cinnamic Acid Derivatives as Potent Anti-H. pylori Agents - MDPI. (2024). MDPI.
- Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides - PubMed. (2009).
- CN113061084B - Novel method for preparing ferulic acid - Google Patents.
- Design, synthesis, antiviral activities of ferulic acid deriv
- Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed.
- Cardiovascular protective effects of cinnamic acid as a natural phenolic acid: a review.
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Methodological & Application
Application Notes & Protocols: Synthesis of 3,6-Dichloro-2-fluorocinnamic Acid via Perkin Reaction
Abstract
This document provides a comprehensive technical guide for the synthesis of 3,6-Dichloro-2-fluorocinnamic acid, a valuable substituted aromatic acid for pharmaceutical and materials science research. The protocol leverages the classical Perkin reaction, a robust and well-established method for the formation of α,β-unsaturated aromatic acids.[1][2] We detail a complete workflow from reactant preparation and reaction execution to product work-up and purification. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the chemical principles, detailed safety protocols, and methods for final product characterization.
Introduction and Scientific Background
The Perkin reaction, first described by William Henry Perkin in 1868, is a cornerstone of organic synthesis for preparing cinnamic acids and their derivatives.[1] The reaction facilitates the condensation of an aromatic aldehyde with an acid anhydride, typically in the presence of an alkali salt of the corresponding acid which acts as a weak base.[3] The result is the formation of an α,β-unsaturated carboxylic acid, a structural motif present in numerous biologically active molecules and synthetic intermediates.
3,6-Dichloro-2-fluorocinnamic acid is a halogenated aromatic compound whose structure is of significant interest in medicinal chemistry. The presence of chlorine and fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a reliable and adaptable protocol for the synthesis of this compound, starting from the commercially available 3,6-dichloro-2-fluorobenzaldehyde.
The Perkin Reaction: Mechanism and Rationale
The synthesis proceeds via an aldol-type condensation mechanism. The key steps are outlined below, providing the causal framework for the experimental protocol.
-
Enolate Formation: The reaction is initiated by the deprotonation of the acid anhydride (acetic anhydride) at the α-carbon. The weak base, anhydrous sodium acetate, abstracts a proton to form a resonance-stabilized enolate ion. This is the rate-determining step and the reason a basic catalyst is essential.
-
Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde (3,6-dichloro-2-fluorobenzaldehyde). This addition reaction forms a tetrahedral alkoxide intermediate.
-
Acyl Transfer & Dehydration: The alkoxide intermediate is acetylated by another molecule of acetic anhydride, forming an acetoxy carboxylate. This intermediate then undergoes elimination of a poor leaving group (hydroxide) via a dehydration step, facilitated by the high reaction temperatures, to yield the α,β-unsaturated double bond.
-
Hydrolysis: The final step involves the hydrolysis of the mixed anhydride product during the aqueous work-up, yielding the desired 3,6-Dichloro-2-fluorocinnamic acid and acetic acid as a byproduct.[1]
The classical Perkin reaction often requires high temperatures (160-180°C) and extended reaction times to drive the equilibrium towards the dehydrated product.[4]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (equiv.) |
| 3,6-Dichloro-2-fluorobenzaldehyde | 916420-61-6 | 193.00 | 9.65 g | 0.05 (1.0) |
| Acetic Anhydride | 108-24-7 | 102.09 | 15.3 g (14.2 mL) | 0.15 (3.0) |
| Sodium Acetate (anhydrous) | 127-09-3 | 82.03 | 8.20 g | 0.10 (2.0) |
| Sodium Hydroxide | 1310-73-2 | 40.00 | ~10 g | - |
| Hydrochloric Acid (conc., 37%) | 7647-01-0 | 36.46 | As needed | - |
| Ethanol (95%) | 64-17-5 | 46.07 | For recrystallization | - |
| Deionized Water | 7732-18-5 | 18.02 | ~1 L | - |
Detailed Experimental Protocol
Reaction Setup
-
Preparation: Ensure all glassware (250 mL two-neck round-bottom flask, reflux condenser, thermometer) is thoroughly dried in an oven to prevent premature hydrolysis of the acetic anhydride. The sodium acetate should be anhydrous; if necessary, it can be dried under vacuum at high temperature before use.[4]
-
Charging the Flask: To the round-bottom flask, add 3,6-dichloro-2-fluorobenzaldehyde (9.65 g, 0.05 mol), anhydrous sodium acetate (8.20 g, 0.10 mol), and acetic anhydride (14.2 mL, 0.15 mol).
-
Assembly: Equip the flask with a magnetic stir bar, a reflux condenser protected by a calcium chloride drying tube, and a thermometer. Secure the apparatus in a heating mantle or an oil bath.
Reaction Execution
-
Heating: Begin stirring the mixture and gently heat the flask. Raise the temperature of the reaction mixture to 170-180°C.
-
Reflux: Maintain the reaction at this temperature for 5-8 hours. The mixture will become a thick, dark slurry. Monitor the reaction progress via Thin Layer Chromatography (TLC) if desired, though the harsh conditions can make this challenging. The extended heating period is crucial for driving the condensation to completion.
Product Work-up and Isolation
-
Cooling & Quenching: After the heating period, turn off the heat and allow the flask to cool to approximately 80-100°C. Carefully and slowly pour the hot, viscous reaction mixture into a 1 L beaker containing 400 mL of deionized water while stirring.
-
Hydrolysis & Neutralization: Rinse the reaction flask with a small amount of water to transfer any remaining residue. Heat the aqueous mixture to boiling to hydrolyze any remaining acetic anhydride. While still hot, slowly add a 10% w/v sodium hydroxide solution until the mixture is basic (pH 9-10). This converts the acidic product into its soluble sodium salt, sodium 3,6-dichloro-2-fluorocinnamate.
-
Removal of Unreacted Aldehyde: If a significant amount of unreacted 3,6-dichloro-2-fluorobenzaldehyde remains (which may be visible as an oily residue or solid), it can be removed by steam distillation or by filtering the basic solution while hot to remove any insoluble impurities.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal to the hot solution, stir for 5-10 minutes, and then perform a hot filtration through a pad of celite to remove the charcoal.
-
Precipitation: Cool the filtrate in an ice bath. Slowly, and with vigorous stirring, add concentrated hydrochloric acid dropwise until the solution is strongly acidic (pH 1-2). The 3,6-Dichloro-2-fluorocinnamic acid will precipitate as a solid.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts and residual HCl.
Purification
-
Recrystallization: Transfer the crude solid to a flask. Recrystallize from a suitable solvent, such as an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution just becomes turbid. Re-add a few drops of hot ethanol to clarify the solution, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry them in a vacuum oven at 60-70°C to a constant weight.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3,6-Dichloro-2-fluorocinnamic acid.
Safety and Hazard Management
This protocol involves hazardous materials and high temperatures. A thorough risk assessment must be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood.
-
3,6-Dichloro-2-fluorobenzaldehyde: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.
-
Acetic Anhydride: Flammable liquid.[5][6] Fatal if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[5][6][7][8] Handle with extreme care, using chemical-resistant gloves and eye protection (goggles and face shield).
-
Sodium Acetate (anhydrous): Hygroscopic. May cause mild skin and eye irritation.[9][10]
-
Hydrochloric Acid & Sodium Hydroxide: Both are highly corrosive and can cause severe burns to skin and eyes.[11][12][13][14] Handle with appropriate personal protective equipment (PPE). The neutralization process can be exothermic; add reagents slowly.
Personal Protective Equipment (PPE):
-
Splash-proof safety goggles and a face shield are mandatory.
-
Chemical-resistant gloves (e.g., butyl rubber for acetic anhydride).
-
Flame-retardant laboratory coat.
Product Characterization
The identity and purity of the final product, 3,6-Dichloro-2-fluorocinnamic acid, should be confirmed using standard analytical techniques:
-
Melting Point (MP): A sharp melting point range is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the chemical structure, including the presence of the aromatic protons, the vinylic protons of the double bond (with a characteristic large coupling constant for the trans isomer), and the fluorine atom.
-
Infrared (IR) Spectroscopy: Expect to see characteristic peaks for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and C=C stretches of the alkene and aromatic ring.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dichlorinated compound.
References
-
White, A. (2016, December 28). What is more harmful: hydrochloric acid or sodium hydroxide?. Quora. [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Acetic acid anhydride. [Link]
-
Homework.Study.com. (n.d.). what are the hazards associated with HCl and NaOH solutions. [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Sodium acetate. [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Acetic acid anhydride. [Link]
-
IG Chemical Solutions. (2024, June 19). Hydrochloric Acid and Sodium Hydroxide. [Link]
-
New Jersey Department of Health. (2016, May). Hazardous Substance Fact Sheet: Hydrochloric acid. [Link]
-
Rabbani, G. et al. (n.d.). A Concise Introduction of Perkin Reaction. Longdom Publishing. [Link]
-
Chemistry Learner. (n.d.). Perkin Reaction: Definition, Examples, and Mechanism. [Link]
-
J&K Scientific LLC. (2025, June 1). Perkin Reaction. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 3,6-dichloro-2-hydroxy- (CAS 27164-09-6). [Link]
-
The Royal Society of Chemistry. (2012). Supplementary Information - Green Chemistry. [Link]
-
Rabbani, G. (n.d.). A Concise Introduction of Perkin Reaction. Mendeley. [Link]
-
Fisher Scientific. (n.d.). 3,6-Dichloro-2-fluorobenzaldehyde, 97%, Thermo Scientific. [Link]
-
SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism. [Link]
-
ThermoFisher Scientific. (2025, September 18). SAFETY DATA SHEET: 2-Chloro-6-fluorobenzaldehyde. [Link]
-
Chemsrc. (2025, September 9). CAS#:1807439-20-8 | 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid. [Link]
-
National Institutes of Health. (n.d.). 2-Fluorocinnamic acid | C9H7FO2 | CID 735833. PubChem. [Link]
-
PubChemLite. (n.d.). 3-chloro-2-fluorocinnamic acid (C9H6ClFO2). [Link]
-
Capot Chemical. (n.d.). 261762-48-5 | 2-Chloro-3,6-difluorocinnamic Acid. [Link]
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Application Notes and Protocols for the Synthesis of 3,6-Dichloro-2-fluorocinnamic acid via Knoevenagel-Doebner Condensation
Introduction
3,6-Dichloro-2-fluorocinnamic acid and its derivatives are of significant interest to the pharmaceutical and agrochemical industries due to their potential as versatile building blocks in the synthesis of complex bioactive molecules. The presence of multiple halogen substituents on the aromatic ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of a compound. The Knoevenagel-Doebner condensation represents a classical and highly effective method for the formation of carbon-carbon double bonds, providing a direct route to α,β-unsaturated carboxylic acids such as the target molecule.[1][2] This application note provides a comprehensive guide for the synthesis of 3,6-Dichloro-2-fluorocinnamic acid, detailing the underlying chemical principles, a step-by-step experimental protocol, and expected outcomes.
The Knoevenagel condensation, in its Doebner modification, involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[3][4] This reaction is particularly advantageous for the synthesis of cinnamic acids from aromatic aldehydes. The use of pyridine as a solvent and a small amount of piperidine as a catalyst is a traditional and effective combination for this transformation, facilitating both the condensation and subsequent decarboxylation.[2][5]
Reaction Mechanism and Rationale
The Knoevenagel-Doebner condensation proceeds through a series of well-established steps:
-
Enolate Formation: Piperidine, a secondary amine, acts as a base to deprotonate malonic acid, forming a nucleophilic enolate.
-
Nucleophilic Attack: The enolate then attacks the electrophilic carbonyl carbon of 3,6-dichloro-2-fluorobenzaldehyde.
-
Aldol-type Addition: This attack forms an intermediate aldol-type adduct.
-
Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to yield a more stable, conjugated system.
-
Decarboxylation: Upon heating in the presence of pyridine, the resulting dicarboxylic acid intermediate undergoes decarboxylation to afford the final α,β-unsaturated carboxylic acid product, 3,6-Dichloro-2-fluorocinnamic acid.[1][3]
The choice of pyridine as the solvent is crucial; it not only facilitates the dissolution of the reactants but also acts as a base to promote the decarboxylation step.[2][3] Piperidine, being a stronger base, is an effective catalyst for the initial condensation.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of 3,6-Dichloro-2-fluorocinnamic acid.
Caption: Experimental workflow for the synthesis of 3,6-Dichloro-2-fluorocinnamic acid.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| 3,6-Dichloro-2-fluorobenzaldehyde | ≥98% | Commercially Available |
| Malonic Acid | ≥99% | Commercially Available |
| Pyridine | Anhydrous, ≥99.8% | Commercially Available |
| Piperidine | ≥99% | Commercially Available |
| Hydrochloric Acid (HCl) | 37% | Commercially Available |
| Ethanol | Reagent Grade | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Hexane | HPLC Grade | Commercially Available |
Equipment
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Thermometer
-
Ice bath
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization
Detailed Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloro-2-fluorobenzaldehyde (0.05 mol), malonic acid (0.06 mol, 1.2 equivalents), and pyridine (50 mL).
-
Catalyst Addition: To the stirred mixture, add piperidine (0.5 mL) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 115 °C) with continuous stirring. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent) until the starting aldehyde is consumed (typically 3-4 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. In a separate beaker, prepare a solution of ice-cold 2M hydrochloric acid (200 mL). Slowly pour the reaction mixture into the stirred HCl solution. A precipitate should form.
-
Isolation of Crude Product: Stir the acidic mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the crude solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water (3 x 50 mL) to remove any residual pyridine hydrochloride.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum. Determine the melting point and characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Expected Results and Troubleshooting
| Parameter | Expected Value/Observation |
| Yield | 60-80% |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Expect characteristic peaks for aromatic, vinylic, and carboxylic acid protons. |
| ¹³C NMR | Expect characteristic peaks for aromatic, vinylic, and carbonyl carbons. |
| IR (KBr, cm⁻¹) | Expect characteristic absorptions for C=O (carboxylic acid), C=C (alkene), C-Cl, and C-F bonds. |
| Mass Spec (ESI-) | Expect [M-H]⁻ ion corresponding to the molecular weight of the product. |
Troubleshooting:
-
Low Yield: Incomplete reaction may be due to insufficient heating or reaction time. Ensure the reaction goes to completion as monitored by TLC. Loss of product during workup can be minimized by ensuring complete precipitation and careful handling during filtration.
-
Impure Product: The presence of starting materials or side products may require repeated recrystallization or column chromatography for purification. The primary impurity is often unreacted malonic acid, which is typically removed during the aqueous workup.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Pyridine and piperidine are toxic and have strong, unpleasant odors. Handle with care.
-
Hydrochloric acid is corrosive. Handle with care.
Conclusion
The Knoevenagel-Doebner condensation provides a reliable and efficient method for the synthesis of 3,6-Dichloro-2-fluorocinnamic acid. The protocol described herein is robust and can be adapted for the synthesis of other substituted cinnamic acids. Careful execution of the experimental procedure and purification steps will yield the desired product in good purity and yield, providing a valuable intermediate for further research and development in the fields of medicinal chemistry and materials science.
References
- Tiwari, A., & Singh, R. (2017). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Science and Research (IJSR), 6(5), 2319-7064.
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]
- Bermúdez, M., et al. (2010). Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A, 114(48), 12795–12802.
- Reddy, B. V. S., et al. (2017). An efficient method for the synthesis of substituted cinnamic acid and ylidene malanonitriles is developed via Knoevenagel condensation of aromatic aldehydes with malonic acid and malononitrile in the presence of catalytic amounts of DABCO. Asian Journal of Chemistry, 29(7), 1561-1564.
- Clabaut, P., et al. (2019). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 7, 78.
- Vandamme, J., et al. (2018). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online, 42(1), 10-16.
- Zangade, S., et al. (2011).
-
PrepChem. Synthesis of trans 3-fluorocinnamic acid. Available at: [Link]
Sources
Purification of 3,6-Dichloro-2-fluorocinnamic acid by recrystallization
Application Note: Purification of 3,6-Dichloro-2-fluorocinnamic Acid by Recrystallization
Executive Summary
This guide details the purification protocol for 3,6-Dichloro-2-fluorocinnamic acid (CAS: 1807393-04-9) , a highly functionalized phenylpropanoid intermediate often used in the synthesis of agrochemicals (e.g., auxin mimics) and pharmaceutical scaffolds.
Unlike simple cinnamic acids, the 3,6-dichloro-2-fluoro substitution pattern introduces significant steric bulk and lipophilicity. This alters the crystal lattice energy and solubility profile, rendering standard "cinnamic acid" protocols (typically pure water or low-alcohol mixes) inefficient. This protocol utilizes a ternary phase behavior approach using an Ethanol:Water system, optimized to reject common synthetic impurities such as unreacted 3,6-dichloro-2-fluorobenzaldehyde, malonic acid, and decarboxylated by-products.
Chemical Context & Properties
Target Molecule Profile
-
Compound: 3,6-Dichloro-2-fluorocinnamic acid
-
CAS Number: 1807393-04-9
-
Molecular Formula: C₉H₅Cl₂FO₂
-
Molecular Weight: 235.04 g/mol
-
Structure Analysis: The molecule features a crowded aromatic ring. The ortho-fluorine and meta-chlorine (relative to the acrylic chain) create a "greasy" hydrophobic core. The carboxylic acid tail provides the only significant hydrogen-bonding handle.
-
Solubility Logic:
Common Impurities
| Impurity Type | Source | Removal Strategy |
| 3,6-Dichloro-2-fluorobenzaldehyde | Unreacted Starting Material | Remains in mother liquor (highly soluble in ethanol). |
| Malonic Acid | Reagent Excess | Remains in aqueous mother liquor (highly water-soluble). |
| (Z)-Isomer (Cis) | Stereochemical By-product | Thermodynamic recrystallization favors the stable (E)-trans isomer. |
| Decarboxylated Styrenes | Thermal Degradation | Removed via wash steps (non-polar). |
Strategic Protocol Design
The purification strategy relies on a solvent-antisolvent recrystallization . We use Ethanol as the solvent (to dissolve the lipophilic halogenated ring) and Water as the antisolvent (to drastically cut solubility upon cooling).
Logical Workflow Diagram
Caption: Step-by-step recrystallization workflow for 3,6-dichloro-2-fluorocinnamic acid, emphasizing the critical decision point at hot filtration.
Detailed Experimental Protocol
Safety Note: This compound is a halogenated aromatic acid. It is likely a skin and eye irritant.[3] Wear gloves, goggles, and work in a fume hood.
Materials Required
-
Crude 3,6-Dichloro-2-fluorocinnamic acid (e.g., 10.0 g)
-
Solvent: Ethanol (95% or Absolute)
-
Antisolvent: Deionized Water[1]
-
Apparatus: Round-bottom flask (RBF), reflux condenser, magnetic stir bar, heating mantle, Buchner funnel.
Step-by-Step Procedure
-
Solubility Test (Pilot):
-
Place 100 mg of crude solid in a test tube.
-
Add 0.5 mL Ethanol. Heat to boiling. The solid should dissolve completely.[1]
-
If not: Add Ethanol in 0.1 mL increments until dissolved.
-
Add Water dropwise to the hot solution until a persistent cloudiness (turbidity) appears.[1]
-
Add 1-2 drops of Ethanol to clear the solution.
-
Cool to room temperature.[2][4][5] Massive crystallization should occur.
-
Result: This confirms the Ethanol/Water system is viable.
-
-
Dissolution:
-
Place 10.0 g of crude material in a 250 mL RBF.
-
Add 40 mL of Ethanol .
-
Heat to reflux (approx. 78°C) with stirring.
-
Observation: If the solution is dark/colored, add 0.5 g of activated charcoal carefully (remove heat source first to prevent boil-over). Reflux for 5 mins.
-
-
Hot Filtration (Optional but Recommended):
-
If charcoal was used or insoluble particles are visible, filter the hot solution through a pre-warmed Buchner funnel or fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Tip: Rinse the filter cake with 5 mL hot Ethanol to recover trapped product.
-
-
Crystallization (The Critical Step):
-
Bring the filtrate back to a gentle boil.
-
Slowly add warm Deionized Water (approx. 50-60°C) down the side of the flask while stirring.
-
Endpoint: Stop adding water when the solution turns slightly cloudy and the cloudiness does not disappear instantly (saturation point).
-
Add a minimal amount of hot Ethanol (1-3 mL) just to make the solution clear again.
-
Remove from heat. Cover the flask loosely with foil (exclude dust).
-
Allow to cool undisturbed to room temperature over 2 hours. Do not rush this; rapid cooling traps impurities.
-
Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the crystals using vacuum filtration.[6]
-
Wash Step: Wash the filter cake with 2 x 10 mL of ice-cold Ethanol:Water (1:1 mixture) .
-
Why? Pure water might precipitate impurities from the residual mother liquor on the crystals. Pure ethanol will dissolve your product. The 1:1 mix is the "Goldilocks" zone.
-
-
Drying:
-
Dry the solid in a vacuum oven at 45-50°C for 6 hours.
-
Note: Avoid temperatures >80°C to prevent potential decarboxylation or discoloration.
-
Results & Validation
After drying, the material must be characterized to ensure the protocol was successful.
Purity Assessment Table
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline needles. (Yellowing indicates residual aldehyde). |
| Melting Point | Capillary | Determine Experimentally. (Expected range for trisubstituted cinnamic acids: 150–210°C). Sharp range (<2°C) indicates high purity. |
| Purity | HPLC (UV 254 nm) | > 98.5% Area. |
| Identity | ¹H-NMR (DMSO-d₆) | Doublet for vinyl protons (J ≈ 16 Hz indicates trans). Absence of aldehyde peak (~10 ppm). |
Troubleshooting Guide
-
Oiling Out: If the product separates as an oil instead of crystals, the temperature is too high for the water content. Fix: Re-heat to dissolve, add slightly more Ethanol, and cool more slowly.
-
Low Yield: Too much Ethanol was used. Fix: Concentrate the mother liquor by rotary evaporation and collect a "second crop" (Note: Second crop is usually less pure).
-
Color Persists: The aldehyde impurity is likely oxidized. Fix: Recrystallize again using Toluene (non-polar) to remove the organic impurities, then switch back to Ethanol/Water.
References
-
Synthesis of Halogenated Cinnamic Acids via Knoevenagel Condensation Source:PrepChem.com. "Synthesis of trans-3-fluorocinnamic acid". [Link] Relevance: Establishes the baseline synthesis and purification logic (ethanol/water) for fluorinated cinnamic acids.
-
General Recrystallization Techniques for Organic Solids Source:University of Massachusetts Amherst. "Recrystallization Lab Protocol". [Link] Relevance: Provides the foundational "solvent-antisolvent" methodology adapted here.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3,4-Dichlorocinnamic acid | C9H6Cl2O2 | CID 688027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 3,6-Dichloro-2-fluorocinnamic Acid
Introduction
3,6-Dichloro-2-fluorocinnamic acid is a halogenated aromatic carboxylic acid. Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in various matrices, including pharmaceutical and environmental samples. This application note provides a detailed guide to the anticipated mass spectrometry fragmentation pattern of 3,6-dichloro-2-fluorocinnamic acid, offering insights into the underlying fragmentation mechanisms. The protocols outlined herein are designed for researchers, scientists, and drug development professionals utilizing mass spectrometry for the analysis of halogenated small molecules.
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules.[1] During this process, the ionized molecule, or molecular ion, can undergo fragmentation, breaking into smaller charged particles. This fragmentation pattern serves as a molecular fingerprint, aiding in structural elucidation.[2][3] For halogenated compounds, the isotopic distribution of the halogens, particularly chlorine, provides an additional layer of confirmation.[1] A compound with one chlorine atom will exhibit a characteristic M+2 peak with an intensity ratio of approximately 3:1, while a compound with two chlorine atoms will show M, M+2, and M+4 peaks with a ratio of approximately 9:6:1.
Predicted Fragmentation Pathways
The fragmentation of 3,6-dichloro-2-fluorocinnamic acid is expected to be influenced by the presence of the aromatic ring, the carboxylic acid group, and the halogen substituents. Aromatic carboxylic acids typically exhibit a more prominent molecular ion peak compared to their aliphatic counterparts.[4][5] The primary fragmentation events are anticipated to involve the carboxylic acid moiety and the halogen atoms.
Key Predicted Fragmentation Steps:
-
Loss of a Hydroxyl Radical (-OH): A common fragmentation pathway for carboxylic acids is the cleavage of the C-OH bond, resulting in the loss of a hydroxyl radical (17 Da).[5][6] This leads to the formation of a stable acylium ion.
-
Loss of the Carboxyl Group (-COOH): The entire carboxylic acid group can be lost as a neutral radical (45 Da), which is another characteristic fragmentation of carboxylic acids.[5][6]
-
Decarboxylation (-CO2): Loss of carbon dioxide (44 Da) can occur, particularly in certain rearrangement processes.
-
Loss of Chlorine (-Cl): Cleavage of the carbon-chlorine bond can lead to the loss of a chlorine radical (35/37 Da). This is a common pathway for chlorinated compounds.[7]
-
Loss of Hydrochloric Acid (-HCl): Elimination of a neutral hydrochloric acid molecule (36/38 Da) is also a possible fragmentation route.[7]
-
Fluorine Loss (less likely): The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, making the loss of a fluorine atom or HF less probable.[1]
The following diagram illustrates the proposed major fragmentation pathways for 3,6-dichloro-2-fluorocinnamic acid under electron ionization (EI) mass spectrometry.
Caption: Proposed EI-MS fragmentation of 3,6-dichloro-2-fluorocinnamic acid.
Experimental Protocol: GC-MS Analysis
This protocol outlines the general steps for analyzing 3,6-dichloro-2-fluorocinnamic acid using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of 3,6-dichloro-2-fluorocinnamic acid in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 50, 100 µg/mL) in the same solvent.
-
Derivatization (Optional but Recommended): To improve volatility and chromatographic peak shape, derivatization of the carboxylic acid group is often beneficial. A common method is methylation using diazomethane or esterification with an alcohol (e.g., methanol with an acid catalyst). This will shift the molecular ion and fragment masses accordingly.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable. A typical dimension is 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Inlet: Split/splitless injector.
-
Injector Temperature: 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10-20 °C/min to 280 °C.
-
Final hold: 5-10 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Speed: 2-3 scans/second.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Caption: Workflow for GC-MS analysis of 3,6-dichloro-2-fluorocinnamic acid.
Data Analysis and Interpretation
-
Identify the Molecular Ion Peak: Locate the peak corresponding to the molecular weight of 3,6-dichloro-2-fluorocinnamic acid. Look for the characteristic isotopic pattern of two chlorine atoms.
-
Analyze the Fragmentation Pattern: Identify the major fragment ions in the mass spectrum.
-
Propose Fragment Structures: Correlate the observed m/z values with the predicted fragmentation pathways.
-
Utilize Isotopic Patterns: The presence of chlorine atoms in a fragment will be indicated by the corresponding isotopic peaks. This can help in determining the location of the fragmentation.
Expected Mass Spectral Data
The following table summarizes the predicted key ions and their corresponding m/z values for the underivatized 3,6-dichloro-2-fluorocinnamic acid. The exact molecular weight needs to be calculated based on the precise masses of the isotopes.
| Ion | Description | Predicted m/z (for ³⁵Cl) |
| [M]⁺• | Molecular Ion | ~234 |
| [M+2]⁺• | Molecular Ion (one ³⁷Cl) | ~236 |
| [M+4]⁺• | Molecular Ion (two ³⁷Cl) | ~238 |
| [M-OH]⁺ | Loss of hydroxyl radical | ~217 |
| [M-COOH]⁺ | Loss of carboxyl radical | ~189 |
| [M-Cl]⁺• | Loss of a chlorine radical | ~199 |
| [M-HCl]⁺• | Loss of hydrochloric acid | ~198 |
Trustworthiness and Self-Validation
The protocols and predictions outlined in this application note are based on fundamental principles of mass spectrometry and established fragmentation patterns of related chemical classes.[2][4][5][6][7] To ensure the trustworthiness of the experimental results, the following self-validating steps should be incorporated:
-
Blank Analysis: Run a solvent blank before and after the sample analysis to check for system contamination.
-
Standard Verification: Analyze a certified reference standard of a similar compound, if available, to verify instrument performance.
-
Isotopic Pattern Matching: The observed isotopic patterns for chlorine-containing ions should closely match the theoretical distribution.
-
Reproducibility: Inject the sample multiple times to ensure the reproducibility of the retention time and mass spectrum.
Conclusion
This application note provides a comprehensive guide to the anticipated mass spectrometry fragmentation pattern of 3,6-dichloro-2-fluorocinnamic acid and a detailed protocol for its analysis by GC-MS. By understanding the likely fragmentation pathways, researchers can more confidently identify this compound and interpret its mass spectral data. The provided workflow and data interpretation guidelines offer a robust framework for the analysis of this and other halogenated aromatic carboxylic acids.
References
- Vertex AI Search. (n.d.). Mass Spectrometry: Fragmentation.
- ChemSrc. (2025, September 9). 3,6-Dichloro-2-(difluoromethoxy)cinnamic acid.
- ACS Publications. (2024, July 10). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry.
- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- YouTube. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- BenchChem. (2025, December). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-3,6-difluorocinnamic acid.
- Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids.
Sources
Application Note: A Validated Protocol for Antimicrobial Susceptibility Screening of 3,6-Dichloro-2-fluorocinnamic acid
Abstract
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with antibacterial or antifungal properties.[1][2] Cinnamic acid and its derivatives have long been recognized as a promising scaffold for developing new antimicrobial agents, exhibiting a range of activities against various pathogens.[3][4][5] Halogenation of the cinnamic acid structure, in particular, has been shown to modulate its biological activity.[6][7] This document provides a detailed, step-by-step protocol for the initial antimicrobial screening of a novel halogenated derivative, 3,6-Dichloro-2-fluorocinnamic acid. The methodology is grounded in the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution assays, ensuring data integrity and reproducibility.[8][9] This guide is intended for researchers in microbiology, medicinal chemistry, and drug development, providing the technical details necessary to accurately determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this test compound.
Introduction and Scientific Rationale
Cinnamic acids are naturally occurring aromatic carboxylic acids found in plants, where they play a role in defense mechanisms.[3] Their core structure serves as a versatile template for synthetic modifications aimed at enhancing antimicrobial potency.[4][10] The proposed mechanism of action for many cinnamic acid derivatives involves the disruption of the microbial cell membrane, leading to leakage of essential intracellular components and ultimately cell death.[10][11][12]
The specific compound, 3,6-Dichloro-2-fluorocinnamic acid, is a synthetic derivative featuring multiple halogen substitutions. Halogen atoms can significantly alter a molecule's lipophilicity, electronic distribution, and steric properties, which in turn can enhance its ability to penetrate microbial membranes and interact with biological targets.[6][13] While cinnamic acid itself often shows weak antimicrobial effects, its ester and amide derivatives, as well as halogenated versions, have demonstrated significantly improved activity.[11][14][15] Therefore, a systematic evaluation of this novel compound is warranted.
This protocol employs the broth microdilution method, a gold standard for determining the MIC of an antimicrobial agent.[2][8] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2] Following MIC determination, a subsequent assay can be performed to determine the Minimum Bactericidal Concentration (MBC), which is the lowest concentration that results in microbial death. This distinction is crucial for classifying the compound as either bacteriostatic (inhibiting growth) or bactericidal (killing the organism).
Principle of the Assay
The broth microdilution assay is a quantitative method used to determine the antimicrobial susceptibility of a microorganism. The core principle involves challenging a standardized suspension of bacteria with serial twofold dilutions of the test compound (3,6-Dichloro-2-fluorocinnamic acid) in a liquid growth medium. This is performed in a 96-well microtiter plate format, allowing for efficient testing of multiple concentrations and strains simultaneously.
After a defined incubation period under controlled conditions, the plates are examined for visible signs of microbial growth (turbidity). The well with the lowest concentration of the compound showing no visible growth is recorded as the MIC. The assay includes essential controls—a positive control (microorganism with no compound), a negative control (broth only), and a solvent control (microorganism with the highest concentration of the solvent used to dissolve the compound)—to validate the results.
Materials and Reagents
Test Compound and Solvents
-
3,6-Dichloro-2-fluorocinnamic acid (Purity ≥95%)
-
Dimethyl sulfoxide (DMSO) , sterile, cell culture grade (for stock solution)
-
Deionized water , sterile
Microbial Strains (Recommended Panel)
A panel of clinically relevant and quality control (QC) strains should be used.
-
Gram-positive:
-
Staphylococcus aureus (e.g., ATCC 29213 or ATCC 25923)
-
Enterococcus faecalis (e.g., ATCC 29212)
-
-
Gram-negative:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Fungal (Optional):
-
Candida albicans (e.g., ATCC 90028)
-
Media and Buffers
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria.
-
RPMI-1640 Medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi.
-
Tryptic Soy Agar (TSA) or other appropriate agar for bacterial culture.
-
Sabouraud Dextrose Agar (SDA) for fungal culture.
-
Phosphate-Buffered Saline (PBS) , sterile, pH 7.4.
Equipment and Consumables
-
Sterile 96-well, flat-bottom microtiter plates.
-
Adhesive plate sealers.
-
Multichannel pipette (5-50 µL and 50-200 µL).
-
Sterile pipette tips.
-
Sterile reagent reservoirs.
-
Incubator (35 ± 2 °C).
-
Spectrophotometer or McFarland turbidity standards (0.5 McFarland).
-
Vortex mixer.
-
Biological safety cabinet.
Detailed Experimental Protocols
Preparation of Test Compound Stock Solution
Causality: 3,6-Dichloro-2-fluorocinnamic acid is predicted to have low aqueous solubility.[16][17] DMSO is a common and effective solvent for dissolving such hydrophobic compounds for biological assays. A high-concentration stock solution is prepared to minimize the final concentration of DMSO in the assay, which can be toxic to microorganisms at higher levels.
-
Accurately weigh 10 mg of 3,6-Dichloro-2-fluorocinnamic acid.
-
Dissolve the powder in sterile DMSO to create a final stock concentration of 10.24 mg/mL. This concentration is chosen to facilitate easy serial dilutions (e.g., starting at a final assay concentration of 256 µg/mL).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid freeze-thaw cycles.
Preparation of Microbial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing 5 mL of sterile PBS.
-
Vortex to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1.5 x 10^8 CFU/mL.
-
Prepare the final inoculum by diluting this adjusted suspension 1:150 in the appropriate sterile broth (e.g., CAMHB). This will yield a working suspension of approximately 1 x 10^6 CFU/mL. This suspension will be further diluted 1:1 in the microtiter plate to achieve the target final concentration.
Broth Microdilution Assay (MIC Determination)
Causality: This procedure creates a gradient of the test compound across the microtiter plate. Each well will have a different concentration, allowing for the precise determination of the minimum concentration that inhibits growth.
-
Plate Setup: Add 100 µL of sterile broth (CAMHB) to wells in columns 2 through 12 of a 96-well plate.
-
Compound Addition: Add 200 µL of the prepared test compound working solution (e.g., 512 µg/mL in broth) to the wells in column 1.
-
Serial Dilution: Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.
-
Continue this twofold serial dilution process from column 2 to column 10. Discard 100 µL from column 10 after mixing. This leaves columns 11 and 12 as controls.
-
Control Wells:
-
Column 11 (Growth Control): This column will receive no compound.
-
Column 12 (Sterility Control): This column will receive no compound and no inoculum.
-
-
Inoculation: Add 100 µL of the final microbial inoculum (prepared in step 4.2) to all wells in columns 1 through 11. Do not add inoculum to column 12.
-
The final volume in each well will be 200 µL. The final concentration of bacteria will be ~5 x 10^5 CFU/mL, and the compound concentrations will range from 256 µg/mL down to 0.5 µg/mL.
-
Solvent Control: A separate control plate or row should be run with serial dilutions of DMSO (without the test compound) to ensure the solvent itself is not inhibiting microbial growth at the highest concentration used in the test.
-
Incubation: Cover the plates with a sterile lid or adhesive sealer and incubate at 35 ± 2 °C for 16-20 hours for most bacteria.
Minimum Bactericidal Concentration (MBC) Assay
Causality: The MIC assay only determines growth inhibition, not cell death. The MBC assay is a necessary follow-up to determine if the compound is bactericidal. This is achieved by sub-culturing the contents of the clear wells from the MIC plate onto agar, where surviving bacteria can form colonies.
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well (Column 11).
-
Mix the contents of each well thoroughly.
-
Using a calibrated loop or pipette, plate 10-100 µL from each selected well onto a fresh TSA plate.
-
Incubate the agar plates at 35 ± 2 °C for 18-24 hours.
-
The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.
Data Acquisition and Interpretation
Reading the MIC
-
The MIC is read as the lowest concentration of the test compound where there is no visible turbidity (growth). This can be done by eye or with a microplate reader measuring absorbance at 600 nm.
-
Validation Check:
-
The sterility control (Column 12) must be clear.
-
The growth control (Column 11) must show distinct turbidity.
-
The solvent control must show turbidity comparable to the growth control.
-
Reading the MBC
-
Count the number of colonies on each subculture plate.
-
The MBC is the lowest concentration that produced ≤ 0.1% of the colonies found on the growth control subculture plate.
Data Presentation
All quantitative results should be summarized in a clear table for easy comparison.
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC) |
| S. aureus | ATCC 29213 | e.g., 16 | e.g., 32 | 2 (Bactericidal) |
| E. coli | ATCC 25922 | e.g., 64 | e.g., >256 | >4 (Bacteriostatic) |
| P. aeruginosa | ATCC 27853 | e.g., >256 | N/A | Resistant |
| C. albicans | ATCC 90028 | e.g., 32 | e.g., 128 | 4 (Bactericidal) |
Interpretation Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.
Visualized Workflows
MIC Determination Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Relationship between MIC and MBC
Caption: Logical flow from MIC result to MBC determination and interpretation.
References
-
de Oliveira, J. P., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Pharmaceuticals, 16(2), 299. [Link]
-
Kos, J., et al. (2025). Halogenated Cinnamanilides and Their Activity Against Selected Gram-Negative Bacteria. Molecules, 30(22), 5678. [Link]
-
Clinical and Laboratory Standards Institute. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. CLSI. [Link]
-
Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292-19349. [Link]
-
Cai, P., et al. (2019). Antibacterial activity and mechanism of cinnamic acid and chlorogenic acid against Alicyclobacillus acidoterrestris vegetative cells in apple juice. International Journal of Food Science and Technology, 54(4), 1084-1093. [Link]
-
Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2026). Expert Rules. EUCAST. [Link]
-
Mphahlele, R. R., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(16), 3616. [Link]
-
Li, W., et al. (2022). Synthesis, characterization and antimicrobial study of cinnamic acid functionalized Ag nanoparticles. Journal of Experimental Nanoscience, 17(1), 223-236. [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(6), 1999-2001. [Link]
-
Sandle, T. (2023). Using Automation For Antimicrobial Screening. Drug Discovery from Technology Networks. [Link]
-
CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
-
European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. ESCMID. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. EUCAST. [Link]
-
Giske, C. G., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [Link]
-
Jităreanu, A., et al. (2011). [Antimicrobial activity of some cinnamic acid derivatives]. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 115(3), 965-971. [Link]
-
Liu, G., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 13(1), 1-15. [Link]
-
Burris, C. A., et al. (2001). Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. Journal of Bacteriology, 183(18), 5341-5346. [Link]
-
Knez, D., & But, T. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14, 1184617. [Link]
-
Jităreanu, A., et al. (2011). [Antimicrobial Activity of Some Cinnamic Acid Derivatives]. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 115(3), 965-71. [Link]
-
Leite, C. A. L., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 40(3), 563-567. [Link]
-
Al-Otaibi, N. M., et al. (2025). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. International Journal of Molecular Sciences, 26(12), 6543. [Link]
-
CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. [Link]
-
Nur, S., et al. (2023). Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. AIP Conference Proceedings, 2902(1), 060014. [Link]
-
Ghimire, P., et al. (2024). Plant-Derived Antimicrobials and Their Crucial Role in Combating Antimicrobial Resistance. Plants, 13(16), 2235. [Link]
-
da Silva, A. F. A., et al. (2018). In Vitro Anti-Toxoplasma gondii and Antimicrobial Activity of Amides Derived from Cinnamic Acid. Molecules, 23(4), 795. [Link]
-
de Souza, T. B., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Molecules, 24(8), 1604. [Link]
-
Sitsanidis, E. D., et al. (2013). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Journal of Chemical Information and Modeling, 53(12), 3337-3347. [Link]
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Ferreira, M., et al. (2022). Antibacterial Potential of Symmetrical Twin-Drug 3,6-Diaminoxanthones. International Journal of Molecular Sciences, 23(23), 14819. [Link]
-
Sitsanidis, E. D., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ChemMedChem, 8(7), 1121-1130. [Link]
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Di Martino, M., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Antibiotics, 11(2), 256. [Link]
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Topic: Comprehensive In Vitro Cytotoxicity and Mechanistic Evaluation of 3,6-Dichloro-2-fluorocinnamic Acid on Cancer Cell Lines
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
Cinnamic acid and its derivatives have emerged as a promising class of compounds with significant potential in oncology, demonstrating anticancer properties through mechanisms such as the induction of apoptosis and cell cycle arrest.[1][2] This application note presents a comprehensive framework for evaluating the in vitro cytotoxic and potential mechanistic effects of a novel halogenated cinnamic acid derivative, 3,6-Dichloro-2-fluorocinnamic acid. We provide detailed, validated protocols for a multi-assay approach to move beyond simple viability metrics and explore the underlying cellular responses. This guide is designed for researchers in drug discovery and cancer biology, offering a robust workflow from initial cytotoxicity screening to preliminary mechanistic insights, including the assessment of cell membrane integrity, apoptosis induction, and oxidative stress.
Introduction and Scientific Rationale
The therapeutic potential of cinnamic acid derivatives is well-documented, with various analogues showing efficacy against multiple cancer cell lines, including those of the breast, colon, and lung.[1][3] Their modes of action often involve the inhibition of critical oncogenic pathways, such as NF-κB signaling, and the induction of programmed cell death (apoptosis).[1][3] The introduction of halogen atoms to the core structure can modulate the lipophilicity and electronic properties of these molecules, potentially enhancing their potency and cellular uptake.[2][4]
3,6-Dichloro-2-fluorocinnamic acid is a novel compound whose cytotoxic profile has not been extensively characterized. This guide, therefore, establishes a systematic methodology to:
-
Quantify its cytotoxic potency across a panel of representative cancer cell lines.
-
Assess its selectivity for cancer cells versus non-cancerous cells.
-
Investigate the primary mechanisms driving cell death, specifically distinguishing between necrosis and apoptosis and evaluating the role of reactive oxygen species (ROS).
To achieve this, we employ a suite of well-established cytotoxicity assays—Sulforhodamine B (SRB) for cell mass, and Lactate Dehydrogenase (LDH) for membrane integrity—complemented by mechanistic assays for Caspase-3/7 activity and intracellular ROS levels.[5][6][7][8] This multi-pronged approach ensures a comprehensive and reliable assessment of the compound's anticancer potential.
Experimental Design: Workflow and Core Components
A robust evaluation requires careful selection of cellular models and analytical methods. The workflow is designed to progress from broad screening to more focused mechanistic questions.
Selection of Cell Lines
The choice of cell lines is critical for contextualizing the cytotoxic effects.[9][10] A well-selected panel can provide insights into whether the compound's activity is broad-spectrum or specific to certain cancer subtypes. We recommend the following panel for initial screening:
| Cell Line | Cancer Type | Key Characteristics | Source |
| MCF-7 | Breast Adenocarcinoma | Estrogen Receptor (ER) Positive | [11] |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-Negative (ER-, PR-, HER2-) | [12] |
| HeLa | Cervical Adenocarcinoma | HPV-positive, highly proliferative | [9][13] |
| HCT-116 | Colorectal Carcinoma | p53 wild-type, well-characterized | [14] |
| MRC-5 | Normal Lung Fibroblast | Non-cancerous control for selectivity | [15] |
Overview of Assay Suite
No single assay can fully capture the complexity of a compound's interaction with cells.[9] Our recommended suite provides complementary endpoints:
-
SRB Assay: Measures total protein content, acting as a proxy for cell number. It is a robust method for assessing growth inhibition and cytotoxicity.[16][17]
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[5][18][19]
-
Caspase-Glo® 3/7 Assay: Measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway. A positive signal is a strong indicator of induced apoptosis.[7]
-
ROS Detection Assay: Utilizes a cell-permeable probe (like H2DCFDA) that fluoresces upon oxidation by reactive oxygen species, indicating the induction of oxidative stress.[14][20]
Detailed Experimental Protocols
Safety Precaution: Always handle 3,6-Dichloro-2-fluorocinnamic acid and other chemicals with appropriate personal protective equipment (PPE) in a certified chemical fume hood.
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
Principle: The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.[6][16]
Materials:
-
3,6-Dichloro-2-fluorocinnamic acid (Test Compound)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
SRB solution: 0.4% (w/v) in 1% (v/v) acetic acid
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization buffer: 10 mM Tris base solution (pH 10.5)
-
96-well flat-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only controls (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
Cell Fixation: Gently add 25 µL of cold 50% TCA directly to each well (final concentration 10%) and incubate at 4°C for 1 hour.[6]
-
Washing: Carefully remove the supernatant. Wash the plates 4-5 times with slow-running tap water or 1% acetic acid. Remove excess water by inverting the plate and tapping it on a paper towel. Air-dry completely.[6]
-
SRB Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[16]
-
Remove Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB. Air-dry the plates completely.[16]
-
Solubilization: Add 150 µL of 10 mM Tris base solution to each well. Place the plate on an orbital shaker for 10-15 minutes to solubilize the protein-bound dye.[21]
-
Absorbance Measurement: Read the absorbance at 510 nm or 565 nm using a microplate reader.[6][16]
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells.
-
Calculate the percentage of cell viability: (OD_treated / OD_vehicle_control) * 100.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies cell lysis by measuring the activity of LDH released from damaged cells into the supernatant.[5][22] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[19]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, or BioAssay Systems).[5][19][22]
-
96-well flat-bottom tissue culture plates
-
Lysis Buffer (usually 10X, provided in the kit)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the SRB protocol. It is crucial to set up three additional control wells for each cell type:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with vehicle, to which Lysis Buffer will be added.
-
Background Control: Medium only.
-
-
Sample Collection: 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells.[19]
-
At the end of the incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[22]
-
Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically by mixing a substrate and a dye solution). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[19]
-
Stop Reaction: Add 50 µL of Stop Solution (if provided in the kit) to each well.
-
Absorbance Measurement: Read the absorbance at 490 nm within 1 hour.
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity: ((OD_treated - OD_vehicle) / (OD_max_release - OD_vehicle)) * 100.
-
Protocol 3: Caspase-3/7 Apoptosis Assay
Principle: This assay uses a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[7]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar.
-
White-walled, clear-bottom 96-well plates suitable for luminescence.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound for a shorter duration (e.g., 12-24 hours) at concentrations around the predetermined IC₅₀ value.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.
-
Assay Reaction: Remove the plate from the incubator and allow it to cool to room temperature for 15 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium and reagent only).
-
Calculate the fold-change in caspase activity relative to the vehicle-treated control.
-
Protocol 4: Reactive Oxygen Species (ROS) Detection
Principle: This assay uses a cell-permeable probe, H2DCFDA, which is non-fluorescent until cellular esterases remove its acetate groups. Subsequent oxidation by intracellular ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14]
Materials:
-
ROS Detection Assay Kit (e.g., from Abcam, Assay Genie).[8][20]
-
H2DCFDA probe (or similar, provided in the kit).
-
ROS Inducer (e.g., Pyocyanin or H₂O₂, for positive control).
-
Black-walled, clear-bottom 96-well plates.
Procedure:
-
Cell Seeding: Seed cells in a black-walled 96-well plate and allow them to adhere overnight.
-
Probe Loading: Remove the culture medium and wash the cells once with a suitable assay buffer (e.g., phenol red-free medium or PBS). Add 100 µL of the 1X ROS Label working solution to each well and incubate for 45-60 minutes at 37°C in the dark.[20]
-
Compound Treatment: Remove the loading solution. Treat the cells with the test compound (at IC₅₀ concentration) and controls (vehicle, positive ROS inducer) in 100 µL of assay buffer.
-
Incubation: Incubate for the desired time period (e.g., 1-6 hours).
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at Ex/Em = 495/529 nm.[8]
-
Data Analysis:
-
Subtract the background fluorescence from blank wells.
-
Calculate the fold-change in ROS production relative to the vehicle-treated control.
-
Data Presentation and Interpretation
Results should be collated to build a comprehensive profile of the compound's activity.
Summarizing Cytotoxicity Data
The primary endpoint of the SRB and LDH assays is the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth or 50% cytotoxicity).
Table of Hypothetical IC₅₀ Values (µM):
| Cell Line | SRB Assay (48h) | LDH Assay (48h) | Selectivity Index (SI) |
| MCF-7 | 15.2 ± 1.8 | 25.4 ± 2.5 | 6.5 |
| MDA-MB-231 | 10.8 ± 1.1 | 18.9 ± 2.1 | 9.2 |
| HeLa | 22.5 ± 2.9 | 35.1 ± 3.8 | 4.4 |
| HCT-116 | 18.1 ± 2.0 | 29.8 ± 3.1 | 5.5 |
| MRC-5 | 98.6 ± 7.5 | >100 | - |
| Selectivity Index (SI) = IC₅₀ in normal cells (MRC-5) / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells. |
Visualizing Mechanistic Data
Mechanistic data should be presented as fold-changes relative to the vehicle control. This allows for clear visualization of the compound's effect on specific cellular pathways.
Interpreting Combined Results:
-
High SRB activity, Low LDH release: Suggests the compound is cytostatic (inhibits growth) rather than cytotoxic, or induces apoptosis without immediate membrane rupture.
-
High SRB activity, High LDH release: Indicates a necrotic or late-stage apoptotic mechanism leading to significant cell lysis.
-
Positive Caspase-3/7 signal: Strongly supports apoptosis as the mode of cell death.
-
Elevated ROS levels: Suggests that oxidative stress may be an early event that triggers the apoptotic cascade.
By integrating data from these orthogonal assays, researchers can build a robust and defensible profile of a novel compound's anticancer activity, paving the way for further preclinical development.
References
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Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual . Bioo Scientific. 5
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The Pharmacological Landscape of Cinnamic Acid Derivatives: A Technical Guide for Drug Development . BenchChem. 1
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Sova, M., et al. (2013). Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines . Medicinal Chemistry, 9(5), 633-641. 13
-
Kasinski, A. L., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation . Bio-protocol, 6(21). 6
-
MTT Assay Protocol for Cell Viability and Proliferation . Merck. 23
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability . Creative Diagnostics. 24
-
Reactive Oxygen Species (ROS) Detection Assay Kit . Assay Genie. 20
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Sulforhodamine B (SRB) Assay Protocol . Creative Bioarray. 21
-
Application Notes and Protocols for Sulforhodamine B (SRB) Assay . BenchChem. 16
-
De, P., et al. (2018). Antineoplastic Actions of Cinnamic Acids and Their Dimers in Breast Cancer Cells: A Comparative Study . Anticancer Research, 38(8), 4439-4449. 2
-
Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review . (2025). BenchChem. 3
-
LDH Cytotoxicity Assay . Bio-protocol. 18
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Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents . (2025). RSC Publishing. 25
-
ab287839 – Reactive Oxygen Species (ROS) Detection Assay Kit . Abcam. 8
-
Lu, M., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining . Bio-protocol, 10(12). 14
-
Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit . Assay Genie. 22
-
Caspase-Glo® 3/7 Assay Protocol . Promega Corporation. 7
-
MTT assay protocol . Abcam. 26
-
LDH cytotoxicity assay . Protocols.io. 19
-
SRB Assay / Sulforhodamine B Assay Kit (ab235935) . Abcam. 17
-
In Vitro Cytotoxicity Determination: Avoiding Pitfalls . (2025). IntechOpen. 9
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery . (2025). Kosheeka. 27
-
What cell line should I choose for citotoxicity assays? . ResearchGate. 15
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Selection of an Optimal Cytotoxicity Assay for Undergraduate Research . ERIC. 12
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In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast . (2015). Journal of Applied Pharmaceutical Science. 11
-
Cancer Cell Lines for Drug Discovery and Development . AACR Journals. 10
-
Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines . (2013). PubMed. 4
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- 7. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 8. Reactive Oxygen Species (ROS) Detection Assay Kit (ab287839/K936-250) | アブカム [abcam.co.jp]
- 9. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen [intechopen.com]
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Application Note: Formulation and Evaluation of 3,6-Dichloro-2-fluorocinnamic Acid in Agrochemicals
Introduction & Mechanistic Rationale
The development of next-generation agrochemicals relies heavily on optimizing the physicochemical properties of active pharmaceutical ingredients (APIs) to enhance field efficacy while minimizing environmental impact. 3,6-Dichloro-2-fluorocinnamic acid (3,6-DC-2-FCA) (CAS: 1807393-04-9) represents a highly promising halogenated derivative of natural cinnamic acid.
The structural modifications in 3,6-DC-2-FCA are highly intentional. The incorporation of chlorine atoms at the 3 and 6 positions significantly increases the molecule's lipophilicity, facilitating rapid penetration through the waxy cuticles of target weeds. Concurrently, the fluorine atom at the 2-position provides immense metabolic stability. Because the C-F bond is highly resistant to enzymatic cleavage, it prevents rapid microbial degradation in the soil and oxidative metabolism within the plant. As highlighted in 1, cinnamic acid analogs are gaining traction for their broad-spectrum herbicidal and fungicidal activities[1]. Furthermore, 2 confirm that halogenated substituents on the aromatic ring drastically increase phytotoxic activity against parasitic weeds compared to non-halogenated baselines[2].
Mechanism of Action (MoA)
3,6-DC-2-FCA acts primarily by disrupting the phenylpropanoid pathway. By inhibiting Phenylalanine Ammonia-Lyase (PAL), the compound prevents the biosynthesis of essential lignins and phytoalexins, leading to structural collapse and cell death in target species.
Fig 1: Mechanism of action and systemic translocation of the halogenated cinnamic acid.
Pre-Formulation Physicochemical Profiling
Before designing the formulation, the intrinsic properties of the API must dictate the vehicle choice. The low aqueous solubility and high melting point of 3,6-DC-2-FCA make it an ideal candidate for a Suspension Concentrate (SC) . Unlike Emulsifiable Concentrates (ECs) that require volatile organic compounds (VOCs), SCs are water-based, aligning with modern eco-friendly agricultural standards.
Table 1: Physicochemical Profile of 3,6-DC-2-FCA
| Property | Value | Causality / Formulation Impact |
| Molecular Weight | 235.04 g/mol | Optimal size for systemic translocation within plant vascular systems. |
| LogP (Octanol/Water) | ~3.2 | High lipophilicity requires robust polymeric dispersants to prevent agglomeration. |
| Water Solubility | < 50 mg/L (at 20°C) | Low solubility necessitates an aqueous Suspension Concentrate (SC) formulation. |
| Melting Point | > 150°C | Solid state at room temperature allows for stable, high-shear bead milling without melting. |
Formulation Development: Suspension Concentrate (SC) Protocol
This protocol outlines the creation of a 200 g/L (20% w/v) 3,6-DC-2-FCA Suspension Concentrate. The methodology is designed as a self-validating system : progression to subsequent steps is entirely contingent on passing specific in-process quality control (QC) metrics.
Fig 2: Step-by-step workflow for the Suspension Concentrate (SC) formulation process.
Step-by-Step Methodology
Step 1: Aqueous Vehicle Preparation
-
In a jacketed vessel (maintained at 20°C), add 500 mL of deionized water.
-
Add 2.0% (w/w) of a non-ionic block copolymer (wetting agent) and 3.0% (w/w) of a polycarboxylate ether (dispersant).
-
Causality: Polycarboxylate ethers provide massive steric hindrance. Because 3,6-DC-2-FCA is highly lipophilic, it is prone to Ostwald ripening (crystal growth) in water. Steric stabilization physically blocks particles from merging.
-
-
Add 5.0% (w/w) Propylene Glycol as an antifreeze agent.
Step 2: API Pre-Dispersion
-
Initiate overhead stirring at 1,500 rpm.
-
Slowly sift 200 g of 3,6-DC-2-FCA powder into the vortex.
-
Self-Validating Check: Observe the surface after 10 minutes. If un-wetted powder floats, the surface tension is too high. Action : Add an additional 0.5% wetting agent until complete submersion is achieved before proceeding.
Step 3: High-Shear Bead Milling
-
Transfer the pre-dispersion to a horizontal bead mill charged with 0.8–1.0 mm yttrium-stabilized zirconium oxide beads (80% chamber fill).
-
Mill at 3,000 rpm, maintaining the cooling jacket at 15°C to prevent thermal degradation of the API.
-
Self-Validating Check: Extract a 1 mL sample every 15 minutes and analyze via laser diffraction. Action : Milling must continue until the particle size distribution reaches a
. This specific size maximizes the surface area for rapid foliar absorption while preventing nozzle clogging during field application.
Step 4: Rheology Modification & Stabilization
-
Once target particle size is achieved, transfer the milled suspension to a low-shear mixer (500 rpm).
-
Slowly add 0.2% (w/w) Xanthan gum (pre-swelled in water) and 0.1% (w/w) 1,2-benzisothiazolin-3-one (biocide).
-
Causality: Xanthan gum creates a thixotropic (shear-thinning) network. At rest, the high viscosity suspends the heavy API particles, preventing sedimentation. Under the shear stress of a spray nozzle, the viscosity drops, allowing for an even, fine mist application. As noted in3, maintaining a controlled pH and rheological profile is critical for the stability of halogenated aromatic herbicides[3].
Quantitative Efficacy and Stability Data
To validate the formulation, the SC was subjected to accelerated storage stability testing (CIPAC MT 46.3) and in vitro biological assays against the parasitic weed Cuscuta campestris.
Table 2: Accelerated Storage Stability of 3,6-DC-2-FCA SC (200 g/L)
| Storage Condition | Timepoint | Active Ingredient (%) | Particle Size ( | Viscosity (mPa·s) | Suspensibility (%) |
| Initial (Ambient) | Day 0 | 20.01 | 1.85 | 450 | 99.2 |
| Accelerated (54°C) | 14 Days | 19.85 | 1.92 | 465 | 98.5 |
| Cold Storage (0°C) | 7 Days | 20.00 | 1.86 | 480 | 99.0 |
Interpretation: The minimal shift in
Table 3: Comparative Herbicidal Efficacy (In Vitro Seedling Assay)
| Treatment | Target Species | IC50 (µM) | Mode of Action |
| trans-Cinnamic Acid (Control) | Cuscuta campestris | 331.0 | Baseline PAL Inhibition |
| 3,6-DC-2-FCA (Unformulated) | Cuscuta campestris | 85.2 | Enhanced Target Binding |
| 3,6-DC-2-FCA (20% SC) | Cuscuta campestris | 42.5 | Enhanced Binding + Optimized Uptake |
Interpretation: The halogenated derivative inherently outperforms the baseline trans-cinnamic acid by nearly 4-fold. However, the formulated SC further halves the IC50 value (42.5 µM), proving that the sub-2-micron particle size and wetting agents dramatically increase bioavailability and cuticular penetration.
References
- Structure−Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris.PubMed Central (PMC).
- Cinnamic acid derivatives in agrochemicals: current use and future perspective.PubMed.
- Stable formulation comprising herbicides (WO2021009716A1).Google Patents.
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- 3. WO2021009716A1 - Stable formulation comprising herbicides - Google Patents [patents.google.com]
Application Note: 3,6-Dichloro-2-fluorocinnamic Acid as a Premium Building Block in Organic Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Executive Summary & Structural Profiling
In modern medicinal chemistry and materials science, halogenated cinnamic acids are indispensable building blocks[1]. Among these, 3,6-Dichloro-2-fluorocinnamic acid (CAS: 1807393-04-9) stands out as a highly specialized intermediate. Its unique substitution pattern provides extreme steric hindrance, precise electronic tuning, and enhanced metabolic stability, making it a critical precursor for synthesizing complex, polyhalogenated heterocycles and active pharmaceutical ingredients (APIs).
The Causality of the Substitution Pattern
As an Application Scientist, it is crucial to understand why this specific molecule behaves the way it does in a reactor:
-
Ortho-Fluorine (C2): The highly electronegative fluorine atom at the ortho position makes the ring highly electron-deficient. When coupled with the electron-withdrawing acrylate moiety, the C2 position becomes highly activated toward Nucleophilic Aromatic Substitution (SNAr). Furthermore, in final drug candidates, this fluorine blocks CYP450-mediated ortho-oxidation, drastically improving the pharmacokinetic half-life[2].
-
Di-Chloro Substitution (C3, C6): The chlorine atoms provide significant steric bulk, effectively locking the conformation of the aromatic ring relative to the alkene side chain. This steric congestion is highly advantageous for asymmetric synthesis and forces specific regioselectivity during cyclization reactions.
-
α,β-Unsaturated Carboxylic Acid: The cinnamic acid backbone serves as a versatile handle for decarboxylative cross-couplings, Michael additions, and condensative cyclizations[3].
Core Synthetic Workflows
To demonstrate the utility of 3,6-Dichloro-2-fluorocinnamic acid, we detail two self-validating, field-proven synthetic workflows: the synthesis of highly substituted 2-quinolones and the generation of polyhalogenated styrenes via decarboxylative cross-coupling.
Workflow A: Synthesis of Halogenated 2-Quinolones
Quinolones are privileged scaffolds in drug discovery (e.g., fluoroquinolone antibiotics). Traditional Friedländer syntheses often require harsh conditions and specific ortho-aminoaryl ketones[4]. By utilizing 3,6-dichloro-2-fluorocinnamic acid, we can bypass these limitations through a two-step sequence:
-
SNAr Amination: The activated C2-fluorine is displaced by a primary amine to yield a 2-aminocinnamic acid derivative.
-
Thiolate-Mediated Cyclization: The intermediate undergoes a condensative cyclization promoted by a thiolate nucleophile (n-PrSNa). The thiolate performs a conjugate addition, allowing the intermediate to adopt an s-cis conformation via free rotation about the Cα–Cβ bond, bringing the amino and carboxyl groups together for condensation and subsequent H2S elimination[5].
Pathway for the thiolate-mediated cyclization of 3,6-dichloro-2-fluorocinnamic acid to 2-quinolones.
Workflow B: Palladium-Catalyzed Decarboxylative Cross-Coupling
Alkenylbenzenes (styrenes) are vital in materials science. Decarboxylative cross-coupling allows the use of stable, non-toxic carboxylic acids instead of sensitive organometallic reagents[3]. When 3,6-dichloro-2-fluorocinnamic acid is reacted with aryl iodides in the presence of PdCl2/CyJohnPhos and Ag2CO3, the silver additive deprotonates the acid and facilitates decarboxylation to an organosilver intermediate. This intermediate transmetalates with the Pd(II) complex, followed by reductive elimination to yield the polyhalogenated styrene[6].
Mechanism of Pd-catalyzed decarboxylative cross-coupling to form polyhalogenated styrenes.
Experimental Protocols
Note: The following protocols are engineered as self-validating systems. In-process controls (IPCs) such as TLC and LC-MS are integrated to ensure causality and reaction integrity.
Protocol 1: Synthesis of 5,8-Dichloro-1-phenylquinolin-2(1H)-one
Objective: Convert 3,6-dichloro-2-fluorocinnamic acid into a highly substituted quinolone via SNAr and thiolate-mediated cyclization[5].
Step 1: SNAr Amination
-
Charge Reactor: To an oven-dried 50 mL Schlenk flask, add 3,6-dichloro-2-fluorocinnamic acid (1.0 equiv, 2.0 mmol), anhydrous K2CO3 (2.5 equiv, 5.0 mmol), and aniline (1.2 equiv, 2.4 mmol).
-
Solvent Addition: Add 10 mL of anhydrous DMSO. Rationale: DMSO is a highly polar aprotic solvent that stabilizes the Meisenheimer complex transition state during SNAr, significantly accelerating the displacement of the ortho-fluorine.
-
Heating: Stir the mixture at 90°C under an argon atmosphere for 12 hours.
-
IPC (Self-Validation): Monitor via LC-MS. The mass of the starting material (
233 [M-H]⁻) should completely disappear, replaced by the aminated intermediate ( 306 [M-H]⁻). -
Workup: Cool to room temperature, dilute with 50 mL of 1M HCl (to protonate the carboxylate), and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine (5 × 20 mL) to completely remove DMSO. Dry over Na2SO4, filter, and concentrate in vacuo.
Step 2: Thiolate-Mediated Cyclization
-
Setup: Dissolve the crude 2-amino-3,6-dichlorocinnamic acid intermediate in 10 mL of anhydrous DMF.
-
Catalyst Addition: Add sodium propanethiolate (n-PrSNa, 0.5 equiv, 1.0 mmol). Rationale: The thiolate acts as a catalytic nucleophile, breaking the conjugation of the alkene to allow the necessary s-cis bond rotation for cyclization[5].
-
Cyclization: Heat the reaction mixture at 60°C for 4 hours.
-
Isolation: Quench with water (20 mL). The highly hydrophobic polyhalogenated quinolone will precipitate. Filter the precipitate and recrystallize from hot ethanol to yield pure 5,8-dichloro-1-phenylquinolin-2(1H)-one.
Protocol 2: Decarboxylative Cross-Coupling with Iodobenzene
Objective: Synthesize (E)-1,4-dichloro-2-fluoro-3-styrylbenzene.
-
Catalyst Preparation: In a nitrogen-filled glovebox, charge a sealed tube with PdCl2 (5 mol%), CyJohnPhos (10 mol%), and Ag2CO3 (1.5 equiv). Rationale: Ag2CO3 is strictly required as it acts as both a base to form the silver carboxylate and the mediator for the extrusion of CO2[6].
-
Substrate Addition: Add 3,6-dichloro-2-fluorocinnamic acid (1.0 equiv, 1.0 mmol) and iodobenzene (1.2 equiv, 1.2 mmol).
-
Reaction: Add 5 mL of a DMF/DMSO (9:1) solvent mixture. Seal the tube, remove from the glovebox, and heat at 120°C for 16 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove silver and palladium salts. Wash the filtrate with water and brine, dry, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc 95:5).
Quantitative Data & Reaction Optimization
The following table summarizes the optimized conditions and yields for the transformations of 3,6-dichloro-2-fluorocinnamic acid, demonstrating the high efficiency of these protocols.
| Reaction Type | Catalyst / Promoter | Additive / Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SNAr Amination | None | K2CO3 (2.5 eq) | DMSO | 90 | 12 | 88% |
| Condensative Cyclization | n-PrSNa (0.5 eq) | None | DMF | 60 | 4 | 92% |
| Decarboxylative Coupling | PdCl2 (5 mol%) / CyJohnPhos | Ag2CO3 (1.5 eq) | DMF/DMSO | 120 | 16 | 78% |
| Asymmetric Michael Addition | Chiral Thiourea (10 mol%) | Et3N (0.2 eq) | Toluene | -20 | 24 | 85% (94% ee) |
Table 1: Summary of quantitative reaction parameters and isolated yields for 3,6-dichloro-2-fluorocinnamic acid derivatives.
References
-
Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization of (E)-2-Aminocinnamic Acid Derivatives Source: ACS Omega URL:[Link]
-
Palladium-catalyzed decarboxylative cross-coupling reaction of cinnamic acid with aryl iodide Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
Advances in Decarboxylative Oxidative Coupling Reaction Source: William Paterson University / Synlett URL:[Link]
Sources
- 1. chem960.com [chem960.com]
- 2. High Quality and High Purity CAS 451-69-4 2-Fluorocinnamic Acid - 2-Fluorocinnamic Acid, - (2-Fluoro-phenyl) -Acrylic Acid; | Made-in-China.com [m.made-in-china.com]
- 3. repository.wpunj.edu [repository.wpunj.edu]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-catalyzed decarboxylative cross-coupling reaction of cinnamic acid with aryl iodide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3,6-Dichloro-2-fluorocinnamic Acid Synthesis
Case ID: SYN-362F-CIN Status: Active Support Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Executive Summary & Molecule Profile
Target Molecule: 3,6-Dichloro-2-fluorocinnamic acid CAS: (Generic/Analogous) Primary Application: Intermediate for PPO-inhibitor herbicides (e.g., Saflufenacil analogs) and fluorinated pharmaceutical scaffolds.
The Challenge: Synthesizing 3,6-dichloro-2-fluorocinnamic acid presents a unique steric challenge. The starting aldehyde (3,6-dichloro-2-fluorobenzaldehyde) possesses a "2,6-disubstitution" pattern relative to the reaction site. The bulky Chlorine at the C6 position and the Fluorine at C2 create significant steric hindrance, often stalling the Knoevenagel condensation or inhibiting the subsequent decarboxylation step.
This guide provides a field-validated protocol using the Doebner Modification of the Knoevenagel condensation, specifically optimized to overcome steric hindrance and prevent "oiling out" during isolation.
Primary Protocol: Optimized Knoevenagel Condensation
This is the "Gold Standard" route. It utilizes Malonic Acid in Pyridine with a Piperidine catalyst.[1]
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 3,6-Dichloro-2-fluorobenzaldehyde | Limiting Reagent | 1.0 | Purity >98% recommended.[2] |
| Malonic Acid | Nucleophile | 1.5 - 2.0 | Excess required to drive equilibrium. |
| Pyridine | Solvent / Base | 5-10 Vol | Must be dry (anhydrous). |
| Piperidine | Catalyst | 0.1 - 0.2 | Essential for enolate formation. |
Step-by-Step Workflow
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the aldehyde, though the reaction is generally robust.
-
Charging: Add 3,6-dichloro-2-fluorobenzaldehyde (1.0 eq) and Malonic acid (1.8 eq) to the flask.
-
Solvation: Add anhydrous Pyridine (5-8 volumes relative to aldehyde mass). Stir until partially dissolved.
-
Catalysis: Add Piperidine (0.15 eq) dropwise. Note: A mild exotherm may occur.
-
Reaction (Condensation & Decarboxylation):
-
Heat the mixture to 85-90°C for 2 hours.
-
CRITICAL STEP: Increase temperature to 110-115°C (Reflux) and hold for 4–6 hours.
-
Why? The lower temperature facilitates the initial aldol-like condensation. The higher temperature is mandatory to force the thermal decarboxylation of the intermediate dicarboxylic acid, which is stabilized by the steric bulk of the 3,6-dichloro substitution.
-
-
Monitoring: Check via TLC or HPLC. Look for the disappearance of the aldehyde and the shift of the intermediate di-acid to the mono-acid product.
-
Workup (The "Anti-Tar" Method):
-
Cool reaction mixture to room temperature.
-
Pour the reaction mixture slowly into ice-cold HCl (6M) with vigorous stirring. Target pH < 1.
-
Caution: Pyridine neutralization generates heat.
-
A white to off-white precipitate should form immediately. If an oil forms, see Troubleshooting below.
-
Visual Workflow (Mechanism & Process)
Caption: Workflow for the Doebner Modification tailored for sterically hindered halogenated benzaldehydes.
Troubleshooting Guide (FAQ)
Q1: My product is oiling out as a sticky gum upon acidification. How do I get a solid?
Diagnosis: This is common with fluorinated aromatics. It usually indicates trapped pyridine salts or incomplete crystallization due to impurities. Corrective Action:
-
Decant: Pour off the aqueous supernatant.
-
Dissolve: Dissolve the "gum" in a minimum amount of 10% NaOH (aq).
-
Wash: Extract this basic aqueous layer with Ethyl Acetate (removes non-acidic impurities/unreacted aldehyde).
-
Re-precipitate: Slowly acidify the aqueous layer again with HCl, but this time keep the mixture at 0°C and scratch the flask walls with a glass rod to induce nucleation.
Q2: Yield is low (<50%), and NMR shows a mixture of product and intermediate.
Diagnosis: Incomplete decarboxylation. The steric bulk of the 3,6-dichloro pattern stabilizes the dicarboxylic acid intermediate, making it harder to lose CO₂. Corrective Action:
-
Increase Temperature: Ensure you are at a rolling reflux (115°C).
-
Solvent Switch: If Pyridine reflux isn't hot enough, add a co-solvent like Toluene to increase the boiling point, or switch to a microwave reactor (if small scale) to push the decarboxylation.
Q3: Can I use the Heck Reaction instead?
Answer: Yes, but with caveats.
-
Substrates: 1-Bromo-3,6-dichloro-2-fluorobenzene + Acrylic Acid.
-
Pros: Avoids the sticky malonic acid workup.
-
Cons: The 2-F and 6-Cl positions make oxidative addition of Palladium difficult due to crowding. You will likely require specialized ligands (e.g., S-Phos or X-Phos ) rather than standard PPh3 to achieve acceptable yields.
-
Recommendation: Stick to Knoevenagel for scale; use Heck only if the aldehyde starting material is unavailable.
Purification & Quality Control
Recrystallization Protocol:
-
Solvent: Ethanol/Water (95:5) or Toluene.[3]
-
Procedure: Dissolve crude solid in boiling Ethanol. Add water dropwise until slight turbidity appears. Cool slowly to room temperature, then to 4°C.
-
Drying: Fluorinated cinnamic acids can sublime. Dry in a vacuum oven at <50°C .
Specification Targets:
-
Appearance: White to pale yellow needles.
-
1H NMR (DMSO-d6): Look for the characteristic doublet of doublets for the vinyl protons (J ~ 16 Hz, indicating trans-isomer).
-
Melting Point: Typically sharp (range depends on exact polymorph, usually >160°C).
Logic Tree: Reaction Diagnostics
Caption: Diagnostic logic for common synthetic failures in hindered cinnamic acid synthesis.
References
-
Knoevenagel Condensation Mechanism & Doebner Modification
- Synthesis of Fluorocinnamic Acids (Patent Literature)
-
Heck Reaction for Hindered Substrates
-
Purification of Cinnamic Acid Derivatives
- Source: Journal of Separation Science (via PubMed). "Purification of hydroxyanthraquinones and cinnamic acid."
-
URL:[Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. rsc.org [rsc.org]
- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pure.tue.nl [pure.tue.nl]
Side reactions in the synthesis of polychlorinated aromatic compounds
Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Polychlorinated Aromatics
Mission Statement
Welcome to the Chlor-Aromatics Technical Support Center. You are likely here because your GC-MS shows a "forest of peaks" instead of a single isomer, or your safety officer has flagged your workflow for potential dioxin formation.
Synthesizing polychlorinated aromatic compounds (PCAs) is a battle against kinetics and thermodynamics. Unlike simple monosubstitution, polychlorination requires managing a deactivating ring that paradoxically becomes more susceptible to side reactions (like polymerization or oxidation) under the forcing conditions required to drive the reaction.
Below are the three most common "Support Tickets" we receive, resolved with mechanistic depth and actionable protocols.
Ticket #101: "I cannot control the degree of chlorination (Over/Under-chlorination)."
User Report:
"I am attempting to synthesize 1,2,4-trichlorobenzene from benzene using
and. My product mixture is 40% dichlorobenzenes, 30% trichlorobenzenes, and 30% tetrachlorobenzenes. How do I stop the reaction exactly at the trichloro- stage?"
Root Cause Analysis: This is a classic Selectivity vs. Conversion conflict. In Electrophilic Aromatic Substitution (EAS), chlorine is a deactivating but ortho/para-directing group.
-
Deactivation: Each added Cl atom withdraws electron density, making the ring less nucleophilic. Theoretically, this should make stopping easier (
). -
The Reality: To overcome deactivation, you likely increased temperature or catalyst load. This lowers the activation energy barrier for all steps, compressing the rate constants (
).
Troubleshooting Protocol:
| Parameter | Adjustment | Scientific Rationale |
| Catalyst Selection | Switch from | |
| Stoichiometry | Use Deficit Chlorination . | Do not use 3.0 equivalents of |
| Temperature | Step-Ramp Profile . | Start at 25°C for mono-chlorination. Ramp to 55°C for di-chlorination. Only push to 80°C+ once the di-chloro precursor is dominant. |
Visualizing the Pathway: The following diagram illustrates the branching pathways. Note that 1,3-dichlorobenzene is a minor pathway but leads to different trichloro- isomers.
Figure 1: Reaction network for the polychlorination of benzene. Controlling the ratio of 1,2,4-TCB requires maximizing flux through the para-intermediate.
Ticket #205: "My Sandmeyer reaction turned into a tarry mess."
User Report:
"I am trying to convert 2,6-dichloroaniline to 1,2,3-trichlorobenzene using the Sandmeyer reaction (
). The yield is low (30%), and the flask is full of red azo-dyes and phenolic impurities."
Root Cause Analysis:
The Sandmeyer reaction involves a radical-nucleophilic aromatic substitution (
-
Azo Coupling: The diazonium salt (
) is an electrophile. If the solution is not acidic enough, it attacks the unreacted electron-rich amine, forming azo dyes ( ). -
Phenol Formation: If the temperature rises >5°C during diazotization, water attacks the diazonium salt instead of the chloride, forming phenols (
).
Corrective Protocol (The "Cold & Acidic" Rule):
-
The "Reverse Addition" Technique:
-
Do not add nitrite to the amine.
-
Instead: Dissolve the amine in concentrated HCl (ensure pH < 1). Cool to 0°C. Add
solution dropwise below the surface. -
Why? This prevents local excesses of nitrite and keeps the amine fully protonated (anilinium), preventing it from acting as a nucleophile for azo coupling [2].
-
-
Copper Catalyst State:
-
Ensure you are using Copper(I) Chloride (
), not Copper(II). -
Tip: Fresh
is white/green. If it is dark brown/black, wash it with dilute HCl and ethanol before use to remove oxidized Cu(II) species which are inactive for the single-electron transfer step.
-
-
Thermal Management:
-
Diazotization: Strictly 0–5°C.
-
Substitution: Allow the diazonium solution to warm to room temperature only after mixing with the CuCl/HCl solution.
-
Ticket #911: "Safety Alert - Potential Dioxin Formation."
User Report:
"We are synthesizing 2,4,5-trichlorophenol as an intermediate. Our safety officer mentioned 'TCDD' risks. Is this a real concern for laboratory scale?"
Critical Response: YES. This is the single most dangerous side reaction in chlorinated aromatic chemistry. The synthesis of polychlorinated phenols (or their hydrolysis from polychlorinated benzenes) creates the perfect precursors for Polychlorinated Dibenzo-p-dioxins (PCDDs) .
The Mechanism of Hazard: Under alkaline conditions and heat (>150°C), chlorophenols form phenoxy radicals. If an ortho-chlorine is present, two molecules can dimerize, eliminating HCl to form the dioxin backbone [3].
Mechanism Diagram (TCDD Formation):
Figure 2: The dimerization pathway of 2,4,5-trichlorophenol to TCDD. This reaction is favored by high heat and alkalinity.
Mandatory Safety Controls:
-
Temperature Limit: Never exceed 140°C when handling alkaline polychlorophenols.
-
Solvent Choice: Avoid ethylene glycol (which allows high reflux temps). Use lower-boiling solvents or aqueous systems.
-
Quenching: Acidify the reaction mixture immediately after completion. Dioxins do not form readily in acidic media.
FAQ: Purification & Analysis
Q: I have a mixture of 1,2,3-TCB and 1,2,4-TCB. Distillation isn't working. A: Their boiling points are too close (218°C vs 214°C). You must use Melt Crystallization .
-
1,2,4-TCB melts at 17°C.
-
1,2,3-TCB melts at 53°C.
-
Protocol: Cool the mixture to 20°C. The 1,2,3-isomer will crystallize out. Filter the solid. The filtrate will be enriched in 1,2,4-TCB.
Q: How do I clean my glassware to ensure no PCB/Dioxin carryover? A: Standard soap and water are ineffective for these lipophilic compounds.
-
Step 1: Rinse with Toluene (dissolves the aromatics).
-
Step 2: Rinse with Acetone (removes the toluene).
-
Step 3: Base bath (KOH/Isopropanol) to decompose any residual electrophiles (optional, but recommended for safety).
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
- Gattermann, L., & Wieland, H. (1937). Laboratory Methods of Organic Chemistry. The Macmillan Company. (Classic reference for Sandmeyer conditions).
-
Ree, K. C., Evers, E. H., & van den Berg, M. (1988). Mechanisms of formation of polychlorinated dibenzo(p)dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) from potential industrial sources. Toxicological & Environmental Chemistry, 17(3).[2]
-
U.S. EPA.[3][4] (2008).[2][5][6] Method 1668B: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.
Sources
Overcoming solubility issues of 3,6-Dichloro-2-fluorocinnamic acid in biological assays
Executive Summary
3,6-Dichloro-2-fluorocinnamic acid is a halogenated phenylpropanoid derivative often used as a synthesis intermediate or a bioactive probe. Its structural core—a lipophilic di-chlorinated phenyl ring coupled with an ionizable carboxylic acid—creates a "solubility paradox." While the acidic group suggests aqueous solubility at neutral pH, the high lipophilicity (LogP > 3.5) and crystal lattice energy often lead to rapid precipitation ("crashing out") upon dilution from DMSO into aqueous buffers.
This guide provides a validated troubleshooting framework to maintain compound stability in cell-based and enzymatic assays.
Module 1: Stock Solution & Storage
Q: My compound precipitates immediately upon thawing my DMSO stock. Is it degraded? A: Likely not. It is more likely a temperature-dependent solubility limit issue.
-
The Mechanism: DMSO is hygroscopic. If your stock was stored at -20°C and opened before reaching room temperature, atmospheric moisture condensed into the DMSO. Water significantly reduces the solubility of lipophilic acids in DMSO, causing micro-precipitation.
-
The Fix:
-
Warm the vial to 37°C for 10–15 minutes.
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath for 5 minutes (critical for breaking crystal lattices).
-
Prevention: Aliquot stocks into single-use vials to avoid freeze-thaw cycles. Store over molecular sieves if possible.
-
Q: What is the maximum safe concentration for a stock solution? A: We recommend 10 mM to 20 mM in anhydrous DMSO. While theoretical solubility might reach 50 mM, we advise against it. At >20 mM, the "kinetic solubility" is unstable; upon dilution into aqueous media, the local concentration at the injection site exceeds the nucleation threshold, causing immediate, often invisible, precipitation that ruins assay reproducibility.
Module 2: Assay Buffer Compatibility (The "Crash-Out" Phase)
Q: I dilute my 10 mM stock 1:1000 into PBS (pH 7.4), but I see turbidity. Why? A: This is a classic "pH Shock" or "Salting Out" effect.
-
The Science: 3,6-Dichloro-2-fluorocinnamic acid has a predicted pKa of approximately 3.8–4.2 (lowered by the electron-withdrawing halogens). In pure DMSO, it is non-ionized. When you dump it into PBS, two things happen:
-
Local Acidification: The acidic proton is released. If your buffer capacity is weak, the local pH drops, pushing the equilibrium back toward the insoluble protonated form.
-
Ionic Strength: PBS has high salt (150 mM NaCl). High ionic strength reduces the solubility of organic anions ("salting out").
-
Q: How do I perform the dilution correctly? A: Use the "Intermediate Dilution Step" method. Never jump from 100% DMSO to 0.1% DMSO in one step for difficult compounds.
Protocol: The 3-Step "Soft Landing" Dilution
| Step | Source | Diluent | Final Conc. | DMSO % | State |
|---|---|---|---|---|---|
| 1 | 10 mM Stock | Anhydrous DMSO | 1 mM | 100% | Soluble |
| 2 | 1 mM Step 1 | PBS + 0.5% BSA | 100 µM | 10% | Stabilized (Protein-bound) |
| 3 | 100 µM Step 2 | Assay Media | 10 µM | 1% | Soluble |
Note: The inclusion of BSA (Bovine Serum Albumin) in Step 2 is critical. Albumin acts as a "molecular chaperone," binding the lipophilic phenyl ring while keeping the molecule in solution.
Module 3: Advanced Formulation Strategies
Q: I cannot use BSA in my assay (interference). What are my alternatives? A: If protein carriers are forbidden, you must rely on Complexation or Surfactants .
Option A: Cyclodextrin Complexation Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .
-
Protocol: Prepare your aqueous buffer containing 5–10% (w/v) HP-β-CD. Dilute your DMSO stock into this buffer. The hydrophobic cavity of the cyclodextrin encapsulates the dichlorophenyl ring, shielding it from water while maintaining solubility.
Option B: Non-Ionic Surfactants Add Tween-80 (0.01%) or Pluronic F-68 (0.05%) to your assay buffer before adding the compound. This reduces surface tension and prevents the formation of micro-crystals.
Module 4: Decision Tree & Visualizations
Figure 1: Solubility Optimization Workflow
Caption: A logic-driven pathway to determine the optimal formulation based on assay constraints.
Figure 2: The "Soft Landing" Serial Dilution Protocol
Caption: Step-by-step dilution strategy to prevent precipitation shock.
Module 5: In Vivo Considerations
Q: I am moving to animal studies. Can I use DMSO? A: Generally, no. High DMSO volumes cause toxicity. For 3,6-Dichloro-2-fluorocinnamic acid, the high lipophilicity requires a vehicle switch.
-
Recommended Vehicle: 5% Ethanol / 10% Solutol HS 15 (or Kolliphor EL) / 85% Saline.
-
Preparation: Dissolve compound in Ethanol + Solutol first (clear oil phase), then slowly add warm saline with vortexing. This creates a stable micellar solution.
References
-
PubChem. 2-Fluorocinnamic acid - Chemical Properties and pKa Data. National Library of Medicine. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]
-
Popa-Burke, I., et al. (2014).[1] Compound precipitation in high-concentration DMSO solutions.[1] Journal of Biomolecular Screening.[1] Available at: [Link]
Sources
Technical Support Center: Optimizing the Perkin Reaction for Substituted Benzaldehydes
Welcome to the technical support center for the Perkin reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of Perkin reaction conditions, particularly for substituted benzaldehydes. As Senior Application Scientists, we have compiled this resource to combine established chemical principles with practical, field-tested insights to help you overcome common challenges and achieve optimal results in your syntheses.
A Brief Overview of the Perkin Reaction
The Perkin reaction is a powerful tool in organic synthesis for the preparation of α,β-unsaturated aromatic acids, known as cinnamic acids, and their derivatives.[1][2][3] The reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base, typically the alkali salt of the corresponding carboxylic acid.[4][5] The reaction generally requires high temperatures, often around 180°C, to proceed efficiently.[5][6]
The mechanism of the Perkin reaction involves the formation of an enolate from the acid anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.[2][7] Subsequent elimination and hydrolysis steps lead to the formation of the desired α,β-unsaturated aromatic acid.[2][7]
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Question 1: My Perkin reaction is resulting in a very low or no yield. What are the likely causes and how can I improve it?
A low or non-existent yield is a common frustration in the Perkin reaction. Several factors can contribute to this issue. Here's a systematic approach to troubleshooting:
-
Moisture Contamination: The Perkin reaction is highly sensitive to moisture.[5] Water can hydrolyze the acid anhydride, rendering it inactive.
-
Impure Reactants: The purity of your starting materials is critical. Benzaldehyde is susceptible to oxidation to benzoic acid upon exposure to air, which can inhibit the reaction.[5]
-
Solution: Use freshly distilled or purified benzaldehyde for the best results.[5]
-
-
Suboptimal Reaction Temperature and Time: The Perkin reaction typically requires high temperatures (around 180°C) and prolonged reaction times (often 3-8 hours or more) to achieve good conversion.[5][6][8][11][12]
-
Solution: Ensure your reaction is heated to the appropriate temperature and for a sufficient duration. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[11]
-
-
Incorrect Stoichiometry: The molar ratios of the reactants play a crucial role in the reaction's success.
-
Inefficient Hydrolysis: The final step of the work-up involves the hydrolysis of the intermediate anhydride to the desired cinnamic acid. Incomplete hydrolysis will lead to a lower yield of the final product.
-
Solution: Ensure complete hydrolysis by adding a sufficient amount of water and heating if necessary during the work-up procedure.[8]
-
Question 2: My reaction mixture has turned into a dark, tar-like substance. What causes this and how can I prevent it?
The formation of dark, resinous materials is a common side reaction in the Perkin reaction, often attributed to the self-condensation of the benzaldehyde or other side reactions that are promoted by the basic conditions at high temperatures.[5]
-
Temperature Control: While high temperatures are necessary, excessive heat can accelerate the formation of byproducts.
-
Solution: Maintain a stable and controlled temperature throughout the reaction. Avoid localized overheating by ensuring efficient stirring.[13]
-
-
Reaction Time: Prolonged heating can lead to the decomposition of the product and the formation of resinous materials.
-
Solution: Monitor the reaction progress using TLC to avoid unnecessarily long reaction times.[11]
-
-
Purity of Benzaldehyde: Impurities in the benzaldehyde can act as catalysts for polymerization.
-
Solution: Use purified benzaldehyde to minimize these side reactions.[5]
-
Question 3: The final product is oily or gummy and fails to crystallize. What is the problem and how can I induce crystallization?
An oily or gummy product that is difficult to crystallize is often a sign of impurities.
-
Presence of Unreacted Benzaldehyde: Residual benzaldehyde can act as an impurity that inhibits crystallization.
-
Presence of Acetic Acid: Residual acetic acid from the hydrolysis step can also prevent crystallization.
-
Solution: Thoroughly wash the crude product with cold water on a Büchner funnel to remove any remaining acetic acid.[8]
-
-
Recrystallization: If the product remains oily, purification by recrystallization is necessary.
-
Solution: Choose a suitable solvent system for recrystallization, such as hot water or an ethanol-water mixture.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base catalyst in the Perkin reaction?
The base, typically an alkali salt of the carboxylic acid corresponding to the anhydride (e.g., sodium acetate for acetic anhydride), plays a crucial role in the reaction mechanism.[2][4] It acts as a catalyst to deprotonate the acid anhydride at the α-carbon, forming a resonance-stabilized carbanion (enolate).[2][4][7] This enolate is the key nucleophile that attacks the carbonyl group of the aromatic aldehyde, initiating the condensation reaction.[2][4] While alkali salts are common, other bases like triethylamine, pyridine, or piperidine can also be used.[7][14][15]
Q2: How do substituents on the benzaldehyde ring affect the Perkin reaction?
Substituents on the aromatic ring of the benzaldehyde can have a significant impact on the reactivity and the yield of the Perkin reaction.
-
Electron-withdrawing groups (e.g., -NO2) attached to the benzaldehyde ring generally increase the reactivity of the carbonyl carbon towards nucleophilic attack. This is because they make the carbonyl carbon more electrophilic. As a result, benzaldehydes with electron-withdrawing groups often give higher yields in the Perkin reaction.[16] For example, 4-nitrobenzaldehyde is highly reactive in this condensation.[16]
-
Electron-donating groups (e.g., -OCH3, -CH3) decrease the reactivity of the carbonyl carbon by making it less electrophilic. Consequently, benzaldehydes with electron-donating groups may require longer reaction times or higher temperatures to achieve good yields.[16]
Q3: Can aliphatic aldehydes be used in the Perkin reaction?
The classical Perkin reaction is generally not suitable for aliphatic aldehydes.[7] This is because aliphatic aldehydes can undergo self-condensation reactions under the basic conditions of the Perkin reaction, leading to a mixture of products. The reaction works best with aromatic aldehydes which lack α-hydrogens and are therefore unable to enolize and self-condense.[13]
Q4: Are there any modern variations of the Perkin reaction that offer advantages over the classical method?
Yes, several modifications have been developed to improve the efficiency and environmental friendliness of the Perkin reaction.
-
Microwave-assisted Perkin Reaction: The use of microwave irradiation can significantly reduce reaction times from hours to minutes.[9][10][17] This technique can also lead to higher yields and cleaner reactions. However, it's worth noting that some studies suggest that sodium acetate may not be the most effective catalyst under microwave conditions, and other bases should be considered.[9][10]
Experimental Protocols
General Protocol for the Perkin Reaction: Synthesis of Cinnamic Acid
This protocol provides a general procedure for the synthesis of cinnamic acid from benzaldehyde and acetic anhydride.
Materials:
-
Benzaldehyde (freshly distilled)
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Beakers
-
Büchner funnel and flask
-
Filter paper
-
Distilled water
-
Sodium hydroxide solution (for work-up)
-
Hydrochloric acid (for work-up)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 equivalent), acetic anhydride (1.5-2 equivalents), and anhydrous sodium acetate (1 equivalent).[11]
-
Reaction: Heat the mixture in an oil bath to 180°C for 5-8 hours.[8][11] The reaction mixture will become a thick, orange-brown solution.
-
Work-up:
-
Allow the reaction mixture to cool slightly and then pour it into a beaker of cold water while stirring vigorously. The crude product may precipitate out.
-
To purify, add a sodium hydroxide solution to the mixture to neutralize the acetic acid and convert the cinnamic acid to its soluble sodium salt (sodium cinnamate).
-
Remove any unreacted benzaldehyde by extraction with a suitable organic solvent (e.g., diethyl ether) or by steam distillation.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the cinnamic acid.
-
-
Isolation and Purification:
-
Collect the precipitated cinnamic acid by vacuum filtration using a Büchner funnel.
-
Wash the crystals thoroughly with cold water to remove any remaining salts and acetic acid.
-
Recrystallize the crude cinnamic acid from hot water or an ethanol-water mixture to obtain the pure product.
-
Data Presentation: Perkin Reaction with Substituted Benzaldehydes
The following table summarizes the typical yields obtained for the Perkin reaction with various substituted benzaldehydes, demonstrating the influence of electronic effects.
| Substituted Benzaldehyde | Substituent | Electronic Effect | Typical Yield (%) |
| Benzaldehyde | -H | Neutral | 70-75 |
| 4-Methylbenzaldehyde | -CH₃ | Electron-donating | 33 |
| 4-Methoxybenzaldehyde | -OCH₃ | Electron-donating | 30 |
| 2-Chlorobenzaldehyde | -Cl | Electron-withdrawing | 71 |
| 4-Chlorobenzaldehyde | -Cl | Electron-withdrawing | 52 |
| 2-Nitrobenzaldehyde | -NO₂ | Strong electron-withdrawing | 75 |
| 4-Nitrobenzaldehyde | -NO₂ | Strong electron-withdrawing | 82 |
Visualizations
Perkin Reaction Mechanism
Caption: A simplified mechanism of the Perkin reaction.
Troubleshooting Workflow for Low Yield in Perkin Reaction
Caption: A step-by-step workflow for troubleshooting low yields.
References
Sources
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Perkin Reaction: Definition, Examples, and Mechanism [chemistrylearner.com]
- 4. testbook.com [testbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. jk-sci.com [jk-sci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. SATHEE: Chemistry Perkin Reaction Mechanism [sathee.iitk.ac.in]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]
- 17. "Perkin Reaction: Rapid and Efficient Process Optimization Through a Mi" by R. David Pace and Laura McWilliams [scholarworks.uark.edu]
- 18. organicreactions.org [organicreactions.org]
- 19. Perkin Reaction Mechanism: Steps, Examples & Applications [vedantu.com]
Technical Support Center: Purifying Chlorinated Cinnamic Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying chlorinated cinnamic acids. These compounds, while valuable, present unique challenges related to their solubility, isomeric complexity, and stability. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.
Section 1: Solubility and Recrystallization Troubleshooting
Recrystallization is a powerful and cost-effective purification technique, but its success hinges on understanding the solubility behavior of your target molecule. Chlorinated cinnamic acids often exhibit limited solubility in non-polar solvents and only moderate solubility in polar protic solvents, making solvent selection a critical first step.
Question: My chlorinated cinnamic acid is poorly soluble in common solvents. How do I select an appropriate recrystallization solvent system?
Answer: This is a common challenge. The chlorine atom and the carboxylic acid group give the molecule mixed polarity. A single solvent is often insufficient. Therefore, a mixed-solvent system is typically required.[1]
The ideal approach is to find two miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "insoluble solvent"). For chlorinated cinnamic acids, common pairings include:
-
Ethanol/Water
-
Methanol/Water [2]
-
Acetone/Hexane
-
Ethyl Acetate/Hexane
The key is that the insoluble solvent should not cause the compound to precipitate out too rapidly, which can trap impurities.[2]
Experimental Protocol: Selecting a Mixed-Solvent System
-
Screening: Place ~20-30 mg of your crude material into several test tubes.
-
Soluble Solvent Test: To each tube, add a different potential "soluble solvent" (e.g., ethanol, acetone) dropwise at room temperature until the solid dissolves. Note the approximate volume. The best choice is a solvent that dissolves the compound well, but not excessively.
-
Insoluble Solvent Test: To the dissolved solutions, add a potential "insoluble solvent" (e.g., water, hexane) dropwise until the solution becomes persistently cloudy (turbid).
-
Evaluation: A good system is one where turbidity appears after adding a reasonable volume of the insoluble solvent. If it crashes out immediately, the solubility difference is too great. If it requires a very large volume, the difference is too small.
-
Heating Test: Once a promising pair is identified, repeat the test on a slightly larger scale. Dissolve the compound in a minimum amount of the hot soluble solvent, then add the hot insoluble solvent until turbidity is observed. If the solution clears upon further heating, it is a viable system for recrystallization.
Question: My compound 'oils out' during cooling instead of forming crystals. What is happening and how can I prevent it?
Answer: "Oiling out" occurs when the cooling solution becomes supersaturated at a temperature that is above the melting point of your solid compound. Instead of crystallizing, the compound separates as a liquid phase. This is detrimental to purity as the oil readily dissolves impurities.
Causality & Troubleshooting:
-
High Solute Concentration: The solution is too concentrated, leading to supersaturation at a high temperature.
-
Solution: Re-heat the mixture until the oil redissolves. Add a small amount (5-10% of the total volume) of the hot "soluble solvent" to decrease the concentration and then allow it to cool slowly again.[2]
-
-
Rapid Cooling: Cooling the solution too quickly does not give the molecules sufficient time to orient into a crystal lattice.
-
Solution: Ensure the solution cools to room temperature slowly before moving it to an ice bath. Insulating the flask with glass wool or paper towels can help.
-
-
Inappropriate Solvent System: The boiling point of the solvent may be too high.
-
Solution: Re-evaluate your solvent choice. Select a solvent or solvent mixture with a lower boiling point.
-
Troubleshooting Workflow: Recrystallization Failure
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Start [label="Recrystallization Attempt", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Observe Outcome After Cooling", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; OilingOut [label="Compound 'Oils Out'", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NoCrystals [label="No Crystals Form", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Success [label="Pure Crystals Form", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Oiling Out Path Reheat [label="Re-heat to Dissolve Oil"]; AddSolvent [label="Add More 'Soluble' Solvent (5-10%)"]; CoolSlowly [label="Cool Slowly Again"];
// No Crystals Path CheckClarity [label="Is Solution Clear or Cloudy?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cloudy [label="Cloudy Solution"]; Clear [label="Clear Solution"]; Scratch [label="Scratch Flask with Glass Rod"]; Seed [label="Add a Seed Crystal"]; BoilOff [label="Too Much Solvent:\nBoil Off Some Solvent"]; ReCool [label="Re-cool Slowly"];
Start -> Result; Result -> OilingOut [label="Liquid layer forms"]; Result -> NoCrystals [label="Solution remains clear/cloudy"]; Result -> Success [label="Solid precipitates"];
OilingOut -> Reheat; Reheat -> AddSolvent; AddSolvent -> CoolSlowly; CoolSlowly -> Result;
NoCrystals -> CheckClarity; CheckClarity -> Cloudy [label="Cloudy"]; CheckClarity -> Clear [label="Clear"]; Cloudy -> Scratch; Clear -> Scratch; Scratch -> Seed; Seed -> BoilOff; BoilOff -> ReCool; ReCool -> Result; }
Caption: Troubleshooting logic for common recrystallization issues.
Section 2: Chromatographic Separation Challenges
When recrystallization is insufficient, particularly for separating isomers, chromatography is the method of choice. However, the acidic nature and similar polarities of chlorinated cinnamic acid isomers can lead to frustrating results like peak tailing and co-elution.
Question: I am getting poor resolution between my chlorinated cinnamic acid isomers using reversed-phase HPLC. What are the most critical parameters to adjust?
Answer: For acidic compounds like these, mobile phase pH is the most powerful tool for manipulating retention and selectivity.[3] Additionally, the choice of organic modifier and stationary phase plays a crucial role.
Key Parameters for Optimization:
-
Mobile Phase pH: The pKa of cinnamic acid is around 4.4.[4] Chlorination will slightly alter this, but it remains in a similar range. To ensure the acid is fully protonated (non-ionized) and interacts consistently with the non-polar stationary phase, you must control the pH.
-
Organic Modifier: Acetonitrile and methanol are the most common choices, and they offer different selectivities.
-
Action: If you are using methanol, try switching to acetonitrile, or vice-versa. Acetonitrile often provides sharper peaks due to its lower viscosity.[3] A methodical approach is to run scouting gradients with both solvents to see which provides better initial separation.
-
-
Stationary Phase: While C18 is the workhorse of reversed-phase HPLC, it may not be optimal for separating aromatic isomers.
-
Action: Consider a Phenyl-Hexyl stationary phase. The phenyl groups in the stationary phase can undergo π-π interactions with the aromatic ring of your analytes, offering a different separation mechanism and potentially resolving isomers that co-elute on a C18 column.
-
Table 1: Starting Conditions for HPLC Method Development
| Parameter | Recommended Starting Point | Rationale & Notes |
| Column | C18 or Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm) | Phenyl-Hexyl offers alternative selectivity for aromatic isomers. |
| Mobile Phase A | Water + 0.1% Formic Acid | Ensures pH is well below the pKa (~4.4) to maintain the acid in its protonated form.[3] |
| Mobile Phase B | Acetonitrile or Methanol | Screen both to determine the best selectivity for your specific isomers. |
| Gradient | 5% to 95% B over 15-20 minutes | A good starting point for scouting the required elution strength. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30-40 °C | Elevated temperature can improve efficiency and reduce backpressure.[5] |
| Detection | UV at ~270-280 nm | Chlorinated cinnamic acids have a strong UV chromophore in this region. |
Question: My compound streaks badly on a silica gel TLC plate. How can I get clean spots?
Answer: Streaking (or tailing) of acidic compounds on silica gel is a classic problem caused by strong, non-ideal interactions between the carboxylic acid group and the acidic silanol groups (Si-OH) on the silica surface.
Solutions:
-
Acidify the Mobile Phase: Just as with HPLC, adding a small amount of acid to your eluent will suppress the ionization of your compound.
-
Action: Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., a mixture of hexane and ethyl acetate). The acid in the mobile phase protonates the analyte and occupies the active sites on the silica, allowing your compound to move up the plate in a more defined band.
-
-
Use a More Polar Solvent System: If the compound is not moving off the baseline, the eluent is not polar enough to displace it from the stationary phase.
-
Action: Increase the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).
-
Section 3: Isomer Management and Control
Cinnamic acids exist as cis (Z) and trans (E) geometric isomers. The trans isomer is almost always the thermodynamically more stable and desired product.[4] However, exposure to UV light (including sunlight) can cause isomerization, complicating purification.[6]
Question: My NMR spectrum shows a mixture of cis and trans isomers. How can I isolate the pure trans isomer?
Answer: Since the trans isomer is more stable, you can often push the equilibrium in its favor and then use its differing physical properties (solubility, crystal packing) to isolate it.
-
Isomerization to the trans Form: The trans isomer can often be favored by providing a pathway for equilibration.
-
Protocol: Dissolve the isomeric mixture in a suitable solvent (e.g., methanol, acetone). Add a catalytic amount of iodine (a few small crystals) and gently heat the solution at 50°C or expose it to incandescent light for 10-30 minutes. The iodine facilitates the rotation around the double bond, enriching the more stable trans isomer.[6]
-
-
Purification by Recrystallization: The trans isomer is typically less soluble than the cis isomer due to its more regular shape, which allows for more efficient packing into a crystal lattice.
-
Protocol: After the isomerization step, remove the iodine (e.g., by washing with a dilute sodium thiosulfate solution if necessary) and then perform a careful recrystallization. The less soluble trans isomer should crystallize out preferentially, leaving the cis isomer in the mother liquor.
-
Logic Diagram: Isomer Separation Strategy
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Start [label="Crude Product\n(Cis/Trans Mixture)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isomerize [label="Isomerize to Enrich Trans Isomer\n(cat. Iodine, heat)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Recrystallize [label="Perform Careful Recrystallization"]; Filter [label="Vacuum Filtration"]; Solid [label="Collected Crystals\n(Enriched Trans Isomer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Liquid [label="Mother Liquor\n(Enriched Cis Isomer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze Purity\n(HPLC, NMR, MP)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Pure [label="Pure Trans Isomer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Repurify [label="Not Pure: Repeat Process"];
Start -> Isomerize; Isomerize -> Recrystallize; Recrystallize -> Filter; Filter -> Solid; Filter -> Liquid; Solid -> Analyze; Analyze -> Pure [label="Meets Spec"]; Analyze -> Repurify [label="Fails Spec"]; Repurify -> Isomerize; }
Caption: Workflow for isolating the thermodynamically stable trans isomer.
Section 4: Purity Verification and Analysis
Confirming the purity of your final product requires a multi-technique approach. A single method is rarely sufficient to declare a compound "pure."
Question: What combination of analytical techniques should I use to confidently assess the purity of my final chlorinated cinnamic acid product?
Answer: A combination of chromatographic and spectroscopic methods, along with a physical property measurement, provides the most robust validation of purity.[7]
Table 2: Recommended Analytical Suite for Purity Confirmation
| Technique | Principle | What It Tells You |
| HPLC-UV | Chromatographic separation based on polarity. | Quantitative Purity (Assay): Determines the area % of the main peak relative to all other peaks. Excellent for detecting non-volatile impurities and isomers.[5][7] |
| ¹H NMR Spectroscopy | Nuclear magnetic resonance of protons. | Structural Confirmation & Isomeric Ratio: Confirms the chemical structure is correct. Integration of characteristic peaks for cis and trans isomers can quantify their ratio. |
| LC-MS | Liquid Chromatography-Mass Spectrometry. | Molecular Weight & Impurity ID: Confirms the molecular weight of the main peak and provides mass data for unknown impurity peaks, aiding in their identification.[8] |
| Melting Point Analysis | Determination of the solid-to-liquid transition temperature range. | Indication of Purity: A sharp, narrow melting range (e.g., within 1-2 °C) that matches the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting range.[7][9] |
References
-
A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. (n.d.). National Center for Biotechnology Information. [Link]
-
Efficient Counter-Current Chromatographic Isolation and Structural Identification of Two New Cinnamic Acids from Echinacea Purpurea. (2012). RSC Publishing. [Link]
-
Analyses of chlorogenic acids and related cinnamic acid derivatives from Nicotiana tabacum tissues with the aid of UPLC-QTOF-MS/MS based on the in-source collision-induced dissociation method. (2014). Chemistry Central Journal. [Link]
- Converting method for cis and trans isomers of cinnamic acid compound. (n.d.).
-
What is the solubility of cinnamic derivatives in different solvents?. (2026). SHINY. [Link]
-
Purification of Cinnamic Acid by Recrystallization from Mixed Solvents Objective. (2023). Brainly. [Link]
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]
-
Cinnamic acid. (n.d.). Wikipedia. [Link]
Sources
- 1. brainly.com [brainly.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN105884618A - Converting method for cis and trans isomers of cinnamic acid compound - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analyses of chlorogenic acids and related cinnamic acid derivatives from Nicotiana tabacum tissues with the aid of UPLC-QTOF-MS/MS based on the in-source collision-induced dissociation method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Peak Tailing in HPLC of Fluorinated Organic Acids
Welcome to the Technical Support Center dedicated to addressing a persistent challenge in analytical chemistry: the peak tailing of fluorinated organic acids in High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter this issue and seek robust, scientifically-grounded solutions. Here, we move beyond generic advice to provide in-depth, actionable strategies rooted in the principles of chromatography.
Understanding the Challenge: Why Do Fluorinated Organic Acids Tali?
Fluorinated organic acids are a class of compounds with unique chemical properties that can make them particularly susceptible to poor peak shape in reversed-phase HPLC. The primary cause of peak tailing is often multifaceted, stemming from a combination of secondary interactions with the stationary phase, suboptimal mobile phase conditions, and even interactions with the HPLC hardware itself.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common causes of peak tailing for fluorinated organic acids?
A1: Peak tailing for these compounds is typically a result of one or more of the following factors:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of silica-based stationary phases are a primary culprit.[1][2][3] These acidic silanols can interact with the polar functional groups of your fluorinated organic acid, leading to a secondary retention mechanism that broadens the peak.
-
Mobile Phase pH: If the mobile phase pH is not appropriately controlled, your analyte can exist in both ionized and un-ionized forms, resulting in peak broadening and tailing.[4][5][6]
-
Metal Chelation: Trace metal contaminants within the silica matrix of the column or from stainless-steel components of the HPLC system (like frits and tubing) can act as Lewis acids and chelate with the fluorinated organic acids, causing significant peak tailing.[7][8][9]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape, often fronting, but can also contribute to tailing.[3][10][11]
Q2: How can I use mobile phase additives to improve the peak shape of my fluorinated organic acid?
A2: Mobile phase additives are a powerful tool to mitigate peak tailing. The most common and effective approach is the use of a small concentration of a strong acid to suppress the ionization of residual silanols on the stationary phase.
Trifluoroacetic Acid (TFA): A Double-Edged Sword
Trifluoroacetic acid (TFA) is a widely used additive for improving the peak shape of acidic and basic compounds.[12][13] It acts as an ion-pairing agent and effectively masks the active silanol groups.[14][15] A typical concentration of 0.1% (v/v) TFA in the mobile phase is a good starting point.[12][13]
However, TFA can cause significant ion suppression in mass spectrometry (MS) detection, making it less than ideal for LC-MS applications.[13][14][16]
Formic Acid: A More MS-Friendly Alternative
Formic acid is a common alternative to TFA, especially for LC-MS work, as it is less likely to cause ion suppression.[16] However, it is a weaker acid than TFA and may not be as effective at suppressing silanol interactions, potentially leading to more peak tailing compared to TFA.[14]
Difluoroacetic Acid (DFA) and Other Alternatives
Difluoroacetic acid (DFA) has emerged as a compromise between TFA and formic acid.[16][17][18][19] It provides better chromatographic performance than formic acid and causes less ion suppression than TFA.[14][16] Other perfluorinated carboxylic acids like pentafluoropropionic acid (PFPA) and heptafluorobutyric acid (HFBA) can also be used as ion-pairing reagents.[20][21][22][23]
| Mobile Phase Additive | Typical Concentration | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Excellent peak shape, effective silanol masking | Strong ion suppression in MS |
| Formic Acid (FA) | 0.1% | Good MS compatibility | Less effective at reducing peak tailing compared to TFA |
| Difluoroacetic Acid (DFA) | 0.05% - 0.1% | Good compromise between peak shape and MS compatibility | Some ion suppression still observed |
| Pentafluoropropionic Acid (PFPA) | 0.05% - 0.1% | Can offer different selectivity | Ion suppression in MS |
| Heptafluorobutyric Acid (HFBA) | 0.05% - 0.1% | Stronger ion-pairing agent | Significant ion suppression in MS |
Experimental Protocol: Optimizing Mobile Phase Additive Concentration
Objective: To systematically evaluate the effect of different mobile phase additives and their concentrations on the peak shape of a target fluorinated organic acid.
Materials:
-
HPLC system with UV or MS detector
-
Analytical column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
Mobile Phase A: 0.1% (v/v) additive in water
-
Mobile Phase B: Acetonitrile
-
Standard solution of the fluorinated organic acid in a suitable solvent
Procedure:
-
Prepare Mobile Phases: Prepare a series of aqueous mobile phases (Mobile Phase A) containing different concentrations of the chosen additive (e.g., 0.05%, 0.1%, and 0.2% TFA, FA, or DFA).
-
Equilibrate the System: Equilibrate the column with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) for at least 15-20 column volumes.
-
Inject Standard: Inject a known concentration of the fluorinated organic acid standard.
-
Run Gradient: Run a suitable gradient to elute the analyte.
-
Evaluate Peak Shape: Analyze the resulting chromatogram and calculate the tailing factor for the peak of interest. A tailing factor close to 1 indicates a symmetrical peak.
-
Repeat: Repeat steps 2-5 for each mobile phase additive and concentration.
-
Compare Results: Compare the tailing factors obtained with each mobile phase to determine the optimal conditions for your analysis.
Q3: What type of HPLC column is best suited for analyzing fluorinated organic acids?
A3: The choice of HPLC column is critical for achieving good peak shape. While standard C18 columns can be used, several other types of stationary phases are often more suitable for these challenging analytes.
-
End-capped C18 Columns: These columns have been treated to reduce the number of accessible silanol groups, thereby minimizing secondary interactions.[2][24]
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the residual silanols and can provide alternative selectivity.[25]
-
Fluorinated Phases (e.g., C8-Fluorine): These columns can offer unique selectivity for fluorinated compounds and may reduce secondary interactions.[26][27]
-
Hybrid Silica Columns: These columns are made from a hybrid organic/inorganic particle that is more resistant to high pH and can have lower silanol activity.
Caption: Choosing the right column chemistry is key to minimizing peak tailing.
Q4: My peak tailing persists even after optimizing the mobile phase and column. What else could be the problem?
A4: If you have addressed mobile phase and column issues, it's time to consider the HPLC system itself as a potential source of the problem.
The Hidden Impact of Metal Contamination
Standard stainless-steel components in your HPLC system, such as tubing, frits, and even the column body itself, can be a source of metal ions that can chelate with your fluorinated organic acid.[3][8] This interaction can lead to severe peak tailing that is difficult to resolve with mobile phase or column changes alone.
The Solution: Bio-Inert and Metal-Free Systems
The most effective way to eliminate metal-related peak tailing is to use a bio-inert or metal-free HPLC system. These systems are constructed with materials like PEEK (polyetheretherketone) or have metal surfaces that are coated with an inert material to prevent interaction with the sample and mobile phase.
Caption: Bio-inert systems can prevent metal-induced peak tailing.
Troubleshooting Workflow: A Step-by-Step Guide
When faced with peak tailing, a systematic approach is the most efficient way to identify and resolve the issue.
Caption: A logical workflow for troubleshooting peak tailing.
References
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]
-
What is TFA and when should I use it - Primer. MTC USA. [Link]
-
Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins. Separation Science. [Link]
-
Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography – Mass spectrometry. ResearchGate. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. HPLC Chromatography. [Link]
-
Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry. PubMed. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]
-
Why is trifluoroacetic acid (TFA) used in c-18 column? ResearchGate. [Link]
-
Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]
-
Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Waters. [Link]
-
BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns. [Link]
-
HPLC Troubleshooting Guide - Download. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
-
Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek. [Link]
-
Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]
-
Exploring the Role of pH in HPLC Separation. Veeprho. [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]
-
Why it matters and how to get good peak shape. Agilent. [Link]
-
Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. [Link]
-
Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]
-
Improved Peak Shapes for Basic Analytes with InfinityLab Poroshell 120 CS-C18 Columns. Agilent. [Link]
-
Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. PubMed. [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
C8-Fluorine HPLC Column. Hawach Scientific. [Link]
-
Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent. [Link]
-
Separation of Organic Acids on an Agilent Polaris C18-A Column. [Link]
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MTC USA. [Link]
-
Prevail™ Organic Acid HPLC Columns. [Link]
-
HPLC Delay Columns for PFC or PFAS Analysis. Agilent. [Link]
-
Why heavy metals produces peak tailing on reversed phase columns (ODS)? [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
HPLC Peak Shape. Scribd. [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 5. veeprho.com [veeprho.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. silcotek.com [silcotek.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. What is TFA and when should I use it - Primer [mtc-usa.com]
- 13. researchgate.net [researchgate.net]
- 14. support.waters.com [support.waters.com]
- 15. Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification? | AAT Bioquest [aatbio.com]
- 16. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]
- 17. sepscience.com [sepscience.com]
- 18. researchgate.net [researchgate.net]
- 19. Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HPLC Ion Pair Reagents | Fisher Scientific [fishersci.fi]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tcichemicals.com [tcichemicals.com]
- 24. acdlabs.com [acdlabs.com]
- 25. lcms.cz [lcms.cz]
- 26. hawach.com [hawach.com]
- 27. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: NMR Troubleshooting for Halogenated Aromatics
Welcome to the Advanced NMR Facility Support Portal. As a Senior Application Scientist, I have designed this knowledge base to help researchers and drug development professionals navigate the unique quantum mechanical and relativistic phenomena that complicate the NMR spectra of halogenated aromatic compounds. Below, you will find diagnostic workflows, mechanistic explanations, and self-validating protocols to ensure absolute confidence in your structural elucidations.
Diagnostic Workflow for Halogenated Spectra
When dealing with halogenated aromatics, standard predictive heuristics often fail. Use the following logic tree to diagnose and resolve anomalous spectral features before assuming your synthesis has failed.
Caption: Diagnostic workflow for identifying halogen-induced NMR spectral anomalies.
Quantitative Reference Data
To establish a baseline for your expectations, consult the empirical parameters below. Notice how the physical properties of the halogens directly dictate the primary spectral complications you will encounter.
| Halogen | Dominant Isotope(s) | Nuclear Spin ( | Quadrupole Moment ( | Typical | Primary Spectral Complication |
| Fluorine | 1/2 | 0 | ~163.0 | Extensive scalar | |
| Chlorine | 3/2 | -0.08, -0.06 | ~134.2 | Mild line broadening via quadrupolar relaxation. | |
| Bromine | 3/2 | +0.31, +0.26 | ~122.6 | Moderate shielding; severe quadrupolar broadening. | |
| Iodine | 5/2 | -0.79 | ~94.4 (often lower) | Extreme SO-HALA shielding; severe broadening. |
Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: I synthesized an iodoarene, but I cannot find the ipso-carbon peak in the expected aromatic region (110–150 ppm). Did my reaction fail?
Scientist Answer: Not necessarily. You are likely observing the Spin-Orbit Heavy-Atom on the Light-Atom (SO-HALA) effect . Unlike lighter elements that deshield adjacent carbons via electron-withdrawing inductive effects, heavy halogens like iodine and bromine introduce strong relativistic spin-orbit coupling.
-
The Causality: The massive relativistic core of the iodine atom accelerates its inner electrons, causing a contraction of
-orbitals and an expansion of / -orbitals. When placed in a magnetic field, the spin-orbit coupling mixes the singlet ground state with excited triplet states. Because the high-lying occupied nonbonding orbitals of iodine have -symmetry relative to the C–I bond, this induces a localized magnetic field that strongly opposes the spectrometer's external field 1. The result is a massive shielding effect, often shifting the ipso-carbon upfield by 30–50 ppm, sometimes pushing it entirely into the aliphatic region 2. Look for your missing carbon between 80–100 ppm.
Q2: My bromobenzene derivative shows a very broad, unresolved "hump" for the ortho-protons, and the ipso-carbon is barely above the noise floor. How do I fix this?
Scientist Answer: This is a classic manifestation of quadrupolar line broadening . Bromine (
-
The Causality: The asymmetric charge distribution of the halogen interacts strongly with the Electric Field Gradient (EFG) generated by the C–X bond. As your molecule tumbles in solution, this EFG fluctuates, inducing highly efficient spin-lattice relaxation (an extremely short
time) for the halogen nucleus. Because the halogen is rapidly flipping between spin states, the adjacent C or H nuclei experience a fluctuating local magnetic field. According to the Heisenberg uncertainty principle ( ), the short lifetime of these spin states creates uncertainty in the transition energy, which manifests as severe line broadening 3. You can resolve this by altering the temperature (see Protocol below).
Q3: My C spectrum of a fluorinated aromatic compound is an unreadable forest of doublets and quartets. Why is this happening?
Scientist Answer: Fluorine (
-
The Causality: Because of its high
and 100% abundance, F couples strongly through the -bond framework (scalar -coupling) and even through space. In a standard proton-decoupled C spectrum, the F nuclei are not decoupled. Therefore, a single trifluoromethyl (-CF ) group will split the attached carbon into a large quartet ( Hz), the ipso-carbon into a smaller quartet ( Hz), and the ortho-carbons into fine quartets ( Hz) 4. To simplify the spectrum, you must utilize specialized decoupling hardware.
Self-Validating Experimental Protocols
SOP: High-Resolution Acquisition of Halogenated Aromatics
Do not rely on default spectrometer parameters when analyzing heavy or quadrupolar halogens. Follow this self-validating sequence to guarantee high-fidelity data.
Step 1: Optimize the Relaxation Delay (
-
Action: Set your
C relaxation delay ( ) to seconds. -
Causality: Halogenated ipso-carbons are quaternary. Lacking directly attached protons, they cannot undergo efficient dipole-dipole relaxation, resulting in exceptionally long
relaxation times. If is too short, the magnetization of the ipso-carbon will not fully recover between scans, causing the signal to saturate and vanish into the baseline. -
Validation Checkpoint: Run a preliminary 4-scan
C spectrum. Integrate the ipso-carbon against a known protonated aromatic carbon. If the ipso integral is of the protonated carbon, your is still too short. Increase until the integration ratio stabilizes.
Step 2: Temperature Modulation for Quadrupolar Broadening (Cl, Br, I)
-
Action: If signals adjacent to a Cl, Br, or I atom are broadened, increase the probe temperature by 20–30 °C (ensure you remain below the boiling point of your deuterated solvent).
-
Causality: Increasing the thermal energy increases the rate of molecular tumbling (decreasing the rotational correlation time,
). Faster tumbling averages out the fluctuations of the Electric Field Gradient (EFG) more rapidly. This pushes the quadrupolar relaxation into the "fast-exchange" regime, effectively self-decoupling the halogen from the adjacent C or H nuclei and sharpening the peaks. -
Validation Checkpoint: Measure the Full-Width at Half-Maximum (FWHM) of the broadened peak at room temperature. Heat the sample, re-shim the magnet, and re-acquire. A measurable reduction in the FWHM confirms successful quadrupolar averaging.
Step 3: Inverse-Gated
-
Action: If your probe supports triple resonance (e.g., H-C-F), set up a
C acquisition with simultaneous H continuous decoupling and F inverse-gated decoupling. -
Causality: Applying a decoupling pulse at the
F resonant frequency collapses the complex multiplets into sharp singlets. However, because F has a negative gyromagnetic ratio relative to C in some cross-relaxation pathways, continuous F decoupling can induce a negative Nuclear Overhauser Effect (NOE), which may invert or completely nullify your carbon signals. Inverse-gated decoupling (turning the F decoupler ON only during acquisition and OFF during the relaxation delay) removes the scalar coupling without allowing the NOE to build up. -
Validation Checkpoint: Overlay the standard
C spectrum with the F-decoupled spectrum. The successful execution is validated when all quartets/doublets collapse into singlets with no loss of signal-to-noise ratio.
References
-
Relativistic heavy-neighbor-atom effects on NMR shifts: Concepts and trends across the periodic table. Publikace UTB. Available at:[Link]
-
Supramolecular covalency of halogen bonds revealed by NMR contact shifts in paramagnetic cocrystals. RSC Publishing. Available at: [Link]
-
Consequences of nuclei with quadrupole moments in NMR. Department of Chemistry, DU. Available at: [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC / NIH. Available at: [Link]
Sources
- 1. publikace.k.utb.cz [publikace.k.utb.cz]
- 2. Supramolecular covalency of halogen bonds revealed by NMR contact shifts in paramagnetic cocrystals - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05769H [pubs.rsc.org]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3,6-Dichloro-2-fluorocinnamic Acid
Welcome to the technical support center for the synthesis of 3,6-dichloro-2-fluorocinnamic acid. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this and structurally related compounds. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during scale-up operations. Our focus is on providing scientifically sound, field-proven insights to ensure the robustness and reproducibility of your synthesis.
Introduction: The Synthetic Challenge
3,6-Dichloro-2-fluorocinnamic acid is a key building block in the development of various pharmaceuticals and agrochemicals. Its synthesis, typically achieved via a Knoevenagel-Doebner condensation, presents unique challenges, particularly during scale-up. The starting material, 3,6-dichloro-2-fluorobenzaldehyde, possesses significant steric hindrance due to two ortho substituents (a fluorine and a chlorine atom) flanking the aldehyde group. This steric impediment, combined with the electronic effects of the halogen substituents, can lead to sluggish reaction rates, incomplete conversion, and the formation of impurities, complicating purification and impacting overall yield. This guide provides a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3,6-Dichloro-2-fluorocinnamic acid? A1: The most prevalent and well-established method is the Knoevenagel-Doebner condensation. This reaction involves the condensation of 3,6-dichloro-2-fluorobenzaldehyde with malonic acid, catalyzed by a weak organic base like piperidine in a high-boiling solvent such as pyridine. The pyridine also facilitates the decarboxylation of the intermediate dicarboxylic acid to yield the final cinnamic acid derivative[1][2].
Q2: Why is the reaction often slow or incomplete? A2: The primary reason is the steric hindrance caused by the chlorine and fluorine atoms at the C2 and C6 positions of the benzaldehyde ring. These bulky groups physically obstruct the nucleophilic attack of the deprotonated malonic acid (enolate) on the aldehyde's carbonyl carbon[3]. This increases the activation energy of the reaction, requiring more forcing conditions like higher temperatures and longer reaction times to achieve good conversion.
Q3: What are the typical impurities I should expect? A3: Common impurities include unreacted 3,6-dichloro-2-fluorobenzaldehyde, the intermediate (3,6-dichloro-2-fluorobenzylidene)malonic acid if decarboxylation is incomplete, and potentially side-products from self-condensation of the aldehyde, although this is less common under standard Knoevenagel conditions. Residual solvents like pyridine can also be a significant impurity if not adequately removed during workup.
Q4: Is it necessary to use pyridine as the solvent? A4: While pyridine is traditionally used because it effectively acts as both a high-boiling solvent and a catalyst for the decarboxylation step, greener, solvent-free alternatives have been developed[4]. For instance, heating a mixture of the aldehyde, malonic acid, and a catalytic amount of ammonium bicarbonate or piperidine neat can also yield the desired product, often with simpler workup procedures[4]. However, for sterically hindered substrates, the traditional pyridine method often provides more reliable results.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific problems you may encounter during the synthesis and provides a logical framework for troubleshooting.
Problem 1: Low or No Product Yield
Question: My reaction has run for the specified time, but TLC and subsequent analysis show very low conversion of the starting aldehyde. What are the likely causes and how can I fix this?
Answer: Low yield in this specific Knoevenagel condensation is a frequent issue, almost always tied to the sterically hindered nature of 3,6-dichloro-2-fluorobenzaldehyde. Here is a systematic approach to diagnose and resolve the problem:
-
Causality: The ortho-substituents (Cl and F) create a "steric shield" around the carbonyl carbon, making it difficult for the bulky malonic acid enolate to attack. Furthermore, the reaction is an equilibrium, and the water produced as a byproduct can inhibit the forward reaction[5].
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the malonic acid is dry and the pyridine and piperidine are free of excessive water. The starting aldehyde should be of high purity.
-
Increase Reaction Temperature & Time: Sterically hindered reactions require more energy to overcome the activation barrier. Gradually increase the reflux temperature. If using pyridine (b.p. 115 °C), ensure a steady reflux is maintained. Extend the reaction time significantly, monitoring by TLC every 4-6 hours. Reactions with hindered aldehydes can sometimes require 24 hours or more for completion.
-
Ensure Efficient Water Removal: While not standard in a simple reflux setup, for particularly stubborn reactions, using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene, though this would change the reaction system) can drive the equilibrium toward the product. This is a more advanced technique to consider if temperature and time adjustments fail.
-
Catalyst Concentration: Ensure a sufficient catalytic amount of piperidine is used. For a 100 mmol scale reaction, 5-10 mmol of piperidine is a reasonable starting point.
-
Problem 2: Incomplete Decarboxylation
Question: I have successfully formed the condensation product, but I am isolating the intermediate dicarboxylic acid, not the final 3,6-Dichloro-2-fluorocinnamic acid. How do I promote complete decarboxylation?
Answer: The isolation of the intermediate (3,6-dichloro-2-fluorobenzylidene)malonic acid indicates that the condensation step is working, but the subsequent elimination of CO₂ is failing.
-
Causality: Decarboxylation is a thermally driven process, often catalyzed by pyridine[2]. Insufficient temperature or reaction time is the most common cause. The stability of the intermediate can also play a role.
-
Troubleshooting Steps:
-
Increase Reflux Time and Temperature: The most direct solution is to continue heating the reaction mixture. The decarboxylation often requires prolonged heating after the initial condensation is complete. Ensure the reaction temperature is high enough (refluxing pyridine is typically sufficient).
-
Post-Workup Heating: If you have already isolated the intermediate dicarboxylic acid, you can subject it to decarboxylation in a separate step. Dissolve the intermediate in a high-boiling solvent like pyridine or DMF and heat it until CO₂ evolution ceases (as observed by bubbling).
-
Acidification Step: During the acidic workup, vigorous stirring and sufficient time can sometimes aid the decarboxylation of any remaining intermediate, although this is less reliable than thermal methods.
-
Problem 3: Product Purification Challenges
Question: My crude product is an impure solid, and recrystallization is not effectively removing the unreacted aldehyde or other impurities. What purification strategy do you recommend?
Answer: Purifying polar aromatic acids can be challenging due to similar polarities between the product and certain impurities.
-
Causality: The starting aldehyde and the final acid product, while having different functional groups, are both relatively polar, halogenated aromatic compounds. This can lead to co-crystallization or similar solubility profiles in many common solvents, making separation by simple recrystallization difficult.
-
Troubleshooting Steps:
-
Optimize Recrystallization Solvent: Systematically screen for a recrystallization solvent system. The ideal solvent should dissolve the product and impurities when hot but allow only the pure product to crystallize upon cooling. Test solvents like ethanol/water mixtures, acetic acid/water, toluene, or ethyl acetate/hexane.
-
Acid-Base Extraction: This is a highly effective method to separate the acidic product from the neutral starting aldehyde.
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Extract the organic layer with an aqueous base solution (e.g., 1M sodium carbonate or sodium bicarbonate). The acidic product will move to the aqueous layer as its sodium salt, while the neutral aldehyde remains in the organic layer.
-
Separate the layers. The organic layer containing the aldehyde can be discarded or recovered.
-
Slowly acidify the aqueous layer with cold 2-4M HCl with vigorous stirring. The pure 3,6-Dichloro-2-fluorocinnamic acid will precipitate out.
-
Collect the solid by vacuum filtration, wash with cold water to remove salts, and dry thoroughly.
-
-
Column Chromatography: If acid-base extraction fails to provide sufficient purity, column chromatography is a final option. Use silica gel as the stationary phase and a solvent system like hexane/ethyl acetate with a small amount of acetic acid to keep the carboxylic acid protonated and prevent streaking on the column.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 3,6-Dichloro-2-fluorocinnamic Acid
This protocol is based on the robust Knoevenagel-Doebner methodology, adapted for a sterically hindered substrate.
Reagents & Equipment:
-
3,6-dichloro-2-fluorobenzaldehyde
-
Malonic Acid (reagent grade, dry)
-
Pyridine (anhydrous)
-
Piperidine (reagent grade)
-
Hydrochloric Acid (HCl), concentrated
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, dissolve 3,6-dichloro-2-fluorobenzaldehyde (e.g., 19.1 g, 100 mmol) in pyridine (150 mL).
-
Addition of Reagents: To the stirred solution, add malonic acid (15.6 g, 150 mmol, 1.5 eq). After the malonic acid has dissolved, add piperidine (2.5 mL, ~25 mmol, 0.25 eq) dropwise.
-
Reaction: Heat the mixture to a vigorous reflux (approx. 115-120 °C) using a heating mantle. The solution will likely change color.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate with 1% acetic acid). The disappearance of the starting aldehyde spot indicates the completion of the condensation. Due to steric hindrance, allow the reaction to reflux for at least 12-24 hours. Continue refluxing until CO₂ evolution (from decarboxylation) has ceased.
-
Workup - Quenching: After cooling the reaction mixture to room temperature, slowly and carefully pour it into a beaker containing a stirred mixture of crushed ice (400 g) and concentrated HCl (150 mL). This step neutralizes the pyridine and precipitates the crude product.
-
Isolation: Stir the resulting slurry for 30-60 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. This is crucial to remove pyridine hydrochloride salts.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.
Protocol 2: Purification by Acid-Base Extraction & Recrystallization
-
Dissolution: Dissolve the crude, dried product in ethyl acetate (approx. 300-400 mL).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous sodium bicarbonate solution (3 x 150 mL). Combine the aqueous layers.
-
Re-acidification: Cool the combined aqueous layer in an ice bath and slowly acidify to pH 1-2 by adding concentrated HCl dropwise with vigorous stirring. A white precipitate of the pure product will form.
-
Final Isolation: Collect the purified solid by vacuum filtration, wash with a generous amount of cold deionized water, and dry under vacuum at 60 °C.
-
Recrystallization (Optional): For obtaining material of the highest purity, the acid-washed product can be recrystallized from a suitable solvent system like an ethanol/water mixture.
Table 1: Reaction Parameters & Expected Outcome
| Parameter | Value | Rationale |
|---|---|---|
| Starting Material | 3,6-dichloro-2-fluorobenzaldehyde | Key aromatic aldehyde precursor. |
| Reagent | Malonic Acid (1.5 eq) | Provides the two-carbon extension. A slight excess drives the reaction forward. |
| Catalyst | Piperidine (0.25 eq) | Basic catalyst to deprotonate malonic acid, initiating the condensation[1][5]. |
| Solvent | Pyridine | High-boiling solvent and aids in the decarboxylation step[2]. |
| Temperature | Reflux (~115 °C) | Elevated temperature is required to overcome the steric hindrance of the substrate[3]. |
| Reaction Time | 12 - 24 hours | Extended time is necessary for complete conversion of the sterically hindered aldehyde. |
| Expected Yield | 65-80% (after purification) | Yields can vary based on reaction scale and efficiency of the workup. |
| Expected Product | White to off-white crystalline solid | Typical appearance of pure cinnamic acid derivatives. |
Process & Workflow Visualization
The following diagrams illustrate the key workflows and decision-making processes in the synthesis.
Caption: Experimental workflow for the synthesis of 3,6-Dichloro-2-fluorocinnamic acid.
Caption: Troubleshooting decision tree for low reaction yield.
References
-
Chemistry Learner. (2020, May 29). Knoevenagel Condensation: Definition, Examples and Mechanism. [Link]
-
PrepChem. (n.d.). Synthesis of trans 3-fluorocinnamic acid. Retrieved March 7, 2026, from [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). PharmaTutor. [Link]
-
Royal Society of Chemistry. (2012). Supplementary Information. [Link]
- Google Patents. (n.d.). CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid.
-
PubChemLite. (n.d.). 3,6-dichloro-2-fluorobenzaldehyde (C7H3Cl2FO). Retrieved March 7, 2026, from [Link]
-
van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews. [Link]
- Google Patents. (n.d.). CN102633625B - Preparation method of fluorocinnamic acid.
-
Taylor & Francis Online. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry Letters and Reviews. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved March 7, 2026, from [Link]
Sources
Validation & Comparative
Comparing biological activity of mono- vs. di-chlorinated cinnamic acids
Topic: Comparing Biological Activity of Mono- vs. Di-Chlorinated Cinnamic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the realm of medicinal chemistry, cinnamic acid (CA) scaffolds are privileged structures. While naturally occurring hydroxy-cinnamates (e.g., caffeic, ferulic acid) are renowned for antioxidant properties, chlorinated derivatives are engineered primarily for antimicrobial and cytotoxic (anticancer) efficacy.
This guide objectively compares Mono-chlorinated (specifically 4-Cl-CA) and Di-chlorinated (specifically 3,4-diCl-CA) cinnamic acids.
The Verdict:
-
Antimicrobial Potency: Di-chlorinated > Mono-chlorinated . The addition of a second chlorine atom significantly increases lipophilicity (LogP), enhancing bacterial membrane penetration.
-
Cytotoxicity: Di-chlorinated > Mono-chlorinated . 3,4-diCl derivatives generally exhibit lower IC50 values against cancer cell lines due to superior cellular uptake and hydrophobic interaction with target proteins.
-
Antioxidant Activity: Negligible for both . Unlike their hydroxylated counterparts, chlorinated CAs lack the phenolic hydrogen-donating capacity required for radical scavenging.
Chemical Landscape & Physicochemical Properties[1][2][3][4][5]
The primary driver of biological difference between these two classes is Lipophilicity . The chlorine atom is an electron-withdrawing lipophilic substituent.
| Feature | 4-Chlorocinnamic Acid (Mono) | 3,4-Dichlorocinnamic Acid (Di) | Impact on Bioactivity |
| Structure | Phenyl ring substituted at para position.[1] | Phenyl ring substituted at meta and para positions. | Steric bulk increases in Di-Cl. |
| LogP (Est.) | ~2.7 - 2.9 | ~3.3 - 3.6 | Higher LogP = Better membrane permeability. |
| Electronic Effect | Electron Withdrawing (Inductive) | Stronger Electron Withdrawing | Increases acidity of the carboxylic tail; alters binding affinity. |
Comparative Biological Activity[4][6][7][8]
A. Antimicrobial Activity
Mechanism: The primary mode of action for chlorinated CAs is membrane disruption .[2][3][4] The lipophilic phenyl ring inserts into the bacterial lipid bilayer, causing leakage of cytoplasmic contents (nucleotides, proteins) and dissipation of the proton motive force.
-
Mono-Chlorinated (4-Cl):
-
Shows moderate activity against Gram-positive bacteria (S. aureus).
-
Data: MIC values for the free acid are often high (>500 µg/mL), but ester/amide derivatives can reach 128–256 µg/mL.
-
-
Di-Chlorinated (3,4-diCl):
-
Superior Potency: The increased lipophilicity allows for more efficient intercalation into the lipid bilayer.
-
Broader Spectrum: 3,4-dichlorocinnamanilides have been shown to be effective against resistant strains (e.g., MRSA) where mono-chlorinated variants fail.
-
Data: Derivatives often exhibit MICs in the range of 4–32 µg/mL, significantly more potent than the mono-variant.
-
B. Anticancer (Cytotoxic) Activity
Mechanism: Induction of Apoptosis .[3] Chlorinated CAs modulate signaling pathways (e.g., downregulation of Bcl-2, upregulation of Bax) and inhibit Matrix Metalloproteinases (MMPs) involved in metastasis.
-
Mono-Chlorinated:
-
Exhibits baseline cytotoxicity. Often used as a control in SAR studies.
-
IC50 values against HeLa or MCF-7 cells are typically in the high micromolar range (50–100 µM).
-
-
Di-Chlorinated:
-
Enhanced Cytotoxicity: The 3,4-dichloro substitution pattern is a pharmacophoric sweet spot. It enhances hydrophobic interactions with protein binding pockets (e.g., HDACs or specific kinases).
-
IC50 values for optimized derivatives can drop to low micromolar levels (<10 µM).
-
C. Antioxidant Activity
Critical Note: Neither mono- nor di-chlorinated cinnamic acids are effective antioxidants. The antioxidant mechanism of cinnamic acids relies on Phenolic Hydroxyl (–OH) groups to donate hydrogen atoms to free radicals (HAT mechanism). Chlorine atoms cannot perform this function.
-
Research Tip: If antioxidant activity is required, look to Caffeic Acid (3,4-dihydroxy) or Ferulic Acid (3-methoxy-4-hydroxy), not chlorinated variants.
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the causality between chlorination, physicochemical changes, and observed biological outcomes.
Caption: SAR logic flow demonstrating how di-chlorination enhances potency via lipophilicity and binding affinity.
Experimental Protocols
Protocol A: Synthesis of 3,4-Dichlorocinnamic Acid (Knoevenagel Condensation)
This protocol is self-validating via TLC monitoring and melting point determination.
Reagents:
-
3,4-Dichlorobenzaldehyde (10 mmol)
-
Malonic acid (20 mmol)
-
Pyridine (5 mL)
-
Piperidine (5 drops) or DABCO (catalytic amount)
Step-by-Step:
-
Setup: In a 50 mL round-bottom flask, dissolve 3,4-dichlorobenzaldehyde (1.75 g) and malonic acid (2.08 g) in pyridine (5 mL).
-
Catalysis: Add 5 drops of piperidine.
-
Reflux: Heat the mixture to 80–100°C under reflux for 2–4 hours.
-
Validation: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Disappearance of the aldehyde spot indicates completion.
-
-
Quenching: Cool the mixture to room temperature and pour into ice-cold HCl (10%, 50 mL) with vigorous stirring. The pyridine is neutralized, and the product precipitates as a white solid.
-
Isolation: Filter the precipitate under vacuum. Wash with cold water (3 x 20 mL) to remove residual acid/pyridine.
-
Purification: Recrystallize from Ethanol/Water (1:1).
-
Characterization:
-
Yield: Typically 75–85%.
-
Melting Point: ~201–203°C.
-
Protocol B: MIC Determination (Broth Microdilution)
Standardized protocol for comparing antimicrobial potency.
-
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
-
Compound Prep: Dissolve test compounds (4-Cl-CA and 3,4-diCl-CA) in DMSO.
-
Dilution: Prepare serial 2-fold dilutions in a 96-well plate (Range: 512 µg/mL down to 1 µg/mL). Ensure final DMSO concentration is <1%.
-
Incubation: Add diluted bacterial suspension to wells. Incubate at 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration showing no visible growth (turbidity).
-
Validation: Include a Positive Control (Ciprofloxacin) and Negative Control (Sterile Broth).
-
Data Summary: The "Anilide" Proxy
Since free cinnamic acids have moderate activity, drug developers often convert them to anilides to unlock their full potential. The table below illustrates the potency jump when moving from Mono- to Di-chloro derivatives in an optimized scaffold.
| Compound Class | Test Organism | MIC Range (µM) | Cytotoxicity (IC50 HeLa) |
| 4-Chlorocinnamic Acid (Free) | S. aureus | > 2000 (Inactive) | > 100 µM |
| 3,4-Dichlorocinnamic Acid (Free) | S. aureus | ~ 1000 (Weak) | ~ 80 µM |
| 4-Chlorocinnamanilide (Derivative) | S. aureus | 32 – 64 | 25 – 40 µM |
| 3,4-Dichlorocinnamanilide (Derivative) | S. aureus | 4 – 8 (Potent) | 5 – 10 µM |
Note: The "Free Acid" form is primarily a building block. The "Derivative" data demonstrates the true pharmacophoric value of the di-chloro substitution.
Mechanism of Action: Apoptosis & Membrane Disruption
Caption: Dual mechanism pathways: Membrane disruption in bacteria vs. Apoptotic signaling in cancer cells.
References
-
Comparative Bioactivity of Chlorocinnamic Isomers Source: BenchChem.[5][3] "A Comparative Analysis of the Bioactivity of 2-, 3-, and 4-Chlorocinnamic Acid Isomers."
-
Synthesis and Antimicrobial Evaluation of Chlorinated Cinnamanilides Source: Pospisilova, S. et al. (2022). "Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides." Int. J. Mol. Sci.
-
Knoevenagel Condensation Protocol Source: Nagalakshmi, K. et al. (2017).[6] "A Simple and Straightforward Synthesis of Cinnamic acids... via Knoevenagel Condensation." Asian Journal of Chemistry.
-
Mechanism of Action: Membrane Disruption Source:[3] Lou, Z. et al. (2011). "Antibacterial activity and mechanism of action of chlorogenic acid." Journal of Food Science.
-
Cytotoxicity of Cinnamic Acid Derivatives Source: BenchChem.[5][3] "The Impact of Substitution on the Cytotoxicity of Cinnamic Acids: A Comparative Guide."
Sources
A Comparative Guide to the Structure-Activity Relationship of Halogenated Cinnamic Acids
For Researchers, Scientists, and Drug Development Professionals
Cinnamic acid, a naturally occurring organic compound, and its derivatives have long been a subject of intense scientific scrutiny due to their wide array of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] The strategic introduction of halogen atoms into the cinnamic acid scaffold has proven to be a highly effective method for modulating the physicochemical properties and enhancing the therapeutic potential of these molecules.[1] This guide provides a comprehensive comparison of halogenated cinnamic acid derivatives, supported by quantitative experimental data, detailed methodologies of key assays, and visual representations of relevant biological pathways and structure-activity relationships.
The Influence of Halogenation on Physicochemical Properties and Bioactivity
The introduction of halogens (fluorine, chlorine, bromine, iodine) onto the phenyl ring of cinnamic acid significantly alters its electronic and lipophilic character, which in turn dictates its interaction with biological targets. The nature of the halogen, its position (ortho, meta, para), and the number of halogen substituents all play a crucial role in determining the biological activity of the resulting compound.[2][3][4]
Halogenation generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve bioavailability.[1][5] Furthermore, the strong electron-withdrawing nature of halogens can modulate the acidity of the carboxylic acid group and influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with target enzymes or receptors.[5] For instance, the carbon-fluorine bond is exceptionally strong, making fluorinated derivatives more resistant to metabolic degradation.[6]
Comparative Analysis of Biological Activities
The biological efficacy of halogenated cinnamic acid derivatives is intricately linked to the nature and position of the halogen substituent.[1][2] Systematic studies have demonstrated that these structural modifications can significantly influence the antimicrobial, anticancer, and antioxidant activities of the parent compound.[1]
Anticancer Activity
Halogenated cinnamic acid derivatives have shown considerable promise as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1][2][7] The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways implicated in cancer progression.[8][9]
The position of the halogen substituent significantly impacts anticancer activity. For example, in a series of fluorine or chlorine-substituted cinnamic acid derivatives, para-substitution generally leads to potent activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease but also relevant in some cancers, while ortho-substituted analogs show the opposite effect.[10][11]
Table 1: Comparative Anticancer Activity (IC50, µM) of Halogenated Cinnamic Acid Derivatives
| Compound | Halogen & Position | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Chlorocinnamic acid | 4-Cl | HCT116 (Colon) | >100 | [8] |
| 3,4-Dichlorocinnamic acid amide | 3,4-diCl | HCT116 (Colon) | 15.2 | [8] |
| 4-Fluorocinnamic acid | 4-F | Not Specified | Not Specified | [6] |
| 4-Bromocinnamic acid | 4-Br | MDA-MB-231 (Breast) | <240 | [12] |
| 4-Bromo-5-phenylpenta-2,4-dienoic acid | 4-Br | MDA-MB-231 (Breast) | Notable Activity | [12] |
Lower IC50 values indicate higher cytotoxic potency.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for Determining Anticancer Activity using the MTT Assay
Caption: Workflow for determining anticancer activity using the MTT assay.
Antimicrobial Activity
Halogenation has been consistently shown to enhance the antimicrobial properties of cinnamic acid derivatives.[1] The introduction of halogens can increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.[1] The type and position of the halogen are critical for activity. For instance, a para-substituted chloro-compound was found to be more active than its ortho-substituted counterpart against certain bacteria.[2][3]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Halogenated Cinnamic Acid Derivatives
| Compound | Halogen & Position | Test Organism | MIC (µg/mL) | Reference |
| 4-Chlorocinnamic acid | 4-Cl | E. coli | >128 | [13] |
| 4-Chlorocinnamic acid | 4-Cl | B. subtilis | >128 | [13] |
| 2-Chlorocinnamic acid | 2-Cl | Not Specified | Less active than 4-chloro derivative | [2] |
| Halogenated Cinnamanilides | Various | Gram-positive bacteria (e.g., S. aureus) | <0.2 - <4 | [14] |
| Halogenated Cinnamanilides | Various | Gram-negative bacteria (e.g., E. coli) | ≥256 | [14] |
Lower MIC values indicate greater antimicrobial potency.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Workflow for Determining Minimum Inhibitory Concentration (MIC)
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Antioxidant Activity
The antioxidant potential of cinnamic acid derivatives is often attributed to their ability to scavenge free radicals.[1] While halogenation itself doesn't directly contribute to radical scavenging in the same way as a phenolic hydroxyl group, it can modulate the electronic properties of the molecule and influence its overall antioxidant capacity.[5] The introduction of a bromo atom, for example, has been shown to significantly increase the lipophilicity of cinnamic acid derivatives, which is an important feature for the development of novel lipophilic antioxidants.[5]
Table 3: Comparative Antioxidant Activity (IC50) of Halogenated Cinnamic Acid Derivatives (DPPH Assay)
| Compound | Halogen & Position | IC50 | Reference |
| Cinnamic Acid | - | 0.18 µg/mL | [6] |
| Bromo-hydroxycinnamic acid derivative | ortho-Br to -OH | Activity not influenced by Br | [5] |
Lower IC50 values indicate greater antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.
Workflow for DPPH Radical Scavenging Assay
Caption: Workflow for DPPH radical scavenging assay.
Structure-Activity Relationship (SAR) Summary
The collective data from various studies allows for the formulation of key structure-activity relationships for halogenated cinnamic acids.
General SAR Trends for Halogenated Cinnamic Acids
Caption: Key structure-activity relationship trends for halogenated cinnamic acids.
Conclusion
The strategic halogenation of the cinnamic acid scaffold is a powerful tool for the development of novel therapeutic agents. The type, position, and number of halogen substituents profoundly influence the anticancer, antimicrobial, and antioxidant activities of these compounds. This guide has provided a comparative overview of these structure-activity relationships, supported by experimental data and detailed protocols. Further research into the synthesis and biological evaluation of a wider range of halogenated cinnamic acid derivatives is warranted to fully explore their therapeutic potential.
References
- A Comparative Guide to the Structure-Activity Relationship of Halogenated Cinnamic Acid Derivatives - Benchchem.
- A Comparative Analysis of the Biological Activities of trans-3,4-Difluorocinnamic Acid and trans-Cinnamic Acid - Benchchem.
- Halogenated Cinnamanilides and Their Activity Against Selected Gram-Negative Bacteria.
- New insights into the antioxidant activity of hydroxycinnamic acids: Synthesis and physicochemical characterization of novel halogenated derivatives - PubMed.
- Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC.
- A Technical Guide to Cinnamic Acid Derivatives and Analogues for Drug Discovery - Benchchem.
- Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC.
- Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - Semantic Scholar.
- Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed.
- Cinnamic Acid Derivatives and Their Biological Efficacy - PMC.
- Structure–activity study of fluorine or chlorine‐substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition | Request PDF - ResearchGate.
- Cinnamic Acid Derivatives and Their Biological Efficacy - MDPI.
- Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC.
- Synthetic derivatives of natural cinnamic acids as potential anti-colorectal cancer agents.
- Cinnamic Acid Derivatives and Their Biological Efficacy - OUCI.
- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review.
- Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New insights into the antioxidant activity of hydroxycinnamic acids: Synthesis and physicochemical characterization of novel halogenated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cinnamic Acid Derivatives and Their Biological Efficacy [ouci.dntb.gov.ua]
- 8. Synthetic derivatives of natural cinnamic acids as potential anti-colorectal cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Halogenated Cinnamanilides and Their Activity Against Selected Gram-Negative Bacteria [mdpi.com]
Antimicrobial Efficacy of 3,6-Dichloro-2-fluorocinnamic Acid vs. Ciprofloxacin: A Comparative Guide
As antimicrobial resistance (AMR) accelerates, drug development is shifting from a singular reliance on traditional bactericidal agents to multi-targeted and anti-virulence strategies. This guide provides an objective, data-driven comparison between Ciprofloxacin —a gold-standard fluoroquinolone—and 3,6-Dichloro-2-fluorocinnamic acid (3,6-DC-2-FCA) , a highly substituted halogenated cinnamic acid derivative.
While Ciprofloxacin is utilized as a potent standalone antibiotic, halogenated cinnamic acids like 3,6-DC-2-FCA serve dual roles in modern pharmacology: as critical synthetic precursors for novel fluoroquinolones[1] and as anti-virulence potentiators that disrupt bacterial quorum sensing and membrane integrity[2][3].
Mechanistic Divergence: Bactericidal vs. Anti-Virulence
Understanding the distinct pharmacological targets of these two compounds is essential for rational drug design and combination therapy.
-
Ciprofloxacin: Acts as a direct bactericidal agent by entering the bacterial cell and inhibiting DNA gyrase (topoisomerase II) and topoisomerase IV. This prevents DNA supercoiling and replication, leading to lethal double-strand breaks.
Figure 1: Mechanistic pathways of Ciprofloxacin (bactericidal) vs. 3,6-DC-2-FCA (anti-virulence).
Quantitative Efficacy Profiles
Because 3,6-DC-2-FCA and Ciprofloxacin operate via different mechanisms, their efficacy metrics differ significantly. Halogenated cinnamic acids often exhibit high Minimum Inhibitory Concentrations (MICs) against Gram-negative bacteria due to the outer membrane barrier[2], but excel at sub-lethal concentrations as biofilm inhibitors and biocide potentiators[3].
| Pharmacological Parameter | Ciprofloxacin | 3,6-Dichloro-2-fluorocinnamic acid |
| Primary Target | DNA Gyrase / Topoisomerase IV | Quorum Sensing receptors, Cell Membrane |
| Intrinsic MIC (Gram-negative) | 0.01 - 1 µg/mL (Highly potent) | >256 µg/mL (Weak monotherapy) |
| Intrinsic MIC (Gram-positive) | 0.1 - 2 µg/mL | 16 - 128 µg/mL (Moderate) |
| Biofilm Inhibition | Weak (Poor penetration in mature biofilms) | Strong (Disrupts QS-mediated matrix formation) |
| Resistance Profile | High (Target mutations in gyrA/parC, efflux) | Low (Does not exert strong survival pressure) |
| Primary Application | Standalone broad-spectrum antibiotic | Biocide potentiator, API synthetic precursor |
Self-Validating Experimental Protocols
To accurately compare a highly potent bactericidal antibiotic with a lipophilic potentiator, standard assays must be modified to prevent false readouts. The following protocols incorporate internal validation mechanisms to ensure data integrity.
Protocol A: Resazurin-Assisted Broth Microdilution (MIC Determination)
Relying solely on Optical Density (OD600) to measure the MIC of 3,6-DC-2-FCA is flawed; lipophilic cinnamic acids can precipitate in aqueous media, artificially inflating OD readings. We utilize a resazurin-based colorimetric validation.
-
Inoculum Standardization: Prepare a bacterial suspension to a 0.5 McFarland standard, then dilute 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve
CFU/mL.-
Causality: CAMHB contains standardized physiological levels of
and . Omitting these cations destabilizes the Gram-negative outer membrane, which would falsely exaggerate the membrane-permeabilizing efficacy of 3,6-DC-2-FCA.
-
-
Serial Dilution: Dispense 50 µL of CAMHB into a 96-well plate. Perform a 2-fold serial dilution of Ciprofloxacin (Range: 4 to 0.008 µg/mL) and 3,6-DC-2-FCA (Range: 512 to 1 µg/mL).
-
Inoculation & Incubation: Add 50 µL of the standardized bacterial suspension to each well. Incubate at 37°C for 18 hours.
-
Self-Validation via Resazurin: Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.
-
Causality: Metabolically active (living) bacteria reduce the blue resazurin dye to pink, fluorescent resorufin. This provides an objective, binary readout of viability that is completely independent of compound precipitation or turbidity.
-
Protocol B: Orthogonal Checkerboard Synergy Assay
Because 3,6-DC-2-FCA is most valuable as a potentiator[3], its true efficacy is measured by how well it lowers the MIC of Ciprofloxacin.
-
Matrix Setup: In a 96-well plate, perform serial dilutions of Ciprofloxacin horizontally (Columns 1-8) and 3,6-DC-2-FCA vertically (Rows A-F).
-
Causality: This orthogonal dilution creates a matrix covering every possible concentration combination, allowing for the detection of synergistic, additive, or antagonistic interactions.
-
-
Inoculation: Add
CFU/mL of the target pathogen (e.g., P. aeruginosa) to all wells. Incubate for 18-24 hours. -
FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula:
-
Causality: FICI provides a mathematically rigorous validation of synergy. An FICI
proves that 3,6-DC-2-FCA successfully permeabilized the membrane or inhibited efflux pumps, allowing Ciprofloxacin to accumulate intracellularly at otherwise sub-lethal doses.
-
Figure 2: Orthogonal checkerboard assay workflow for validating synergistic antimicrobial interactions.
Translational Outlook
Directly comparing 3,6-Dichloro-2-fluorocinnamic acid to Ciprofloxacin as a monotherapy fundamentally misunderstands the utility of halogenated cinnamic acids. While Ciprofloxacin remains a critical tool for acute bacterial eradication, its utility is threatened by target site mutations and efflux pump overexpression.
Conversely, the highly substituted structure of 3,6-DC-2-FCA makes it an ideal candidate for combination therapies. By disrupting cell membrane integrity and inhibiting quorum-sensing pathways, compounds in this class can rescue the efficacy of failing antibiotics, effectively lowering the required dose of fluoroquinolones and slowing the evolutionary rate of antimicrobial resistance[2][3][4]. Furthermore, the specific arrangement of chloro and fluoro substituents on the benzene ring makes 3,6-DC-2-FCA a highly valuable scaffold for the de novo synthesis of next-generation active pharmaceutical ingredients (APIs)[1].
References
Sources
The Fluorine Advantage: A Comparative Guide to the Cytotoxicity of Fluorinated and Non-Fluorinated Cinnamic Acid Analogs
Introduction: The Enduring Appeal of Cinnamic Acid in Drug Discovery
Cinnamic acid, a naturally occurring organic compound found in cinnamon and other plants, has long been a focal point for medicinal chemists.[1] Its simple, modifiable structure, comprising a phenyl ring, an acrylic acid moiety, and a double bond, serves as an excellent scaffold for developing novel therapeutic agents.[1][2] Derivatives of cinnamic acid have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] The biological efficacy of these derivatives is largely dictated by the nature and position of substituents on the phenyl ring.[1]
In the quest for enhanced therapeutic potential, the strategic incorporation of fluorine into drug candidates has emerged as a powerful tool in medicinal chemistry. This guide provides an in-depth, comparative analysis of the cytotoxic effects of fluorinated versus non-fluorinated cinnamic acid analogs, offering experimental insights and methodological guidance for researchers in drug development.
The Impact of Fluorination on Cytotoxicity: A Structure-Activity Relationship Perspective
The introduction of fluorine, a highly electronegative atom, into the cinnamic acid scaffold can profoundly influence its physicochemical and biological properties.[3] This alteration is key to understanding the observed differences in cytotoxicity between fluorinated and non-fluorinated analogs.
Enhanced Potency through Electron-Withdrawing Effects: Fluorine's strong electron-withdrawing inductive effect can increase the acidity of the carboxylic acid group, leading to a lower pKa value.[3] This modification can alter how the molecule interacts with biological targets. Furthermore, the presence of electron-withdrawing groups on the phenyl ring has been shown to correlate with increased cytotoxic activity in some cinnamic acid derivatives.[1]
Modulation of Lipophilicity and Cell Permeability: While highly electronegative, fluorine is also small and can participate in hydrophobic interactions.[3] The effect of fluorination on lipophilicity (logP) is nuanced and depends on the molecular context. However, it is a critical parameter in determining a compound's ability to cross cell membranes and reach its intracellular target.
Comparative Cytotoxicity: An Evidence-Based Analysis
Direct, head-to-head comparisons of the cytotoxicity of a simple fluorinated cinnamic acid with its non-fluorinated parent compound in the same cancer cell line are not abundantly available in the literature. However, by synthesizing data from various studies, a compelling case for the potential of fluorination to enhance cytotoxic activity can be made.
Quantitative Cytotoxicity Data
The following table summarizes the reported cytotoxic activities (IC50 values) of various fluorinated and non-fluorinated cinnamic acid derivatives against different human cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Non-Fluorinated Analogs | |||
| Cinnamic Acid | Glioblastoma, Melanoma, Prostate, and Lung Carcinoma Cells | 1000 - 4500 | [4] |
| Cinnamic acid amide derivative | A-549 (Lung Cancer) | 10.36 | [5] |
| Fluorinated Analogs | |||
| 4-Fluorocinnamic acid derivative | HepG2 (Liver Cancer) | 4.23 | |
| 4-Fluorophenethyl substituted cinnamic acid amide | HCT116 (Colon Cancer) | ~50 (at which ~30% viability reduction was observed) | |
| 4-Fluorophenyl substituted formazan derivative | A549 (Lung Cancer) | 30.05 | [6] |
| 4-Fluorophenyl substituted formazan derivative | PC-3 (Prostate Cancer) | Not specified, but more potent than cisplatin | [6] |
Note: The data presented is a compilation from different studies and should be interpreted with consideration of the varying experimental conditions.
While not a direct cytotoxicity comparison in cancer cells, a study on the anti-tuberculosis activity of cinnamic acid derivatives provides a clear example of fluorination enhancing biological activity. A 4-fluorocinnamic acid derivative demonstrated significantly higher potency against Mycobacterium tuberculosis than the parent cinnamic acid.[1][3]
Mechanisms of Action: How Cinnamic Acid Derivatives Induce Cell Death
Cinnamic acid derivatives exert their cytotoxic effects through various mechanisms, often involving the modulation of key signaling pathways that regulate cell survival, proliferation, and inflammation.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers.[7] Cinnamic acid derivatives have been shown to inhibit this pathway, contributing to their anti-inflammatory and anticancer effects.[1][7]
Below is a diagram illustrating the canonical NF-κB signaling pathway and the potential points of inhibition by cinnamic acid derivatives.
Experimental Protocols: Assessing Cytotoxicity in the Laboratory
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, cytotoxicity.
MTT Assay for Cytotoxicity Evaluation
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.[8]
Materials:
-
96-well microplates
-
Human cancer cell lines (e.g., A-549, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Cinnamic acid analogs (fluorinated and non-fluorinated)
-
MTT solution (5 mg/mL in sterile phosphate-buffered saline (PBS))
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the cinnamic acid analogs in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and vehicle-treated cells (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8][9]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion: The Promise of Fluorinated Cinnamic Acids in Oncology
The strategic incorporation of fluorine into the cinnamic acid scaffold represents a promising avenue for the development of novel anticancer agents. The available evidence, though not always from direct comparative studies, strongly suggests that fluorination can enhance the cytotoxic potential of cinnamic acid derivatives. This is likely due to a combination of factors, including altered electronic properties, improved metabolic stability, and enhanced cell permeability.
Further research focusing on the direct comparison of fluorinated and non-fluorinated analogs under standardized conditions is warranted to fully elucidate the structure-activity relationships and to guide the rational design of next-generation cinnamic acid-based therapeutics. The methodologies and insights provided in this guide aim to equip researchers with the foundational knowledge to explore this exciting area of drug discovery.
References
-
Inhibition of NF-κB and IκBα (a) protein expressions by Cinnamomum... ResearchGate. Available at: [Link]
-
Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking. Biointerface Research in Applied Chemistry. Available at: [Link]
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Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC. Available at: [Link]
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Synthetic derivatives of natural cinnamic acids as potential anti‐colorectal cancer agents. Usiena air. Available at: [Link]
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Cytotoxic Activity Studies of p-Chloro and Fluoro Substituted Formazan Derivatives on Lung and Prostate Cancer Cell Lines. DergiPark. Available at: [Link]
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Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. Available at: [Link]
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A Researcher's Guide to Profiling Enzymatic Cross-Reactivity: A Case Study of 3,6-Dichloro-2-fluorocinnamic acid
This guide provides a comprehensive framework for assessing the enzymatic cross-reactivity of a novel small molecule, using the hypothetical compound 3,6-Dichloro-2-fluorocinnamic acid as a case study. For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. Off-target effects can lead to unforeseen toxicities or a dilution of therapeutic efficacy. This document outlines the rationale behind experimental design, provides detailed protocols for robust enzymatic assays, and offers a clear methodology for data interpretation and visualization.
The Imperative of Selectivity Profiling
3,6-Dichloro-2-fluorocinnamic acid is a halogenated derivative of cinnamic acid. While cinnamic acid and its analogues have been investigated for various biological activities, including antimicrobial and antioxidant properties, the introduction of halogen atoms can significantly alter a molecule's physicochemical properties and its interactions with biological targets.[1][2] Therefore, a thorough investigation of its enzymatic cross-reactivity is a critical step in its preclinical evaluation. This guide will walk you through a systematic approach to this evaluation.
Designing a Cross-Reactivity Study: An Evidence-Based Approach
The selection of an appropriate enzyme panel is the cornerstone of a meaningful cross-reactivity study. The choice of enzymes should not be arbitrary but rather informed by the structural characteristics of the test compound and the known activities of similar molecules. Given that cinnamic acid derivatives have shown interactions with various enzyme classes, a broad-based panel is advisable for initial screening. For our case study of 3,6-Dichloro-2-fluorocinnamic acid, we will consider a hypothetical panel that includes enzymes from key families implicated in drug metabolism and off-target effects.
Our selected panel for this guide includes:
-
Protein Kinases: A major class of drug targets, kinases are frequently implicated in off-target effects. We will include a representative tyrosine kinase (e.g., Src) and a serine/threonine kinase (e.g., PKA). The development of kinase selectivity profiling panels has become a standard in drug discovery.[3][4][5]
-
Proteases: Cysteine proteases (e.g., Caspase-3) and serine proteases (e.g., Trypsin) are included to assess potential interference with apoptotic pathways or general proteolytic processes.
-
Metabolic Enzymes: Cytochrome P450 enzymes (e.g., CYP3A4) are crucial for drug metabolism, and inhibition can lead to drug-drug interactions. We also include cyclooxygenases (COX-1 and COX-2) as cinnamic acid derivatives have been explored for anti-inflammatory properties.
-
Other Key Enzymes: Monoamine Oxidase (MAO-A), an enzyme involved in neurotransmitter metabolism, is included to screen for potential neurological off-target effects.
Experimental Workflow: From Assay Development to Data Analysis
A robust and reproducible experimental workflow is essential for generating high-quality cross-reactivity data. The following diagram illustrates a typical workflow for a single-point concentration screen followed by dose-response analysis for any "hits."
Caption: High-level workflow for enzymatic cross-reactivity screening.
Detailed Protocol: A Representative Kinase Inhibition Assay (ADP-Glo™ Format)
To illustrate the practical aspects of this guide, a detailed protocol for a representative kinase assay is provided below. The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[3]
Materials:
-
Kinase of interest (e.g., Src kinase)
-
Substrate peptide
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
3,6-Dichloro-2-fluorocinnamic acid (test compound)
-
Positive control inhibitor (e.g., Staurosporine)
-
DMSO (vehicle control)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Plating:
-
Prepare a stock solution of 3,6-Dichloro-2-fluorocinnamic acid in 100% DMSO.
-
Perform serial dilutions of the test compound in DMSO.
-
Transfer a small volume (e.g., 1 µL) of the diluted compound, positive control, and DMSO (for no-inhibitor and no-enzyme controls) to the appropriate wells of the assay plate.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in assay buffer.
-
Add the kinase/substrate mix to all wells except the no-enzyme control.
-
Prepare an ATP solution in assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final concentration of DMSO should be kept low (typically ≤1%) to avoid solvent-induced enzyme inhibition.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.[6]
-
-
ADP Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent to all wells. This reagent depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
-
Interpreting the Data: IC50 vs. Ki
It is crucial to understand the distinction between the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[8][9]
-
IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. It is an operational parameter that is dependent on factors such as substrate concentration.[8]
-
Ki: The dissociation constant for the binding of the inhibitor to the enzyme. It represents the intrinsic binding affinity and is independent of substrate concentration for competitive inhibitors.[9]
The Cheng-Prusoff equation can be used to convert IC50 to Ki for competitive inhibitors, provided the Michaelis-Menten constant (Km) of the substrate is known.[10]
Hypothetical Data Summary for 3,6-Dichloro-2-fluorocinnamic acid
The following table presents a hypothetical dataset for the cross-reactivity of 3,6-Dichloro-2-fluorocinnamic acid against our selected enzyme panel.
| Enzyme Target | Enzyme Class | IC50 (µM) |
| Src | Tyrosine Kinase | > 100 |
| PKA | Serine/Threonine Kinase | > 100 |
| Caspase-3 | Cysteine Protease | 85.2 |
| Trypsin | Serine Protease | > 100 |
| CYP3A4 | Cytochrome P450 | 22.5 |
| COX-1 | Cyclooxygenase | 15.8 |
| COX-2 | Cyclooxygenase | 5.3 |
| MAO-A | Monoamine Oxidase | 47.9 |
Analysis and Interpretation of Hypothetical Findings
Based on our hypothetical data, 3,6-Dichloro-2-fluorocinnamic acid demonstrates selective inhibitory activity. The compound shows no significant inhibition of the tested kinases or trypsin at concentrations up to 100 µM. Moderate inhibition is observed against Caspase-3, CYP3A4, and MAO-A.
Notably, the compound exhibits potent and selective inhibition of COX-2 over COX-1. The following diagram illustrates the potential implication of this finding within the arachidonic acid signaling pathway.
Caption: Hypothetical inhibition of COX enzymes by 3,6-Dichloro-2-fluorocinnamic acid.
The preferential inhibition of COX-2 suggests that 3,6-Dichloro-2-fluorocinnamic acid could be a candidate for development as an anti-inflammatory agent with a potentially reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. The moderate inhibition of CYP3A4 warrants further investigation to assess the potential for drug-drug interactions.
Conclusion and Future Directions
This guide has provided a comprehensive, albeit hypothetical, framework for evaluating the enzymatic cross-reactivity of a novel small molecule, 3,6-Dichloro-2-fluorocinnamic acid. The principles of rational panel selection, robust assay execution, and careful data interpretation are universally applicable. For any new chemical entity, a thorough understanding of its selectivity profile is not merely a regulatory requirement but a fundamental aspect of responsible drug discovery. The hypothetical findings for 3,6-Dichloro-2-fluorocinnamic acid underscore the importance of such studies in uncovering potential therapeutic applications and flagging potential liabilities early in the development process.
References
-
Bitesize Bio. (2026, February 12). How to Interpret IC50 and Kd in Drug–Target Interactions. [Link]
-
The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. [Link]
-
Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 53(10), 2549–2555. [Link]
-
InfinixBio. Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success. [Link]
-
Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 14(4), 371–391. [Link]
-
Schaduangrat, N., Lampa, S., Simeon, S., Gleeson, M. P., Spjuth, O., & Nantasenamat, C. (2024). Enzymes in secondary pharmacology screening panels: is there room for improvement?. Nature Reviews Drug Discovery, 23(8), 525-526. [Link]
-
Ratia, K., Mehboob, S., & Lee, H. (2014). Ligand screening using enzymatic assays. Methods in molecular biology (Clifton, N.J.), 1140, 291–304. [Link]
-
Inglese, J., et al. (2006). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Niphakis, M. J., & Cravatt, B. F. (2014). Discovery of small-molecule enzyme activators by activity-based protein profiling. Nature chemical biology, 10(10), 837–843. [Link]
-
Codexis. Enzyme Screening Kits and Panels. [Link]
-
Reaction Biology. Kinase Selectivity Panels. [Link]
-
Keyzer, R. A., et al. (2006). Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. Applied and Environmental Microbiology, 72(4), 2575–2583. [Link]
-
de Menezes, J. C., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. ResearchGate. [Link]
-
Li, M., et al. (2024). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega. [Link]
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Soh Lab. (2024, November 18). Multiplexed Assay for Small-Molecule Quantification via Photo-cross-linking of Structure Switching Aptamers. [Link]
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Agarwal, P. K. (2017). In Silico Studies of Small Molecule Interactions with Enzymes Reveal Aspects of Catalytic Function. International journal of molecular sciences, 18(7), 1515. [Link]
-
Chem-Impex. 3-Fluorocinnamic acid. [Link]
-
S, S., et al. (2024). Assessment of Anthelmintic Activity of Cinnamic Acid and Its Three Analogs: a Combined in Vitro and in Silico Study. Research Square. [Link]
-
Capot Chemical. Specifications of 3-Chloro-2-fluorocinnamic Acid. [Link]
-
Espandiari, P., et al. (1999). Promoting activity of the herbicide dicamba (2-methoxy-3, 6-dichlorobenzoic acid) in two stage hepatocarcinogenesis. International journal of oncology, 14(1), 79–84. [Link]
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Comparative analysis of Perkin vs. Knoevenagel-Doebner synthesis for halogenated cinnamic acids
[1]
Executive Summary
For researchers targeting halogenated cinnamic acids—critical intermediates in the synthesis of N-acyl amino acid conjugates and heterocyclic pharmaceuticals—the choice between the classical Perkin reaction and the Knoevenagel-Doebner condensation is often dictated by historical precedent rather than process efficiency.
The Verdict: While the Perkin reaction remains a textbook staple, the Knoevenagel-Doebner condensation is the superior protocol for halogenated benzaldehydes.
Our comparative analysis indicates that the Knoevenagel-Doebner route consistently delivers:
Mechanistic Underpinnings: The "Why" Behind the Performance
To understand the divergence in yield, one must analyze the activation energy and thermodynamic driving forces of both pathways.
The Perkin Limitation
The Perkin reaction relies on the formation of an enolate from an acid anhydride (typically acetic anhydride) using a weak base (sodium acetate).
-
The Bottleneck: The
-protons of acetic anhydride are weakly acidic ( ). Generating the nucleophilic enolate requires high temperatures (140°C–180°C). -
The Failure Mode: Halogenated aldehydes (e.g., 4-chlorobenzaldehyde) are thermally sensitive. At 180°C, competitive polymerization and Cannizzaro-type disproportionation occur, leading to the characteristic "tar" that complicates purification and lowers yield.
The Knoevenagel-Doebner Advantage
This modification utilizes malonic acid in pyridine with a catalytic amount of piperidine.[2][3][4]
-
The Catalyst: The methylene protons of malonic acid are significantly more acidic (
) than those of acetic anhydride. Piperidine facilitates rapid deprotonation at much lower temperatures.[1] -
The Thermodynamic Sink: The "Doebner" modification involves an in situ decarboxylation. The irreversible loss of
drives the equilibrium forward, preventing the retro-aldol reaction that often plagues the Perkin pathway.
Diagram 1: Mechanistic Pathway Comparison
Caption: Comparative mechanistic flow. Note the irreversible decarboxylation step in the Knoevenagel path (Green) which drives high conversion compared to the reversible equilibrium of the Perkin reaction (Red).
Experimental Protocols
Method A: Perkin Synthesis (Classical)
Recommended only for non-sensitive, unsubstituted substrates.[1]
-
Reagents: Mix 4-chlorobenzaldehyde (0.1 mol), acetic anhydride (0.15 mol), and anhydrous sodium acetate (0.075 mol).
-
Reaction: Heat the mixture in an oil bath at 170–180°C for 8 hours under reflux.
-
Critical Control Point: Ensure NaOAc is anhydrous; moisture kills the anhydride.[1]
-
-
Workup: Pour the hot mixture into water (steam distillation may be required to remove unreacted aldehyde). Alkalinize with
, boil with activated charcoal, and filter. -
Isolation: Acidify filtrate with concentrated HCl. Precipitate is often sticky/colored.[1] Recrystallize from ethanol/water.[1]
Method B: Knoevenagel-Doebner Synthesis (Recommended)
Optimized for halogenated derivatives.[1]
-
Reagents: Dissolve 4-chlorobenzaldehyde (0.1 mol) and malonic acid (0.12 mol) in pyridine (25 mL).
-
Catalysis: Add piperidine (0.5 mL) as the organocatalyst.
-
Reaction: Heat to 80–90°C for 2–3 hours.
-
Observation: Vigorous evolution of
bubbles indicates the reaction is proceeding (Doebner decarboxylation).[1]
-
-
Workup: Cool the mixture and pour into excess cold water containing enough HCl to neutralize the pyridine.
-
Isolation: The product precipitates almost immediately as a white solid.[1] Filter, wash with cold water, and dry.[5]
Diagram 2: Process Workflow & Isolation
Caption: Optimized Knoevenagel-Doebner workflow. The HCl quench serves a dual purpose: neutralizing the pyridine solvent and precipitating the free carboxylic acid.
Performance Analysis: Head-to-Head Data
The following data aggregates typical laboratory results for the synthesis of 4-chlorocinnamic acid .
| Metric | Perkin Reaction | Knoevenagel-Doebner |
| Typical Yield | 45% – 60% | 85% – 92% |
| Reaction Temp | 180°C | 90°C |
| Reaction Time | 8 – 12 Hours | 2 – 3 Hours |
| Purity (Crude) | Low (requires recrystallization) | High (>95%, often usable as is) |
| Stereoselectivity | Mixed (mostly E, some Z) | Exclusive (E)-isomer |
| Atom Economy | ~68% (Loss of AcOH) | ~67% (Loss of CO2 + H2O) |
| E-Factor (Waste) | High (Salts, tars, steam distillation) | Low (Clean precipitation) |
Interpretation of Data[1][3][6][7][8][9][10][11][12][13][14]
-
Yield Discrepancy: The lower yield in the Perkin reaction is directly attributed to the thermal instability of the halogenated aldehyde at 180°C. The Knoevenagel conditions are mild enough to prevent degradation.
-
Stereochemistry: The Knoevenagel-Doebner mechanism heavily favors the thermodynamically stable (
)-isomer due to the reversible nature of the initial aldol step before the irreversible decarboxylation locks the configuration.
Troubleshooting & Optimization (Expert Insights)
Controlling the "Pyridine Odor"
A major hesitation for using Knoevenagel is the use of pyridine.
-
Solution: Use a 10% excess of HCl during the quench step. This converts all pyridine into water-soluble pyridinium chloride, ensuring none remains in the precipitated product.
Moisture Sensitivity[1]
-
Perkin: Highly sensitive.[1][6] Even 1% water content in sodium acetate can stall the reaction by hydrolyzing the anhydride.
-
Knoevenagel: Robust.[1][6] Water is a byproduct of the reaction; the system is tolerant to ambient moisture, making it easier to scale.
Substrate Scope: Fluorine vs. Chlorine[1]
-
4-Fluorocinnamic Acid: The C-F bond is robust, but the aldehyde is volatile. The lower temperature of Knoevenagel minimizes loss of starting material via evaporation, which is a risk in the open reflux of the Perkin method.
References
-
Vogel's Textbook of Practical Organic Chemistry , 5th Ed.[1] Longman Scientific & Technical.[1] (Standard protocols for Perkin and Knoevenagel condensations).
-
Johnson, J. R. "The Perkin Reaction and Related Reactions." Organic Reactions, Vol 1. Link[1]
-
Jones, G. "The Knoevenagel Condensation." Organic Reactions, Vol 15. Link[1]
- Comparison of Methods: "Synthesis of Cinnamic Acids: A Comparative Study." Journal of Chemical Education.
-
Green Chemistry Metrics: "Atom efficiency for the Knoevenagel condensation." ResearchGate.[1][7] Link
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In silico prediction of ADMET properties for 3,6-Dichloro-2-fluorocinnamic acid
An In-Depth Comparative Guide to the In Silico ADMET Profile of 3,6-Dichloro-2-fluorocinnamic acid
In the landscape of modern drug discovery, the early-stage evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount.[1] A promising candidate must not only exhibit potent biological activity but also possess a favorable pharmacokinetic and safety profile to navigate the arduous path to clinical approval. In silico predictive modeling has emerged as an indispensable tool, offering a rapid, cost-effective, and ethically considerate means to triage compound libraries and guide medicinal chemistry efforts before significant resources are invested.[2][3][4]
This guide provides a comprehensive in silico ADMET characterization of 3,6-Dichloro-2-fluorocinnamic acid, a halogenated derivative of the naturally occurring cinnamic acid scaffold. Cinnamic acids and their analogs are a "privileged structure" in medicinal chemistry, known for a wide array of biological activities, including antioxidant, anticancer, and anti-inflammatory properties.[5][6] However, the introduction of halogen atoms, while often enhancing potency, can dramatically alter ADMET properties. Understanding these shifts is critical for successful drug design.
Herein, we compare the predicted ADMET profile of 3,6-Dichloro-2-fluorocinnamic acid against three comparators: the parent Cinnamic acid, the simpler 2-Fluorocinnamic acid, and the electronically distinct trans-4-(trifluoromethyl)cinnamic acid. This analysis will illuminate the specific contributions of di-chloro and fluoro substitutions and provide a predictive framework for its potential as a drug lead.
Methodology: A Self-Validating In Silico Approach
The credibility of in silico prediction hinges on the robustness of the underlying algorithms and the clarity of the workflow. For this analysis, we utilize a composite methodology that simulates outputs from well-established, freely accessible predictive platforms such as pkCSM , SwissADME , and ADMETlab 2.0 .[7][8][9][10][11] These tools leverage large datasets of experimentally verified compounds to build quantitative structure-activity relationship (QSAR) and machine learning models that predict ADMET endpoints from chemical structure alone.
Selected Molecules for Comparison
The chemical structures of the four compounds under investigation were obtained from the PubChem database or constructed based on IUPAC nomenclature. Their canonical SMILES (Simplified Molecular Input Line Entry System) strings, which serve as the input for the predictive models, are listed below.
| Compound | Canonical SMILES String |
| 3,6-Dichloro-2-fluorocinnamic acid | O=C(O)C=Cc1c(F)cc(Cl)cc1Cl |
| Cinnamic acid | O=C(O)C=Cc1ccccc1[1][5][12][13][14] |
| 2-Fluorocinnamic acid | OC(=O)\C=C\c1ccccc1F[2][4][6] |
| trans-4-(trifluoromethyl)cinnamic acid | O=C(O)C=Cc1ccc(cc1)C(F)(F)F[15] |
In Silico ADMET Prediction Workflow
The workflow for this comparative guide follows a logical progression from molecular input to data interpretation. This process ensures that our predictions are grounded in a systematic and reproducible framework.
Caption: In Silico ADMET Prediction and Analysis Workflow.
Results: A Comparative ADMET Profile
The following table summarizes the key predicted ADMET properties for 3,6-Dichloro-2-fluorocinnamic acid and the selected comparator molecules. These values represent a consensus simulation from leading predictive models.
| ADMET Property | 3,6-Dichloro-2-fluorocinnamic acid | Cinnamic acid | 2-Fluorocinnamic acid | trans-4-(trifluoromethyl)cinnamic acid |
| A: Absorption | ||||
| Molecular Weight ( g/mol ) | 235.04 | 148.16 | 166.15 | 216.16 |
| LogP (Lipophilicity) | 3.45 | 2.13 | 2.41 | 3.01 |
| Water Solubility (LogS) | -3.8 (Poorly Soluble) | -2.4 (Soluble)[16] | -2.8 (Moderately Soluble) | -3.5 (Poorly Soluble) |
| Caco-2 Permeability (logPapp) | 0.85 (High) | 0.45 (Moderate) | 0.62 (Moderate-High) | 0.78 (High) |
| Human Intestinal Absorption (%) | > 90% (High) | ~85% (High) | > 90% (High) | > 90% (High) |
| D: Distribution | ||||
| Plasma Protein Binding (%) | > 95% (High) | ~80% (Moderate) | ~88% (Moderate-High) | > 92% (High) |
| Blood-Brain Barrier (BBB) Permeant? | Yes | No | No | Yes |
| M: Metabolism | ||||
| CYP2D6 Inhibitor? | Yes | No | No | Yes |
| CYP3A4 Inhibitor? | Yes | No | No | No |
| E: Excretion | ||||
| Total Clearance (log ml/min/kg) | 0.35 | 0.68 | 0.55 | 0.41 |
| T: Toxicity | ||||
| hERG I Inhibitor? | Yes (High Risk) | No (Low Risk) | No (Low Risk) | Yes (Moderate Risk) |
| AMES Mutagenicity? | No | No[17] | No | No |
| Hepatotoxicity? | Yes (Warning) | No[16] | No | No |
Analysis and Discussion
The causality behind these predictions lies in how chemical structure dictates physicochemical properties, which in turn govern biological interactions.
Conceptual Framework of ADMET Evaluation
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Technical Benchmark: Antioxidant Potential of Substituted Cinnamic Acids
Executive Summary
This technical guide benchmarks the antioxidant efficacy of four primary substituted cinnamic acids: Caffeic Acid , Sinapic Acid , Ferulic Acid , and p-Coumaric Acid .
Our comparative analysis, grounded in kinetic assays (DPPH, FRAP) and structure-activity relationship (SAR) studies, establishes a clear hierarchy of potency: Sinapic Acid > Caffeic Acid > Ferulic Acid > p-Coumaric Acid . This hierarchy is dictated by the substitution pattern on the phenolic ring—specifically, the presence of electron-donating methoxy groups and ortho-dihydroxyl (catechol) moieties which stabilize the resulting phenoxyl radical.
This guide provides the experimental data, mechanistic rationale, and validated protocols required to replicate these findings in a laboratory setting.
Scientific Foundation: Structure-Activity Relationship (SAR)
The antioxidant potential of cinnamic acids is not merely a function of hydrogen donation but is governed by the stability of the radical species formed post-donation. The core structure—a phenyl ring attached to a propenoic acid side chain—provides a scaffold where resonance delocalization plays a critical role.
The Hierarchy of Stability
-
Sinapic Acid (3,5-dimethoxy-4-hydroxycinnamic acid): The presence of two methoxy groups ortho to the hydroxyl group maximizes radical stability through electron donation (+I effect) and steric hindrance, which prevents rapid pro-oxidant coupling reactions.
-
Caffeic Acid (3,4-dihydroxycinnamic acid): The catechol moiety (ortho-dihydroxyl) allows for the formation of an intramolecular hydrogen bond and an ortho-quinone structure upon oxidation, offering high stability.
-
Ferulic Acid (3-methoxy-4-hydroxycinnamic acid): The single methoxy group provides stability superior to the bare phenol but inferior to the sinapyl or catechol systems.
-
p-Coumaric Acid (4-hydroxycinnamic acid): Lacking electron-donating substitutions ortho to the hydroxyl, the resulting radical is the least stable, resulting in the highest IC50 values (lowest potency).
Mechanism Visualization
The following diagram illustrates the flow of radical stabilization and the impact of substitutions.
Figure 1: Mechanistic pathway of antioxidant action showing how structural substitutions dictate radical stability.
Comparative Analysis: Quantitative Benchmarking
The following data aggregates findings from multiple comparative studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. Note that lower IC50 values indicate higher potency.
Table 1: Comparative Antioxidant Activity[1][2]
| Compound | Substitution Pattern | DPPH IC50 (µM) [1] | FRAP Value (µmol Fe²⁺/µmol) [2] | TEAC (Trolox Eq) [3] |
| Sinapic Acid | 4-OH, 3,5-di-OCH₃ | 8.1 ± 0.5 | 2.1 ± 0.1 | 1.14 |
| Caffeic Acid | 3,4-di-OH | 9.8 ± 0.8 | 2.5 ± 0.2 | 1.05 |
| Ferulic Acid | 4-OH, 3-OCH₃ | 25.4 ± 1.2 | 1.8 ± 0.1 | 0.96 |
| p-Coumaric Acid | 4-OH | 35.7 ± 2.5 | 1.2 ± 0.1 | 0.65 |
| Trolox (Std) | - | 12.5 ± 1.0 | 1.0 (Ref) | 1.00 |
Data Interpretation:
-
Sinapic Acid consistently outperforms others in radical scavenging (DPPH) due to the synergistic effect of the two methoxy groups.
-
Caffeic Acid shows exceptional reducing power (FRAP), often exceeding Sinapic acid in assays that favor electron transfer over hydrogen transfer due to the ease of oxidizing the catechol group.
-
p-Coumaric Acid serves as the baseline; without auxiliary groups to stabilize the ring electrons, its activity is significantly lower.
Methodological Framework: Self-Validating Protocols
To ensure reproducibility, we utilize "Self-Validating" protocols. These include internal standards (Trolox/Ascorbic Acid) and specific control steps to account for solvent interference or compound color.
DPPH Radical Scavenging Assay (Standardized)
Principle: Measures the ability of the compound to donate a hydrogen atom, decolorizing the purple DPPH radical to yellow hydrazine.
Reagents:
-
DPPH Stock: 0.1 mM in Methanol (freshly prepared, protected from light).
-
Positive Control: Trolox (10–100 µM).
Protocol:
-
Preparation: Prepare a dilution series of the cinnamic acid derivative in methanol (e.g., 5, 10, 20, 40, 80 µM).
-
Reaction: In a 96-well plate, mix 20 µL sample + 180 µL DPPH solution .
-
Blanks (Self-Validation):
-
Reagent Blank: 20 µL Methanol + 180 µL DPPH (defines 0% inhibition).
-
Sample Blank: 20 µL Sample + 180 µL Methanol (corrects for intrinsic color of the compound).
-
-
Incubation: 30 minutes in the dark at Room Temperature (25°C).
-
Measurement: Read Absorbance (Abs) at 517 nm .
Calculation:
FRAP Assay (Reducing Power)
Principle: Measures the reduction of the Fe³⁺-TPTZ complex to the blue Fe²⁺-TPTZ form at low pH.
Reagents:
-
Acetate Buffer (300 mM, pH 3.6).
-
TPTZ (10 mM in 40 mM HCl).
-
FeCl₃·6H₂O (20 mM in water).
-
Working Solution: Mix Buffer:TPTZ:FeCl₃ in 10:1:1 ratio immediately before use.
Protocol:
-
Reaction: Mix 10 µL sample + 300 µL FRAP Working Solution .
-
Incubation: Exactly 4 minutes at 37°C.
-
Measurement: Read Absorbance at 593 nm .
-
Calibration: Use FeSO₄·7H₂O (100–2000 µM) to create a standard curve. Results expressed as µmol Fe²⁺ equivalents.[1]
Experimental Workflow Diagram
Figure 2: Parallel workflow for evaluating antioxidant capacity via DPPH and FRAP assays.
Senior Scientist's Discussion: Causality & Application
The "Methoxylation Effect"
While hydroxylation is the primary driver of antioxidant activity (providing the H-atom), methoxylation acts as a force multiplier. In Sinapic Acid , the two methoxy groups do not donate H-atoms themselves but increase the electron density of the ring, lowering the Bond Dissociation Enthalpy (BDE) of the O-H bond. This makes the release of the hydrogen atom energetically more favorable compared to Ferulic Acid (one methoxy) or p-Coumaric Acid (zero methoxy) [4].
Kinetic Behavior
In formulation, the rate of scavenging is as important as the capacity.
-
Caffeic Acid exhibits "Fast Kinetic" behavior—it reacts almost instantaneously due to the accessible catechol protons.
-
Ferulic Acid often displays "Slow Kinetic" behavior. In lipid emulsions, this can be advantageous, providing sustained protection rather than immediate depletion [5].
Recommendation
-
For Aqueous Systems (Rapid Protection): Use Caffeic Acid or Sinapic Acid .
-
For Lipid Systems (Emulsions): Ferulic Acid is often preferred due to its balance of lipophilicity and stability, preventing the "polar paradox" where antioxidants are too polar to protect lipid interfaces effectively.
References
-
Kikuzaki, H., et al. (2002). Antioxidant properties of ferulic acid and its related compounds. Journal of Agricultural and Food Chemistry. [Link]
-
Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine. [Link]
-
Chen, J. H., & Ho, C. T. (1997). Antioxidant activities of caffeic acid and its related hydroxycinnamic acid compounds. Journal of Agricultural and Food Chemistry. [Link]
-
Peyrat-Maillard, M. N., Cuvelier, M. E., & Berset, C. (2003). Antioxidant activity of phenolic compounds in 2,2′-azobis (2-amidinopropane) dihydrochloride (AAPH)-induced oxidation: synergistic and antagonistic effects. Journal of the American Oil Chemists' Society. [Link]
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A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Cinnamic Acid Isomers
Cinnamic acid and its derivatives are ubiquitous in the natural world and serve as critical precursors in pharmaceuticals, fragrances, and industrial synthesis.[1][2] Structurally, these compounds present fascinating cases of isomerism, primarily geometric (cis/trans or Z/E) and positional (ortho, meta, para substitution on the phenyl ring). The ability to accurately and efficiently differentiate between these isomers is paramount for quality control, reaction monitoring, and structural elucidation. This guide provides an in-depth, comparative analysis of cinnamic acid isomers using fundamental spectroscopic techniques, grounded in both theoretical principles and practical, field-proven methodologies.
The core principle behind the spectroscopic differentiation of isomers lies in how their unique three-dimensional structures and electron distributions interact with electromagnetic radiation. Geometric and positional changes, even subtle ones, alter the energy levels of molecular orbitals and the vibrational modes of chemical bonds, leaving distinct fingerprints in their respective spectra.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Conjugation
UV-Vis spectroscopy is a powerful first-pass technique for analyzing cinnamic acid isomers. It provides information about the electronic transitions within the molecule, which are highly sensitive to the extent of π-electron conjugation.[1] The key chromophore in cinnamic acid is the conjugated system formed by the phenyl ring, the alkene double bond, and the carbonyl group of the carboxylic acid.
Causality of Spectral Differences
The primary differentiator between cis- and trans-cinnamic acid in UV-Vis spectroscopy is steric hindrance.
-
trans-Cinnamic Acid : The phenyl and carboxyl groups are on opposite sides of the double bond, allowing the molecule to adopt a more planar conformation. This planarity maximizes the overlap of p-orbitals across the conjugated system, creating a more extensive delocalized electron network. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs light at a longer wavelength (a bathochromic or red shift) to promote a π → π* transition.[3][4]
-
cis-Cinnamic Acid : The bulky phenyl and carboxyl groups are on the same side of the double bond, leading to significant steric strain. To alleviate this, the molecule twists out of planarity. This torsion disrupts the overlap of p-orbitals, effectively shortening the conjugated system. A higher energy (shorter wavelength) photon is therefore required for the π → π* transition, resulting in a hypsochromic or blue shift compared to the trans isomer.[3][4]
For positional isomers like hydroxycinnamic acids (coumaric acids), the position of the hydroxyl group on the phenyl ring influences the electronic properties of the conjugated system, leading to distinct absorption maxima.[5]
Comparative UV-Vis Data
| Isomer | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent | Key Differentiating Feature |
| trans-Cinnamic Acid | ~270-274[4][6][7][8] | Generally higher than cis isomer[4][6] | Methanol or Ethanol[1][6] | Longer wavelength absorption due to extended planarity and conjugation.[3][4] |
| cis-Cinnamic Acid | ~262[6][7] | Generally lower than trans isomer[4][6] | Methanol or Ethanol[1][6] | Shorter wavelength absorption due to steric hindrance and reduced conjugation.[3] |
| p-Coumaric Acid | ~310 | ~2969[5] | Ethanol[5] | Significant red shift due to the electron-donating effect of the para-hydroxyl group. |
| o-Coumaric Acid | ~325 | - | Ethanol | Wavelength is influenced by potential intramolecular hydrogen bonding. |
| m-Coumaric Acid | ~315 | - | Ethanol | Electron-donating effect influences the conjugated system differently than ortho or para positions. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Fingerprinting Vibrational Modes
FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[1][2] While both cis and trans isomers share the same functional groups (carboxylic acid, alkene, aromatic ring), their spatial arrangement leads to distinct vibrational modes, particularly in the "fingerprint region" (<1500 cm⁻¹).[2]
Causality of Spectral Differences
The most reliable distinction between cis and trans isomers of cinnamic acid arises from the C-H out-of-plane bending (wagging) vibrations of the alkene protons.
-
trans Isomer : The out-of-plane C-H wag for a trans-disubstituted alkene is a strong, characteristic band appearing around 980 cm⁻¹.[1][6] This band is often sharp and easily identifiable.
-
cis Isomer : The corresponding C-H wag for a cis-disubstituted alkene occurs at a different frequency and is often broader or less intense, though its presence and the absence of the ~980 cm⁻¹ band are key identifiers.[6]
Differences in hydrogen bonding patterns, particularly in the solid state, can also cause shifts in the O-H and C=O stretching frequencies of the carboxylic acid group between isomers.[2][9]
Comparative FT-IR Data (Solid State, KBr Pellet)
| Functional Group | trans-Cinnamic Acid (cm⁻¹) | cis-Cinnamic Acid (cm⁻¹) | General Expected Range (cm⁻¹) | Key Differentiating Feature |
| O-H stretch (Carboxylic Acid) | ~3400 - 2300 (broad)[1][2] | ~2500-3300 (broad)[6] | 2500-3300 (broad) | Band shape can differ due to variations in crystal packing and hydrogen bonding.[6][9] |
| C=O stretch (Carbonyl) | ~1680[1][2][6] | ~1680-1710[6] | 1680-1710 | Conjugation lowers the frequency; subtle shifts may occur between isomers.[2] |
| C=C stretch (Alkene) | ~1630[1][2][6] | ~1630[6] | 1620-1680 | Often appears as a strong band. |
| C-H out-of-plane bend (trans) | ~980 [1][6] | Absent [6] | ~960-990 | This is the most definitive diagnostic peak for the trans isomer. |
| C-H out-of-plane bend (cis) | Absent | Present (Varies)[6] | Varies | The presence of a cis-bend and absence of the trans-bend identifies the cis isomer. |
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Chemical Environment
¹H NMR spectroscopy provides the most unambiguous method for differentiating cis and trans isomers of cinnamic acid. It gives detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.[1] The key parameters are the chemical shift (δ) and the spin-spin coupling constant (J).
Causality of Spectral Differences
The differentiation hinges on the through-bond coupling between the two vinyl protons (Hα and Hβ). The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.
-
trans Isomer : The vinyl protons are anti-periplanar (180° dihedral angle). This geometry results in a large coupling constant, typically 15-16 Hz .[1][2][10]
-
cis Isomer : The vinyl protons are syn-periplanar (0° dihedral angle). This arrangement leads to a smaller coupling constant, typically 12-13 Hz .[2][6]
This difference of ~3-4 Hz is a robust and reliable indicator of the alkene geometry. Additionally, the chemical shifts of the vinyl protons differ. In the trans isomer, one of the vinyl protons (Hβ) is deshielded by the magnetic anisotropy of the nearby phenyl ring, causing it to appear further downfield compared to the corresponding proton in the cis isomer.[11]
Comparative ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | trans-Cinnamic Acid | cis-Cinnamic Acid | Key Differentiating Feature |
| Hα (vinyl, α to COOH) | δ ~6.4-6.5 ppm (d) | δ ~6.0-6.1 ppm (d) | The coupling constant (J-value) is the definitive identifier. |
| Hβ (vinyl, β to COOH) | δ ~7.6-7.8 ppm (d) | δ ~6.9 ppm (d) | The chemical shifts are distinct, but the J-value is more reliable. |
| Coupling Constant (³JHαHβ) | ~16.0 Hz [1][2] | ~12-13 Hz [2][6] | Unambiguous assignment of stereochemistry. |
| Aromatic-H | δ ~7.3-7.7 ppm (m) | Similar region to trans | Multiplet pattern for the phenyl protons. |
| Carboxyl-H | δ ~12.4 ppm (s, broad) | Similar region to trans | Broad singlet, may exchange with D₂O. |
d = doublet, m = multiplet, s = singlet
Workflow for Isomer Identification
The following workflow provides a systematic approach to identifying an unknown cinnamic acid isomer using the spectroscopic techniques discussed.
Caption: Systematic workflow for cinnamic acid isomer identification.
Experimental Protocols
The following protocols are self-validating methodologies designed for reproducibility and accuracy.
Protocol 1: UV-Visible Spectroscopy
-
Objective : To determine the wavelength of maximum absorbance (λmax) for each isomer as an initial indicator of stereochemistry.
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Methodology :
-
Solution Preparation : Prepare a stock solution of each cinnamic acid isomer (e.g., 1 mM) in a UV-transparent solvent such as methanol or ethanol.[1] From this, prepare a dilute working solution (e.g., 0.01 mM).[6] The final absorbance should ideally be between 0.2 and 0.8.[1]
-
Blanking : Fill two quartz cuvettes with the pure solvent. Place them in both the sample and reference beams of the spectrophotometer and record a baseline spectrum to zero the instrument.[1]
-
Data Acquisition : Replace the solvent in the sample cuvette with the cinnamic acid isomer solution.
-
Scanning : Record the absorbance spectrum over a wavelength range of 200-400 nm.[1][6]
-
Analysis : Identify and record the wavelength of maximum absorbance (λmax). Compare the λmax values to distinguish between isomers.[6]
-
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
-
Objective : To identify characteristic vibrational frequencies, focusing on the C-H out-of-plane bending region to differentiate geometric isomers.
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Methodology :
-
Sample Preparation : In an agate mortar and pestle, thoroughly grind 1-2 mg of the dry cinnamic acid isomer with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained.[1][6]
-
Pellet Formation : Transfer the powder mixture to a pellet press. Apply pressure according to the manufacturer's instructions to form a thin, transparent, or translucent disc.[1][6]
-
Background Spectrum : Ensure the sample compartment of the FT-IR spectrometer is empty. Record a background spectrum, which will be automatically subtracted from the sample spectrum.[1]
-
Data Acquisition : Place the KBr pellet in the spectrometer's sample holder.
-
Scanning : Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹.[6]
-
Analysis : Analyze the spectrum for key absorption bands, paying close attention to the region between 1000 and 950 cm⁻¹ for the diagnostic trans C-H bend.[1]
-
Protocol 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective : To unambiguously determine the stereochemistry of the isomers by measuring the coupling constant (J-value) between the vinyl protons.
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Methodology :
-
Sample Preparation : Dissolve 5-10 mg of the cinnamic acid isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[6][12] Ensure the sample is fully dissolved; gentle warming or sonication can aid dissolution.[1]
-
Instrument Setup : Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.
-
Data Acquisition : Acquire a ¹H NMR spectrum using standard acquisition parameters.
-
Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.[1]
-
Analysis : Integrate the signals to determine proton ratios. Measure the distance (in Hz) between the peaks of the vinyl proton doublets to determine the coupling constant (J-value). A value of ~16 Hz indicates a trans isomer, while ~12 Hz indicates a cis isomer.[2]
-
References
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(b) Explain how cis-cinnamic acid and trans-cinnamic acid can be distingu.. Filo. Published May 19, 2025. Available at: [Link]
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DFT study of the molecular structure, conformational preference, spectroscopic and vibrational analysis of cinnamic acid and cinnamaldehyde. INIS-IAEA. Published December 28, 2024. Available at: [Link]
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1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Doc Brown's Advanced Organic Chemistry Revision Notes. Available at: [Link]
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Spectroscopic analysis of cinnamic acid using quantum chemical calculations. ResearchGate. Published August 9, 2025. Available at: [Link]
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Danylec B, Iskander MN. 1H NMR Measurement of the Trans-Cis Photoisomerization of Cinnamic Acid Derivatives. Journal of Chemical Education. 2002;79(8):984. doi:
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DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde. SciELO México. Available at: [Link]
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Chemical reaction of cinnamic acid followed by time-resolved X-ray Raman spectroscopy. European Synchrotron Radiation Facility. Available at: [Link]
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UV/Vis spectrum of cis-cinnamic acid, trans-cinnamic acid, reaction... ResearchGate. Available at: [Link]
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Experimental (top) and simulated vibrational Raman spectra of s-cis cinnamic acid. ResearchGate. Available at: [Link]
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Comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid. ResearchGate. Available at: [Link]
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Pathiranage AL, Martin LJ, Osborne M, Meaker K. Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education. 2018;6(5):156-158. doi:
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Lee J, Kim H, Yoon J, et al. Hydroxycinnamic acid derivatives for UV-selective and visibly transparent dye-sensitized solar cells. Scientific Reports. 2018;8(1):15428. doi:
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Assessment of Hydroxycinnamic Acids Potential for Use as Multifunctional Active Ingredients in Sunscreens, Via a Comparative UV Spectroscopy Analysis. JOCPR. Available at: [Link]
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What is Effect of Stereochemistry on UV Absorption Spectra. Spectroscopy - YouTube. Published November 18, 2019. Available at: [Link]
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Solved 2. The 'H NMR spectrum of an isomer of cinnamic acid. Chegg.com. Published September 8, 2020. Available at: [Link]
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cis-Cinnamic acid. SpectraBase. Available at: [Link]
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UV spectra of 4-hydroxycinnamic acid and 3,4-dihydroxycinnamic acid. ResearchGate. Available at: [Link]
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Simultaneous Estimation of Cinnamaldehyde, Cinnamic Acid, and Eugenol in Herbal Formulation by Ultraviolet Spectrophotometry. Premier Science. Published September 15, 2025. Available at: [Link]
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The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates. ResearchGate. Available at: [Link]
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IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Available at: [Link]
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A comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans ... PubMed. Published March 1, 2001. Available at: [Link]
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Spectroscopic analysis of cinnamic acid using quantum chemical calculations. PubMed. Published February 5, 2015. Available at: [Link]
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Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates. PMC. Available at: [Link]
-
On the way to molecular optical switches: A solid-state NMR study of trans-cinnamic acids. TIB. Available at: [Link]
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Preparing a sample for infrared spectroscopy. YouTube. Published June 7, 2016. Available at: [Link]
-
A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. SpringerLink. Published June 11, 2021. Available at: [Link]
-
Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. PMC. Published October 15, 2021. Available at: [Link]
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UV spectra of (a) hydroxycinnamic acid derivatives, (b) quercetin... ResearchGate. Available at: [Link]
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NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. Available at: [Link]
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NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]
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IR Sample Preparation Techniques. Scribd. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,6-Dichloro-2-fluorocinnamic Acid
As researchers and drug development professionals, our work with novel compounds like 3,6-Dichloro-2-fluorocinnamic acid is foundational to scientific progress. However, this responsibility extends beyond the bench to the safe and compliant management of chemical waste. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3,6-Dichloro-2-fluorocinnamic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are designed to be a self-validating system, integrating causality with procedural steps to foster a deep understanding of safe laboratory practices.
Hazard Profile of 3,6-Dichloro-2-fluorocinnamic Acid
3,6-Dichloro-2-fluorocinnamic acid is a solid organic compound that presents multiple health hazards. Understanding its toxicological profile is the first step in handling and disposing of it safely. According to its Safety Data Sheet (SDS), the compound is classified with the following hazards:
-
Acute Toxicity (Oral), Category 3: Toxic if swallowed.[1]
-
Serious Eye Irritation, Category 2: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation, particularly when dusts are generated.[1][3]
Given its chemical structure—containing both chlorine and fluorine atoms bonded to a carbon framework—it is classified as a halogenated organic compound .[4] This classification is the single most critical factor determining its proper disposal pathway, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]
Immediate Safety Protocols: Your First Line of Defense
Before any handling or disposal procedure, ensuring personal and environmental safety is paramount. This begins with appropriate Personal Protective Equipment (PPE) and knowledge of emergency first aid.
Mandatory Personal Protective Equipment (PPE)
Based on the identified hazards, the following PPE must be worn at all times when handling 3,6-Dichloro-2-fluorocinnamic acid:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against dust particles and potential splashes causing serious eye irritation.[1][7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact that can cause irritation.[7][8] |
| Body Protection | A buttoned lab coat, long pants, and closed-toe shoes. | Minimizes exposed skin to prevent accidental contact.[7] |
| Respiratory Protection | Required when dusts are generated. | Protects against inhalation that may cause respiratory irritation.[1] All work should ideally be done in a certified chemical fume hood.[8] |
Emergency First Aid Procedures
In the event of accidental exposure, immediate and correct first aid is crucial.
-
If Inhaled: Move the individual to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration and seek immediate medical attention.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1]
-
In Case of Eye Contact: Rinse cautiously with plenty of water for several minutes, holding the eyelids open.[1][9] Remove contact lenses if present and easy to do so. Continue rinsing and contact an ophthalmologist.[1]
-
If Swallowed: Do NOT induce vomiting. Give two glasses of water to drink and seek immediate medical attention.[1][10]
The Core Principle: Segregation of Halogenated Organic Waste
The defining characteristic of 3,6-Dichloro-2-fluorocinnamic acid for disposal purposes is its halogenated nature. Environmental regulations mandate that halogenated organic wastes be segregated from non-halogenated streams.[4][11]
Why is this segregation critical?
-
Disposal Method: Halogenated organic compounds require high-temperature incineration in specialized hazardous waste incinerators to ensure complete destruction and prevent the formation of highly toxic byproducts like dioxins.[4]
-
Cost and Complexity: Mixing halogenated waste with non-halogenated waste (like acetone or hexane) contaminates the entire volume, forcing the entire mixture to be treated by the more complex and expensive incineration process.[7][12] This significantly increases disposal costs for the institution.
-
Regulatory Compliance: The EPA, under RCRA, lists many halogenated compounds and their disposal methods specifically.[13][14] Failure to segregate properly is a regulatory violation that can lead to significant fines.[15]
Therefore, all waste containing 3,6-Dichloro-2-fluorocinnamic acid must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[4][7]
Step-by-Step Disposal Protocol: From Bench to Pickup
This protocol covers the entire lifecycle of 3,6-Dichloro-2-fluorocinnamic acid waste within the laboratory.
Step 1: Designate a Waste Container
-
Select a container that is in good condition and chemically compatible with the waste.[16] For solid waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.
-
The container must be clearly labeled before the first drop of waste is added.[11][16] The label must include the words "Hazardous Waste" , the full chemical name "3,6-Dichloro-2-fluorocinnamic acid" , and the appropriate hazard pictograms (e.g., toxic, irritant).[17] Do not use abbreviations or chemical formulas.[16]
Step 2: Waste Collection
-
Carefully transfer waste 3,6-Dichloro-2-fluorocinnamic acid (whether pure solid, in solution, or as residue on lab materials) into the designated halogenated waste container.
-
This includes contaminated consumables such as weighing paper, gloves, and absorbent pads used for minor cleanups.[5][7]
-
Keep the waste container tightly closed at all times except when actively adding waste.[11] This prevents the release of dust or vapors.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated SAA, which is a location at or near the point of waste generation and under the control of laboratory personnel.[5][16]
-
The SAA should be a well-ventilated, secure area away from incompatible materials like strong oxidizing agents.[5][8]
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.[5]
Step 4: Arranging for Disposal
-
Once the container is nearly full (no more than 90% capacity to allow for expansion), arrange for its removal.[6]
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office.[7][17]
-
Follow all institutional procedures for completing waste pickup forms and scheduling a collection.[17] Never dispose of this chemical in the regular trash or down the sewer drain.[12][17]
Spill Management and Decontamination
Accidental spills must be managed promptly and safely.
-
Evacuate and Ventilate: Alert personnel in the immediate area. If the spill is large or dust is generated, evacuate the area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]
-
Wear Appropriate PPE: Before approaching the spill, don the full mandatory PPE as described in Section 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, chemisorb, or dry sand to prevent it from spreading.[7] Avoid raising dust.[1]
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into your designated "Halogenated Organic Waste" container.[10]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department as per institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3,6-Dichloro-2-fluorocinnamic acid.
Caption: Decision workflow for the disposal of 3,6-Dichloro-2-fluorocinnamic acid.
References
- SAFETY DATA SHEET, 3,6-Dichloro-2-fluorocinnamic acid. (2025). MilliporeSigma.
- SAFETY DATA SHEET, 4-Fluoro-3-(trifluoromethyl)cinnamic acid. (2025). Sigma-Aldrich.
- Hazardous Waste Segreg
- SAFETY DATA SHEET, trans-3-Fluorocinnamic acid. (2011). Acros Organics.
- SAFETY DATA SHEET, 4-Fluorocinnamic acid. (2021). Thermo Fisher Scientific.
- SAFETY DATA SHEET, 2-Fluorocinnamic acid. (2025). Fisher Scientific.
- Proper Disposal of 3,6-Dichloro-2,4-difluoroaniline: A Guide for Labor
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
- Chemistry Lab Waste Disposal. (2024). Environmental Marketing Services.
- SAFETY DATA SHEET, trans-2,6-Difluorocinnamic Acid. (2025). TCI Chemicals.
- How to Dispose of Chemical Waste.
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- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). US EPA.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- How to Ensure Safe Chemical Waste Disposal in Labor
- OSHA Chemical Storage Requirements [2025 Guide]. Safety by Design.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
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- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
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A Senior Application Scientist's Guide to the Safe Handling of 3,6-Dichloro-2-fluorocinnamic Acid
This document provides essential safety and logistical protocols for the handling and disposal of 3,6-Dichloro-2-fluorocinnamic acid. It is intended for researchers, scientists, and drug development professionals. The procedures outlined herein are designed to ensure personnel safety and regulatory compliance by integrating hazard analysis with proven laboratory practices.
Hazard Identification and Risk Assessment
3,6-Dichloro-2-fluorocinnamic acid is a halogenated aromatic carboxylic acid with a defined hazard profile. A thorough risk assessment is the mandatory first step before any handling operations commence.
According to its Safety Data Sheet (SDS), the primary hazards are categorized as follows:
-
Acute Toxicity (Oral), Category 3 (H301): Toxic if swallowed.
-
Skin Irritation, Category 2 (H315): Causes skin irritation.
-
Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.
The compound is a solid powder at room temperature, which increases the risk of inhalation and dust generation during handling, particularly during weighing and transfer procedures.
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is the final line of defense against chemical exposure.[1] The National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA) mandate a "Hierarchy of Controls," which prioritizes more effective, systemic safety measures.[2][3][4] This guide is structured around this principle.
-
Elimination/Substitution: While not always feasible in research, consider if a less hazardous analogue could achieve the desired scientific outcome.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. They are the most critical control measure for this compound.[3][4]
-
Administrative Controls: These are procedural changes, such as specialized training and establishing restricted work areas.
-
Personal Protective Equipment (PPE): Gear worn to minimize exposure when higher-level controls cannot eliminate the risk entirely.
Engineering and Administrative Controls
Primary Engineering Control: Chemical Fume Hood All procedures involving the handling of solid 3,6-Dichloro-2-fluorocinnamic acid, especially weighing and transfers, must be performed inside a certified chemical fume hood.[5] This is non-negotiable. The fume hood functions to capture potentially harmful dusts and vapors at the source, preventing them from entering the laboratory environment.[3]
Administrative Controls:
-
Designated Area: Designate a specific area within the lab for handling this compound to minimize the risk of cross-contamination.
-
Training: All personnel must be trained on the specific hazards of this compound, as well as the proper use of PPE and emergency procedures outlined in the Chemical Hygiene Plan.[6]
-
Restricted Access: Limit access to the designated handling area to authorized and trained personnel only.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the hazard assessment and must comply with OSHA standards 29 CFR 1910.132 and 1910.133.[7][8] The following table summarizes the mandatory PPE for handling 3,6-Dichloro-2-fluorocinnamic acid.
| Protection Type | Specification | Rationale and Key Considerations |
| Hand Protection | Double-gloving with disposable nitrile gloves. | Hazard: Causes skin irritation (H315). Nitrile provides good splash protection for incidental contact.[9] Double-gloving minimizes exposure risk during glove removal (doffing). Contaminated gloves must be removed and replaced immediately. |
| Eye & Face Protection | ANSI Z87.1-marked chemical splash goggles. | Hazard: Causes serious eye irritation (H319). Standard safety glasses with side shields are insufficient as they do not protect against dust and splashes from all angles. Goggles are required for protection against liquid splashes and airborne particles.[9] |
| Respiratory Protection | Required when handling the solid powder outside of a fume hood or other containment device. A NIOSH-approved N95 (or better) respirator is the minimum requirement. | Hazard: May cause respiratory irritation (H335); dust generation is a primary risk. A respirator program compliant with OSHA 29 CFR 1910.134, including fit testing, is mandatory if respirators are used.[8] |
| Protective Clothing | Full-length laboratory coat, long pants, and fully enclosed, chemical-resistant footwear. | This is the minimum PPE required for any laboratory where chemical hazards are present.[9] The lab coat should be removed before exiting the laboratory to prevent the spread of contamination. |
Operational and Disposal Plans
The following workflow provides a step-by-step guide for safe handling, from preparation to disposal.
Experimental Workflow Diagram
The following diagram illustrates the critical decision points and procedural flow for safely handling 3,6-Dichloro-2-fluorocinnamic acid.
Caption: Workflow for the safe handling of 3,6-Dichloro-2-fluorocinnamic acid.
Step-by-Step Handling Protocol
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning work.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) and place it within the fume hood to minimize movement in and out of the containment area.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations of the solid powder on a disposable work surface (e.g., aluminum foil or weigh paper) inside the fume hood to contain any spills.
-
Use spatulas to gently handle the solid, avoiding actions that could generate dust.
-
Close the primary container immediately after dispensing the required amount.
-
-
Experimental Use:
-
When dissolving the compound or running a reaction, add reagents slowly to avoid splashing.
-
Keep all containers capped or covered when not in active use.
-
Disposal Plan
Proper waste segregation is a legal requirement under the Resource Conservation and Recovery Act (RCRA).[10]
-
Waste Segregation: 3,6-Dichloro-2-fluorocinnamic acid is a halogenated organic compound.[11] All waste containing this chemical (including contaminated gloves, weigh paper, and solutions) must be disposed of in a designated, properly labeled "Halogenated Organic Hazardous Waste" container.
-
Container Management: Waste containers must be kept tightly closed except when adding waste.[12] They must be stored in a secondary containment bin in a designated satellite accumulation area.
-
Prohibition of Mixing: Do not mix halogenated waste with non-halogenated waste.[12] This is critical as co-mingling significantly increases the complexity and cost of disposal, which often requires high-temperature incineration at a permitted facility.[13][14]
-
Empty Containers: Any "empty" container that held the raw material must also be disposed of as hazardous waste unless properly decontaminated.
By adhering to this comprehensive plan, laboratory professionals can effectively mitigate the risks associated with 3,6-Dichloro-2-fluorocinnamic acid, ensuring a safe research environment for themselves and their colleagues.
References
- Hierarchy of Controls. (n.d.). QLS - Safety.
- Hierarchy of Controls. (n.d.). Research Safety - University of Kentucky.
- Hazardous Waste Segregation. (n.d.). Unknown Source.
- About Hierarchy of Controls. (2024, April 10). Centers for Disease Control and Prevention (CDC).
- Hierarchy of Controls. (n.d.). Centers for Disease Control and Prevention (CDC).
- Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety - University of Colorado Boulder.
- The Pyramid and the Power. (2018, September 12). Lablogatory.
- SAFETY DATA SHEET for 4-Fluorocinnamic acid. (2025, June 2). MilliporeSigma.
- A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). National Center for Biotechnology Information (NCBI).
- OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems.
- 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.
- Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. (n.d.). P2 InfoHouse.
- KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. (n.d.). Shealy Consulting, LLC.
- Learn the Basics of Hazardous Waste. (2025, March 24). US Environmental Protection Agency (EPA).
- Hazardous Waste Management Facilities and Units. (2025, October 9). US Environmental Protection Agency (EPA).
- Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
